molecular formula C5H11NO2 B172931 Ethyl 2-(methylamino)acetate CAS No. 13200-60-7

Ethyl 2-(methylamino)acetate

Cat. No.: B172931
CAS No.: 13200-60-7
M. Wt: 117.15 g/mol
InChI Key: BTKSUULMJNNXHG-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)acetate is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is characterized as a flammable liquid and a skin and eye irritant, requiring careful handling and specific storage conditions in a cool, dark place under an inert atmosphere . Researchers can also access this compound in a salt form as this compound Hydrochloride (CAS 52605-49-9) . As a building block in organic synthesis, this ester is a valuable reagent for researchers in pharmaceutical chemistry and material science. The product is intended for research use only and is not intended for diagnostic or therapeutic purposes. For current pricing and availability, please contact us directly. Please note that this product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(methylamino)acetate
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InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTKSUULMJNNXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90157299
Record name Glycine, N-methyl-, ethyl ester
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Molecular Weight

117.15 g/mol
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CAS No.

13200-60-7
Record name Glycine, N-methyl-, ethyl ester
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Record name Glycine, N-methyl-, ethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(methylamino)acetate: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. Its structure, incorporating both a secondary amine and an ethyl ester, provides a valuable scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties, structural features, synthesis, reactivity, and key applications of this compound, with a particular focus on its role as a pivotal building block in medicinal chemistry.

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the demand for versatile and readily functionalizable building blocks is paramount. This compound emerges as a key player in this context, offering two distinct points for chemical modification: a nucleophilic secondary amine and an electrophilic ester carbonyl. This dual reactivity allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of a diverse array of target molecules, from bioactive compounds to functional materials. This guide will delve into the core chemical principles that underpin the utility of this compound, providing a technical resource for scientists leveraging this compound in their research and development endeavors.

Chemical Structure and Identification

The fundamental structure of this compound consists of a central glycine core, N-methylated at the alpha-amino group, with the carboxylic acid functional group esterified with ethanol.

Molecular Structure:

Caption: 2D Structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Synonyms Sarcosine ethyl ester, Ethyl sarcosinate, N-Methylglycine ethyl ester
CAS Number 13200-60-7 (Free Base)[1][2][3][4]
Molecular Formula C5H11NO2[2][5]
Molecular Weight 117.15 g/mol [2][5]

It is important to distinguish the free base from its commonly used hydrochloride salt, This compound hydrochloride (or Sarcosine ethyl ester hydrochloride), CAS Number: 52605-49-9.[6][7][8] The hydrochloride salt is a white to off-white crystalline solid, which is often preferred for its stability and ease of handling. The free base is typically an oil. The choice between the free base and the hydrochloride salt is often dictated by the specific reaction conditions, particularly the pH and the nature of the reagents involved.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Appearance Colorless oilWhite to off-white crystalline solid[6]
Molecular Weight 117.15 g/mol [2][5]153.61 g/mol [6]
Melting Point Not applicable~125 °C[6]
Boiling Point Data not readily availableNot applicable
Solubility Soluble in common organic solventsSoluble in water (0.1 g/mL)[6]
pKa (predicted) 9.88 ± 0.10[5]Not applicable

The presence of the amino group imparts a basic character to the molecule, while the ester functionality contributes to its polarity and solubility in organic solvents. The hydrochloride salt, being ionic, exhibits higher water solubility.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

  • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

  • A quartet from the methylene protons of the ethyl group (~4.1 ppm).

  • A singlet for the N-methyl protons (~2.4 ppm).

  • A singlet for the methylene protons adjacent to the nitrogen (~3.2 ppm).

  • A broad singlet for the N-H proton, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton. A predicted spectrum would display signals for the five distinct carbon atoms:

  • The carbonyl carbon of the ester (~172 ppm).

  • The methylene carbon of the ethyl group (~61 ppm).

  • The methylene carbon adjacent to the nitrogen (~54 ppm).

  • The N-methyl carbon (~36 ppm).

  • The methyl carbon of the ethyl group (~14 ppm).

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum of this compound reveals the presence of its key functional groups:

  • A strong absorption band around 1740 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group.

  • A medium to weak absorption band in the region of 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amine.

  • C-H stretching vibrations of the alkyl groups are observed in the 2850-2980 cm⁻¹ region.

  • C-N stretching vibrations can be found in the fingerprint region, typically around 1100-1200 cm⁻¹ .

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its parent amino acid, sarcosine (N-methylglycine), with ethanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of sarcosine.

Experimental Protocol: Fischer Esterification of Sarcosine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sarcosine (1.0 equivalent) and absolute ethanol (5-10 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. Thionyl chloride can also be used, which has the advantage of converting the water formed to HCl and SO2.[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure.

  • Isolation of the Hydrochloride Salt: If HCl gas or thionyl chloride was used as the catalyst, the product is typically isolated as the hydrochloride salt by precipitation with a non-polar solvent like diethyl ether. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried.

  • Isolation of the Free Base: To obtain the free base, the reaction mixture (after removal of excess ethanol) is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is basic. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base as an oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactions at the Nitrogen Atom:

  • N-Acylation: The secondary amine is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

  • N-Alkylation: The nitrogen can be further alkylated using alkyl halides or other electrophilic alkylating agents.[9] This allows for the synthesis of tertiary amines with diverse substitution patterns.

  • Guanidinylation: The amino group can react with guanylating agents to form guanidino derivatives. A notable example is the synthesis of creatine, where the nitrogen atom of sarcosine (or its ester) attacks a guanylating agent like cyanamide.[10]

Reactions at the Ester Group:

  • Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, sarcosine. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process.

  • Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl group can be exchanged for another alkyl group.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(methylamino)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: The ester can react with amines to form amides, although this reaction is generally less facile than N-acylation and may require elevated temperatures or catalysis.

Key Application: Synthesis of Creatine and its Derivatives

A prominent application of this compound is as a key intermediate in the synthesis of creatine and its derivatives.[11] Creatine is a naturally occurring compound that plays a vital role in cellular energy metabolism, particularly in muscle and brain tissue.[12][13] It is widely used as a dietary supplement to enhance athletic performance.

The synthesis of creatine often involves the reaction of a sarcosine derivative, such as this compound, with a guanylating agent like cyanamide.[10] The ester group in this compound can improve the solubility of the starting material in organic solvents and can be readily hydrolyzed in a subsequent step to yield the final creatine product.[11]

Synthetic Pathway to Creatine:

Caption: General pathway for creatine synthesis.

Role in Drug Discovery and Medicinal Chemistry

Beyond its use in creatine synthesis, this compound serves as a versatile building block in the broader field of medicinal chemistry.[14][15] Its ability to be readily incorporated into larger molecules makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. The N-methylglycine core is a common motif in many natural products and pharmaceuticals.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.[16][17][18][19][20]

  • Ingestion: May be harmful if swallowed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically versatile and synthetically valuable building block. Its bifunctional nature, with both a reactive secondary amine and an ethyl ester, provides a platform for a wide range of chemical transformations. This guide has provided a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications, with a particular emphasis on its role in the synthesis of creatine and as a building block in medicinal chemistry. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the principles outlined in this guide will facilitate the effective and innovative use of this important synthetic intermediate.

References

  • PubChem. (n.d.). 2-(Methylamino)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Garbati, P., et al. (2013). A new method to synthesize creatine derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid, 2-(dimethylamino)ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Creatine. Retrieved from [Link]

  • Smith, A. L., & Tan, P. (2006). Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 83(11), 1654. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing creatine, creatine monohydrate or guanidinoacetic acid.
  • Ostojic, S. M. (2021). Creatine synthesis in the skeletal muscle: the times they are a-changin'. American Journal of Physiology-Endocrinology and Metabolism, 320(3), E467–E468. Retrieved from [Link]

  • ResearchGate. (n.d.). (Boc)2-Creatine synthesis. Sarcosine ethyl ester reacts with N.... Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[methyl(methylamino)amino]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Solid sodium sarcosine preparation method.
  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • Ghavre, M., et al. (2016). N-Dealkylation of Amines. Molecules, 21(1), 89. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Saleh, N., et al. (2018). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 13200-60-7 (this compound). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(5-cyano-2-pyridinyl)-methylamino]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N-methylaminoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MSU Chemistry. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]

Sources

A Technical Guide to Sarcosine Ethyl Ester: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 2-(methylamino)acetate, more commonly known as Sarcosine Ethyl Ester. It is intended for researchers, medicinal chemists, and drug development professionals who utilize amino acid derivatives as versatile building blocks in organic synthesis. We will explore the compound's fundamental properties, detailed synthetic protocols, characterization data, and its critical applications, particularly as a precursor in pharmaceutical and peptide synthesis.

Introduction: The Significance of an N-Methylated Glycine Building Block

Sarcosine ethyl ester is the ethyl ester derivative of sarcosine (N-methylglycine), a naturally occurring amino acid intermediate found in the metabolic pathways of choline and glycine.[1] While structurally similar to glycine ethyl ester, the presence of a methyl group on the nitrogen atom confers distinct properties that make it a valuable and unique tool in synthetic chemistry.

The N-methylation has several profound effects that are leveraged in drug design and peptide chemistry:

  • Increased Lipophilicity : The methyl group enhances the compound's lipophilicity, which can improve a peptide's ability to cross cell membranes.[2]

  • Enhanced Metabolic Stability : Peptides incorporating N-methylated amino acids often exhibit greater resistance to enzymatic degradation by peptidases.[3]

  • Conformational Constraint : The N-methyl group restricts the rotation around the N-Cα bond, influencing the peptide backbone's conformation and often favoring specific secondary structures.

  • Modulated Reactivity : As a secondary amine, its nucleophilicity and reactivity in acylation reactions differ significantly from primary amines, a critical consideration in multi-step syntheses.[4]

This guide will provide the foundational knowledge required to effectively synthesize, characterize, and strategically employ sarcosine ethyl ester in complex synthetic workflows.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's identity and physical properties is paramount for its successful application and for ensuring reproducible experimental outcomes.

Synonyms and Identifiers

The compound is known by several names, which can be a source of confusion. The most common synonyms and their associated identifiers are consolidated below.

Identifier TypeValue
Common Name Sarcosine ethyl ester
IUPAC Name This compound
Synonyms Ethyl N-methylglycinate, N-Methylglycine ethyl ester, H-Sar-OEt
CAS Number (Free Base) 13200-60-7
CAS Number (HCl Salt) 52605-49-9[2]
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [5]
InChIKey NIDZUMSLERGAON-UHFFFAOYSA-N (for HCl salt)[6]

Note: The compound is most commonly supplied and used as its hydrochloride (HCl) salt to improve stability and handling.

Physicochemical Data

The physical properties of sarcosine ethyl ester hydrochloride are summarized in the table below. These data are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[7]
Melting Point 121-127 °C[8]
Solubility Soluble in water (0.1 g/mL), soluble in alcohol[7]
pKa (Sarcosine) 2.36 (carboxyl), 11.64 (amino)[1]
Sensitivity Hygroscopic[7]

Note: The pKa values are for the parent amino acid, sarcosine. The esterification of the carboxylic acid means only the basicity of the secondary amine is relevant for the ester.

Synthesis of Sarcosine Ethyl Ester Hydrochloride

The most prevalent laboratory-scale synthesis of sarcosine ethyl ester is the Fischer esterification of sarcosine with ethanol, catalyzed by a strong acid. Thionyl chloride (SOCl₂) is a particularly effective reagent as it serves as both the acid catalyst (by reacting with ethanol to generate HCl in situ) and a dehydrating agent, driving the equilibrium towards the product.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several equilibrium steps, underscoring the importance of using excess alcohol and removing water to achieve a high yield.

Caption: Mechanism of the acid-catalyzed Fischer esterification of sarcosine.

Step-by-Step Laboratory Protocol

This protocol details the synthesis of sarcosine ethyl ester hydrochloride from sarcosine and ethanol using thionyl chloride. This method reliably produces high yields of the desired product.

Materials:

  • Sarcosine (1.0 eq)

  • Anhydrous Ethanol (EtOH, ~10-12 mL per gram of sarcosine)

  • Thionyl Chloride (SOCl₂, ~4.0 eq)

  • Diethyl Ether (for washing)

  • Round-bottom flask, reflux condenser, ice-water bath, magnetic stirrer, rotary evaporator.

Procedure:

  • Reaction Setup: Suspend sarcosine (e.g., 20.0 g, 224 mmol) in anhydrous ethanol (250 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension in an ice-water bath to approximately -10 °C. This is crucial to control the exothermic reaction between thionyl chloride and ethanol.

  • Reagent Addition: Add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the stirred suspension. Maintain the internal temperature below 0 °C during the addition. The thionyl chloride reacts with ethanol to generate HCl gas and sulfur dioxide, which provides the acidic environment for the esterification.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 55 °C under a reflux condenser. Continue heating overnight, or until the solution becomes clear, indicating the consumption of the solid sarcosine starting material.[8]

  • Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol and residual thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is the crude sarcosine ethyl ester hydrochloride. Wash the solid with cold diethyl ether (e.g., 3 x 50 mL) to remove any non-polar impurities.

  • Drying: Dry the white powder under vacuum to afford the final product. A typical yield for this procedure is approximately 97%.[8] The product is often of sufficient purity for use in subsequent steps without further purification.

Caption: Experimental workflow for the synthesis of sarcosine ethyl ester HCl.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectral data for sarcosine ethyl ester hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. The spectrum of the hydrochloride salt shows a downfield shift of the protons adjacent to the protonated amine.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.64 (br. s, 2H, -N⁺H₂-), 4.24 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃), 3.84 (t, 2H, -N⁺H₂-CH₂-CO-), 2.80 (t, 3H, -CH₃-N⁺H₂-), 1.28 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃).[8]

The broad singlet at 9.64 ppm is characteristic of the ammonium protons. The quartet and triplet for the ethyl group are clearly defined, as are the triplets for the N-methyl and methylene groups, which appear as triplets due to coupling with the ammonium protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule.

  • ¹³C NMR (Predicted, 100 MHz, D₂O) δ (ppm): 171.1 (C=O), 62.5 (-O-CH₂-), 50.9 (-N-CH₂-), 34.8 (-N-CH₃), 13.5 (-CH₃).

Prediction based on standard chemical shift values and spectral data of similar compounds.[9]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the key functional groups.

  • IR (ATR) ν (cm⁻¹): 2970-2440 (broad, N⁺-H stretch), 1742 (strong, C=O ester stretch), 1229 (strong, C-O stretch).[8]

The very broad and strong absorption in the 2400-3000 cm⁻¹ region is indicative of the ammonium salt. The sharp, strong peak around 1740 cm⁻¹ is a classic indicator of the ester carbonyl group.[10]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) for the free base (m/z = 117) may be observed. Key fragmentation patterns arise from cleavages alpha to the nitrogen and carbonyl group.

  • Expected Fragments (m/z):

    • 117 [M]⁺: Molecular ion of the free base.

    • 88 [M - C₂H₅]⁺: Loss of the ethyl radical.

    • 72 [M - OCH₂CH₃]⁺: Loss of the ethoxy radical (α-cleavage).

    • 44 [CH₂=N⁺HCH₃] : A common and often stable fragment from α-cleavage next to the nitrogen.

Applications in Research and Drug Development

Sarcosine ethyl ester is not merely a simple amino acid derivative; it is a strategic building block for introducing the N-methylglycine motif into larger, more complex molecules with therapeutic potential.

Precursor for Creatine Synthesis

One of the most significant industrial applications of sarcosine and its derivatives is in the synthesis of creatine, a widely used dietary supplement for enhancing athletic performance. The synthesis involves the reaction of a sarcosine salt with cyanamide.[11][12]

Creatine_Synthesis Sarcosine Sarcosine Salt (or derivative) Creatine Creatine N-Carbamimidoyl- N-methylglycine Sarcosine->Creatine + Cyanamide (Base catalyst) Cyanamide Cyanamide H₂N-C≡N

Caption: Synthesis of creatine from a sarcosine precursor and cyanamide.

This reaction highlights the nucleophilic character of the secondary amine of sarcosine, which attacks the electrophilic carbon of cyanamide.

Building Block in Peptide Synthesis

The incorporation of N-methylated amino acids like sarcosine into peptides is a key strategy for developing peptide-based drugs with improved pharmacokinetic properties.[3] However, the secondary amine of sarcosine presents a synthetic challenge due to steric hindrance, which reduces its reactivity compared to primary amines.

Causality Behind Experimental Choices:

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine.

  • Ineffective Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often inefficient for coupling an amino acid onto an N-methylated residue.[3]

  • Optimized Reagents: More potent coupling reagents are required to overcome this hurdle. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are frequently employed to achieve high coupling yields.[3]

Illustrative SPPS Protocol for N-Methylated Residues:

  • Resin Swelling: Swell the solid-phase resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

  • Activation: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (4 eq.) with a coupling agent like HATU (3.9 eq.) and a base such as diisopropylethylamine (DIEA) (8 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. The increased equivalents and potent activator are necessary to drive the sterically hindered coupling to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Monitor the completion of the coupling reaction. The standard ninhydrin test will not work for the secondary amine of sarcosine; a chloranil or bromophenol blue test is required.[3]

  • Repeat the deprotection-coupling cycle for the subsequent amino acids in the sequence.

Precursor for Heterocyclic Pharmaceuticals

Sarcosine ethyl ester serves as a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal interest. Its bifunctional nature (amine and ester) allows it to be incorporated into ring systems. For example, it is a known starting material in the synthesis of certain benzodiazepine derivatives, a class of psychoactive drugs.[13][14] It has also been used in the synthesis of complex research molecules like 2-nitroimidazole derivatives, which are investigated as bioreductive clinical candidates.[15] The N-methyl group is often retained in the final structure, where it can play a key role in modulating the molecule's binding affinity to its biological target.

Conclusion

Sarcosine ethyl ester is a foundational building block for advanced organic synthesis, offering more than just a protected form of N-methylglycine. Its unique combination of steric and electronic properties, imparted by the N-methyl group, provides medicinal chemists with a powerful tool to enhance the metabolic stability and conformational profile of peptides and other bioactive molecules. A thorough understanding of its synthesis, reactivity, and characterization, as detailed in this guide, is essential for its effective and strategic deployment in the development of next-generation therapeutics.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

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An In-depth Technical Guide on the Core Reactivity of Ethyl 2-(methylamino)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile and economically significant building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound, with a focus on its application in the synthesis of high-value molecules for the pharmaceutical and life sciences industries. We will delve into the core principles and practical execution of its key reactions, including N-acylation, N-alkylation, and cyclization to form important heterocyclic scaffolds such as piperazinones and benzodiazepines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound

This compound is a derivative of the naturally occurring amino acid sarcosine.[1] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its two functional groups. The secondary amine is a potent nucleophile, readily participating in reactions with a variety of electrophiles. Conversely, the ethyl ester provides a handle for cyclization, amidation, or other transformations. This unique combination makes it a favored starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry where nitrogen-containing heterocycles are prevalent.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem
Molecular Weight 117.15 g/mol PubChem
Appearance Colorless to pale yellow liquid
Boiling Point 160-162 °C
Solubility Soluble in most organic solvents
CAS Number 52605-49-9 (for hydrochloride salt)

Core Reactivity: A Nucleophilic Nitrogen and an Electrophilic Carbonyl

The reactivity of this compound is dominated by the interplay between its nucleophilic secondary amine and the electrophilic carbonyl of the ester group. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by a wide range of electrophiles, forming the basis for N-acylation and N-alkylation reactions. The ester group, while less reactive than an acid chloride or anhydride, can undergo intramolecular reactions, particularly after modification of the amine, to form cyclic structures.

Reactivity_of_Ethyl_2-(methylamino)acetate cluster_electrophiles Electrophiles cluster_reactions Key Reactions Acid Chlorides Acid Chlorides N-Acylation N-Acylation Acid Chlorides->N-Acylation Reacts with Alkyl Halides Alkyl Halides N-Alkylation N-Alkylation Alkyl Halides->N-Alkylation Reacts with Isocyanates Isocyanates Isocyanates->N-Acylation Reacts with Aldehydes/Ketones Aldehydes/Ketones Reductive Amination Reductive Amination Aldehydes/Ketones->Reductive Amination Reacts with Cyclization Cyclization N-Acylation->Cyclization Leads to N-Alkylation->Cyclization Leads to This compound This compound This compound->N-Acylation This compound->N-Alkylation This compound->Reductive Amination

Caption: Core reactivity pathways of this compound.

N-Acylation: Formation of N-Acyl Sarcosine Ethyl Esters

N-acylation of the secondary amine of this compound is a fundamental transformation that introduces an amide functionality. This reaction is typically achieved using highly reactive acylating agents such as acid chlorides or acid anhydrides. The resulting N-acyl sarcosine ethyl esters are valuable intermediates, particularly in peptide synthesis and as precursors for various heterocyclic systems.[4]

Mechanism of N-Acylation with Acid Chlorides

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[5][6]

N_Acylation_Mechanism start This compound + R-COCl intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-Acyl Sarcosine Ethyl Ester + HCl intermediate->product Elimination of Cl- Benzodiazepine_Synthesis A This compound C N-(2-Nitrobenzoyl)sarcosine ethyl ester A->C N-Acylation B 2-Nitrobenzoyl chloride B->C D N-(2-Aminobenzoyl)sarcosine ethyl ester C->D Nitro Reduction (e.g., H2/Pd-C) E 1,4-Benzodiazepin-2-one derivative D->E Intramolecular Cyclization

Caption: Synthetic route to 1,4-benzodiazepine-2-ones.

This sequence provides a versatile route to a wide range of substituted 1,4-benzodiazepin-2-ones by varying the substituents on both the sarcosine ester and the benzoyl chloride. [7]

Multicomponent Reactions: The Ugi Reaction

This compound can also participate in multicomponent reactions (MCRs), such as the Ugi reaction. The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative in a single pot. [8]When sarcosine ethyl ester is used as the amine component, it leads to the formation of complex peptide-like structures. This one-pot nature makes the Ugi reaction a powerful tool for generating diverse compound libraries for drug discovery. [9][10]

Conclusion: A Versatile Workhorse in Organic Synthesis

This compound has established itself as an indispensable building block in organic synthesis. Its predictable and versatile reactivity allows for the efficient construction of a wide array of valuable molecules. The core reactions of N-acylation and N-alkylation provide a foundation for further transformations, most notably intramolecular cyclizations to generate medicinally relevant heterocyclic scaffolds like piperazinones and benzodiazepines. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an even more significant role in the future of synthetic chemistry.

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"Ethyl 2-(methylamino)acetate" as a glycine derivative for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(methylamino)acetate (Sarcosine Ethyl Ester) as a Glycine Derivative for Advanced Research

Executive Summary

This compound, commonly known in scientific literature as sarcosine ethyl ester, is a pivotal glycine derivative that serves as a versatile building block in synthetic organic chemistry and drug development. Its structural simplicity, combining a secondary amine, an ester functional group, and a flexible ethyl chain, makes it an ideal starting material for constructing more complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis and characterization protocols, and core applications. We will explore its critical role in solution-phase peptide synthesis and as a precursor for developing novel therapeutic agents, particularly in neuroscience. The methodologies described herein are designed to be self-validating, emphasizing causality and reproducibility to ensure the highest standards of scientific integrity.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. The properties of this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred for its enhanced stability and solubility in aqueous media.[1][2]

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Synonyms Ethyl sarcosinate, N-methylglycine ethyl esterSarcosine ethyl ester HCl[2][3][4]
CAS Number 26921-43-752605-49-9[4][5][6]
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂[2][7]
Molecular Weight 117.15 g/mol 153.61 g/mol [2][7]
Appearance Colorless oil (typical)White to off-white crystalline solid[1][8]
Melting Point Not widely reported122-123 °C[2]
Solubility Soluble in many organic solventsSoluble in water (0.1 g/mL)[1][2]
pKa (Predicted) 9.88 ± 0.10Not applicable[5]

Synthesis and Characterization

The reliable synthesis of high-purity starting materials is a prerequisite for reproducible research. The most common and efficient method for preparing this compound is the direct esterification of sarcosine, typically yielding the hydrochloride salt.

Synthesis Pathway Overview

The synthesis involves the Fischer esterification of sarcosine using ethanol as both the reagent and solvent, with thionyl chloride acting as an effective esterification agent. The workflow is designed to control the reaction's exothermic nature and drive it to completion for a high yield.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound HCl reactants Reactants: - Sarcosine - Ethanol (Solvent) - Thionyl Chloride (Esterification Agent) reaction_step1 Step 1: Cooled Reaction - Dissolve Sarcosine in Ethanol - Cool to -10°C to 0°C reactants->reaction_step1 Initial Setup reaction_step2 Step 2: Controlled Addition - Add Thionyl Chloride dropwise - Maintains temperature control reaction_step1->reaction_step2 Exothermic Control reaction_step3 Step 3: Heating - Heat at ~55°C overnight - Drives reaction to completion reaction_step2->reaction_step3 Reaction Progression workup_step1 Step 4: Work-up - Remove solvent under reduced pressure reaction_step3->workup_step1 Isolation workup_step2 Step 5: Purification - Wash solid residue with diethyl ether - Removes unreacted starting materials workup_step1->workup_step2 product Final Product: This compound HCl (White Crystalline Solid) workup_step2->product Final Yield

Caption: Synthesis Workflow for this compound HCl.

Detailed Synthesis Protocol (Hydrochloride Salt)

This protocol is adapted from established procedures and provides a reliable method for producing high-purity this compound hydrochloride.[1]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve sarcosine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of sarcosine).

  • Cooling: Place the flask in an ice-salt or acetone/dry ice bath and cool the stirring solution to approximately -10 °C. Causality: This step is critical to control the highly exothermic reaction that occurs upon the addition of thionyl chloride, preventing the formation of undesirable byproducts.

  • Reagent Addition: Add thionyl chloride (4.0 eq) dropwise to the cooled solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to a gentle reflux at approximately 55°C overnight. Causality: Heating drives the equilibrium of the Fischer esterification towards the product side, ensuring a high conversion rate.

  • Product Isolation: Cool the reaction mixture to room temperature. Remove the ethanol and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is triturated with cold diethyl ether (3 x 50 mL) and filtered. Causality: This washing step removes soluble organic impurities, leaving behind the pure hydrochloride salt product. The resulting white powder is then dried under vacuum to yield the final product.

Purification and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the ethyl group (triplet and quartet), the N-methyl group (singlet), and the α-methylene group (singlet).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound, which should ideally be ≥98% for most research applications.[9]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, providing definitive evidence of its identity.

Core Applications in Scientific Research

This compound is not an end-product itself but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with potential biological activity.

Role as a Building Block in Peptide Synthesis

As a derivative of the amino acid glycine, the compound is an excellent building block in solution-phase peptide synthesis.[1] The secondary amine provides a nucleophilic site for peptide bond formation, while the ester group serves as a protected carboxylic acid that can be later hydrolyzed if needed. This makes it a valuable tool for creating peptidomimetics and other modified peptides.

Application_Workflow Figure 2: Application of Sar-OEt in Peptide Synthesis start_material This compound (Sar-OEt) coupling Peptide Coupling Reaction (e.g., EDC, HOBt in DCM/DMF) start_material->coupling amino_acid N-Protected Amino Acid (e.g., Boc-Ala-OH) amino_acid->coupling dipeptide Protected Dipeptide (Boc-Ala-Sar-OEt) coupling->dipeptide deprotection N-terminal Deprotection (e.g., TFA) dipeptide->deprotection free_amine Dipeptide Ester with Free Amine (H-Ala-Sar-OEt) deprotection->free_amine elongation Further Chain Elongation or C-terminal Modification free_amine->elongation target Target Bioactive Molecule (e.g., Peptidomimetic, Drug Candidate) elongation->target

Sources

A Researcher's Comprehensive Guide to the Sourcing and Quality Control of Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile amino acid derivative that serves as a critical building block in modern organic synthesis and drug discovery.[1] Its structural simplicity, combining a secondary amine, an ester, and a flexible ethyl backbone, makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including peptide nucleic acids, creatine derivatives, and other bioactive compounds.[2] For researchers and drug development professionals, the reliable procurement of high-quality this compound is a foundational step that can significantly impact the success of a research program. This guide provides an in-depth analysis of the commercial availability of this compound, outlines a robust framework for supplier qualification, and details the necessary quality control measures to ensure the integrity of this pivotal research chemical.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis. It is most commonly available as a hydrochloride salt, which is a white to off-white crystalline solid, enhancing its stability and ease of handling compared to the free base.[3][4]

PropertyValueSource
Chemical Name This compoundMultiple Sources
Synonyms Sarcosine ethyl ester, Ethyl N-methylglycinate, N-Methylglycine ethyl ester[1][5]
CAS Number (Free Base) 13200-60-7[6]
CAS Number (HCl Salt) 52605-49-9[4][5]
Molecular Formula (HCl Salt) C5H12ClNO2[4]
Molecular Weight (HCl Salt) 153.61 g/mol [4]
Appearance (HCl Salt) White to off-white crystalline solid[3][4]
Purity (Typical) ≥97%, ≥98% (HPLC), 99%[4][7]
Solubility (HCl Salt) Soluble in water and alcohol[3][8]
Storage Conditions Store in a cool, dry, well-ventilated area, often under inert gas. Some suppliers recommend storage at -20°C.[6]

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and development, from laboratory-scale synthesis to bulk manufacturing. The choice of supplier is a critical decision that should be based on a comprehensive evaluation of their product quality, documentation, and reliability.

Major Supplier Categories:
  • Global Chemical Catalogs: Large, multinational suppliers such as Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), and TCI Chemicals offer a wide range of research chemicals, including this compound, typically in smaller, pre-packaged quantities suitable for academic and early-stage industrial research.[9][10][11] These suppliers generally provide extensive online documentation, including safety data sheets (SDS) and certificates of analysis (CoA) for specific lots.

  • Specialized Chemical Manufacturers and Distributors: Companies like BLDpharm, Oakwood Chemical, and Sunway Pharm focus on the production and distribution of a broad portfolio of chemical intermediates.[1][6][12] They often offer a wider range of purities and can accommodate larger, semi-bulk orders. These suppliers are frequently ISO certified, indicating a commitment to quality management systems.[7]

  • Custom Synthesis and Bulk Manufacturing Partners: For large-scale drug development and commercial production, researchers would typically partner with contract manufacturing organizations (CMOs) or specialized chemical manufacturers who can produce this compound to specific, user-defined specifications under Good Manufacturing Practices (GMP).

Key Considerations for Supplier Selection:
  • Purity and Grade: Suppliers typically offer various purity grades, such as >97%, >98%, or >99%. The required purity will depend on the sensitivity of the intended application. For example, early-stage discovery may tolerate a lower purity, while later-stage development and GMP synthesis will demand the highest possible purity with a well-characterized impurity profile.

  • Form of the Compound: this compound is most commonly supplied as the hydrochloride salt for improved stability. The free base is also available but may be less stable and require more stringent storage conditions.

  • Available Quantities: Suppliers offer a range of quantities, from milligrams to kilograms. It is advisable to order the smallest quantity necessary for the planned experiments to minimize waste and storage issues.

  • Documentation and Traceability: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the purity, identity, and methods of analysis. A Safety Data Sheet (SDS) is also mandatory for safe handling.

  • Lead Times and Availability: For time-sensitive research, it is crucial to confirm the stock availability and estimated delivery times before placing an order.

The Critical Role of Quality Control in Research and Drug Development

The quality of starting materials is a cornerstone of reproducible scientific research and is a regulatory requirement in the pharmaceutical industry.[13][14] The use of impure or misidentified this compound can lead to failed experiments, the generation of erroneous data, and significant delays in research timelines. In a drug development context, impurities in starting materials can lead to the formation of unwanted side products, potentially toxic impurities in the final active pharmaceutical ingredient (API), and regulatory hurdles.

A Framework for Ensuring Quality: From Procurement to Use

The following workflow illustrates a robust process for the procurement and quality control of this compound, ensuring its suitability for research and development purposes. This process is grounded in the principles of Good Manufacturing Practices (GMP) and is designed to be a self-validating system.[8][14]

Procurement_QC_Workflow cluster_procurement Part 1: Procurement cluster_qc Part 2: Quality Control start Define Requirements (Purity, Quantity, Form) supplier_id Identify Potential Suppliers start->supplier_id supplier_qual Supplier Qualification (Audit, Documentation Review) supplier_id->supplier_qual supplier_qual->supplier_id Supplier Rejected po Place Purchase Order supplier_qual->po Supplier Approved receive Receive Shipment po->receive quarantine Quarantine Material receive->quarantine sampling Sample for Testing quarantine->sampling testing Analytical Testing (Identity, Purity, etc.) sampling->testing decision Compare Results to Specifications testing->decision coa_verify Verify Supplier CoA coa_verify->decision release Release for Use reject Reject and Return decision->release Pass decision->reject Fail

Caption: A typical workflow for the procurement and quality control of a critical research chemical like this compound.

Experimental Protocols for Quality Verification

While a supplier's Certificate of Analysis provides valuable information, independent verification of critical parameters is often warranted, especially in later-stage research and development. Here are some common analytical techniques used to assess the quality of this compound:

  • Identity Verification (NMR Spectroscopy):

    • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. The ¹H NMR spectrum of this compound should show characteristic peaks corresponding to the ethyl ester and N-methyl groups.

    • Sample Protocol:

      • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

      • Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the known structure.

  • Purity Assessment (HPLC):

    • Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture.[13] A reversed-phase HPLC method can be used to determine the purity of this compound and to detect any related impurities.

    • Sample Protocol:

      • Prepare a standard solution of the sample in a suitable mobile phase (e.g., a mixture of water and acetonitrile with a small amount of a modifying agent like trifluoroacetic acid).

      • Inject the solution onto a C18 reversed-phase HPLC column.

      • Elute the components using a gradient or isocratic mobile phase.

      • Detect the eluting compounds using a UV detector (e.g., at 210 nm).

      • Calculate the purity based on the relative peak areas. Suppliers often use HPLC to determine purity, with specifications typically at or above 98%.[4]

  • Mass Spectrometry (MS):

    • Principle: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound.

    • Sample Protocol:

      • Introduce a dilute solution of the sample into the mass spectrometer, often coupled to an HPLC system (LC-MS).

      • Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).

      • Analyze the resulting ions to determine their mass-to-charge ratio.

      • Confirm that the observed molecular ion peak corresponds to the expected molecular weight of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from its ability to introduce a protected or readily functionalized amino acid moiety into a larger molecular scaffold.

  • Peptide Synthesis: As a derivative of the N-methylated amino acid sarcosine, it is used in peptide synthesis.[9] N-methylated amino acids are of interest in medicinal chemistry as they can impart increased metabolic stability and improved cell permeability to peptides.

  • Synthesis of Creatine Derivatives: Research has shown its use in the synthesis of creatine derivatives.[2] Creatine plays a crucial role in cellular energy metabolism, and its derivatives are being investigated for a range of therapeutic applications.

  • Precursor to Bioactive Molecules: this compound serves as a precursor in the synthesis of various pharmaceuticals.[4] For instance, it has been utilized in the development of compounds targeting neurological disorders and has been investigated for its potential role in enhancing cognitive function.[4][8]

  • Prostate Cancer Research: Sarcosine, the parent amino acid, has been identified as a potential marker for prostate cancer progression, leading to increased research into its derivatives, including this compound, as intermediates in the synthesis of related compounds for further study.[5]

Conclusion: A Foundation for Scientific Integrity

The commercial availability of this compound from a range of suppliers provides researchers with ready access to this important chemical building block. However, the onus is on the scientist to ensure the quality and integrity of the materials used in their experiments. By implementing a robust supplier qualification process, conducting appropriate analytical verification, and maintaining thorough documentation, researchers can build a foundation of trustworthiness and scientific integrity into their work. This diligent approach not only enhances the reproducibility of experimental results but also accelerates the path of drug discovery and development, ultimately contributing to advancements in human health.

References

  • GMP Standards for Raw Material Procurement in Pharmaceutical Manufacturing. (2025, January 13). GMP Training. [Link]

  • 52605-49-9 | Sarcosine Ethyl Ester Hydrochloride. (n.d.). Ganapa Life Science. [Link]

  • (Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N... (n.d.). ResearchGate. [Link]

  • The Importance of Quality Control In Pharmaceutical Manufacturing. (2025, August 6). ReAgent Chemicals. [Link]

  • Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. (n.d.). Lab Manager. [Link]

  • What are the GMP Requirements for Supplier Qualification?. (2020, March 4). ECA Academy. [Link]

  • Sarcosine ethyl ester hydrochloride, 98+%. (n.d.). Thermo Scientific Alfa Aesar. [Link]

  • Good Manufacturing Practice (GMP) in the Pharmaceutical Industry: An In-Depth Guide. (n.d.). IntuitionLabs. [Link]

  • GMP Compliance in the Pharmaceutical Industry: A Procurement Guide. (2023, November 13). oboloo. [Link]

  • Supplier Qualification: Definition, Process, and Guidelines. (2025, April 30). SimplerQMS. [Link]

  • Supplier Qualification: Definition, Process, Steps and Guidelines. (2025, June 19). QCADVISOR. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Alex Sidorenko. [Link]

  • Create a Flowchart using Graphviz Dot. (2022, July 11). Prashant Mhatre - Medium. [Link]

  • 4-Bromo-1-indanone CAS 15115-60-3 Suppliers, Manufacturers. (n.d.). Autech Industry Co.,Ltd.. [Link]

  • This compound hydrochloride. (n.d.). Oakwood Chemical. [Link]

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A Technical Guide to the Properties and Applications of Ethyl 2-(methylamino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(methylamino)acetate hydrochloride, also known by its common synonym Sarcosine ethyl ester hydrochloride, is a versatile amino acid derivative that serves as a crucial building block in modern chemical and pharmaceutical research. Its hydrochloride salt form confers favorable stability, solubility, and handling characteristics, making it an indispensable intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, synthesis, analytical characterization, and key applications. It is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support laboratory and manufacturing workflows.

Introduction

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative found in various biological tissues. While not one of the proteinogenic amino acids, it plays a role in metabolism and has been investigated as a biomarker for certain diseases.[1] The modification of sarcosine into its ethyl ester hydrochloride salt unlocks a broader range of applications, particularly in synthetic organic chemistry and pharmaceutical development.

The primary advantage of this compound hydrochloride lies in its bifunctional nature: a secondary amine that can be further functionalized and an ethyl ester that can be hydrolyzed or used as a stable protecting group for the carboxylic acid. The hydrochloride salt form enhances its crystallinity, improves stability for long-term storage, and increases its solubility in polar solvents, which is highly advantageous for reaction chemistry and formulation.[2]

This guide will explore the compound's core properties, provide validated protocols for its analysis, and discuss its significant role as a precursor in the synthesis of bioactive molecules, including those with potential neuroprotective and cognitive-enhancing effects.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is fundamental to its effective use in research and manufacturing.

Chemical Structure and Nomenclature
  • IUPAC Name: this compound hydrochloride

  • Synonyms: Sarcosine ethyl ester hydrochloride, Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride[1][4]

  • CAS Number: 52605-49-9[3][5]

  • Molecular Formula: C₅H₁₂ClNO₂[3][5]

  • Molecular Weight: 153.61 g/mol [6][7]

Summary of Physical Properties

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Appearance White to off-white crystalline powder or solid[1][4][5]
Melting Point 121-128 °C[5]
Solubility Soluble in water (approx. 0.1 g/mL) and other polar solvents like ethanol[1][2]
Stability Stable under normal temperatures and pressures. Hygroscopic; sensitive to moisture.[5][8][9]
Storage Store at room temperature in a dry, dark, and tightly sealed container.[1][9]

Synthesis and Manufacturing Rationale

The synthesis of this compound hydrochloride is typically achieved through a classic Fischer esterification reaction, a robust and scalable method.

Common Synthetic Pathway: Fischer Esterification

The most common and industrially viable synthesis involves reacting sarcosine (N-methylglycine) with absolute ethanol in the presence of a strong acid catalyst.[10]

  • Reaction: Sarcosine is suspended in an excess of absolute ethanol.

  • Catalysis: Anhydrous hydrogen chloride (HCl) gas is bubbled through the mixture, or a reagent like thionyl chloride (SOCl₂) is added dropwise.[1] The acid serves two critical functions: it protonates the carbonyl oxygen of sarcosine to activate it for nucleophilic attack by ethanol, and it protonates the secondary amine, preventing it from engaging in side reactions.

  • Salt Formation: The use of HCl as the catalyst conveniently results in the direct formation of the desired hydrochloride salt upon completion of the esterification.

  • Work-up and Purification: The reaction mixture is typically refluxed until completion.[10] The excess ethanol and catalyst are then removed under reduced pressure. The resulting crude solid is washed with a non-polar solvent like diethyl ether to remove impurities and then dried under vacuum, yielding the final product in high purity.[1][10]

Causality Insight: The choice of the hydrochloride salt is deliberate. The free-base form, this compound, is a liquid that is more susceptible to degradation and difficult to purify via crystallization. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easy to handle, weigh, and store, ensuring consistency and reliability in subsequent synthetic steps.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of a typical laboratory-scale synthesis.

SynthesisWorkflow A Reactants (Sarcosine, Absolute Ethanol) B Acid Catalyst Addition (e.g., Thionyl Chloride or HCl gas) - T < 10°C A->B Suspend & Cool C Reflux Reaction - T ≈ 55-78°C - Monitor by TLC/LC-MS B->C Heat D Solvent Removal (Rotary Evaporation) C->D Cool & Concentrate E Crude Product Isolation (Solid Residue) D->E F Purification (Wash with Diethyl Ether) E->F G Final Product (this compound HCl) - Dry under vacuum F->G

Caption: General workflow for the synthesis of this compound HCl.

Analytical Characterization and Quality Control

A multi-technique approach is required to ensure the identity, purity, and quality of this compound hydrochloride. Each method provides orthogonal data, creating a self-validating system for quality control.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is the most definitive technique for structural confirmation.

    • ¹H NMR: The proton NMR spectrum provides unambiguous evidence of the structure. Key expected signals (in CDCl₃) include a broad singlet for the two N-H protons (~9.6 ppm), a quartet for the ethyl ester's -OCH₂- group (~4.2 ppm), a singlet for the α-CH₂ protons (~3.8 ppm), a singlet for the N-CH₃ group (~2.8 ppm), and a triplet for the ethyl ester's -CH₃ group (~1.3 ppm).[1] The integration of these peaks must correspond to a 2:2:2:3:3 proton ratio.

    • ¹³C NMR: The carbon spectrum confirms the carbon framework, with expected peaks for the ester carbonyl (~166 ppm), the -OCH₂- carbon (~63 ppm), the α-CH₂ carbon (~49 ppm), the N-CH₃ carbon (~33 ppm), and the ethyl -CH₃ carbon (~14 ppm).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

    • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears around 1742 cm⁻¹.[1]

    • N-H Stretch: The secondary ammonium salt (R₂NH₂⁺) gives rise to broad absorption bands in the 2400-3000 cm⁻¹ region.[1]

    • C-O Stretch: A strong band corresponding to the ester C-O stretch is observed around 1229 cm⁻¹.[1]

    • Expertise Insight: The absence of a broad O-H stretch from a carboxylic acid (around 3000 cm⁻¹) is a critical check to confirm the completion of the esterification reaction.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the parent free amine. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be [M+H]⁺, corresponding to the mass of the free base (C₅H₁₁NO₂), which has a monoisotopic mass of approximately 117.08 Da.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the compound and quantifying any impurities. Purity levels of ≥98% are common for commercial-grade material.[3]

Step-by-Step Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system for routine quality control.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, ensuring the protonation of the amine and leading to sharp, symmetrical peak shapes.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to create a 1 mg/mL stock solution.

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm (as the molecule lacks a strong chromophore).

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • System Suitability and Validation:

    • Injection: Make five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.8 and 1.5.

    • Trustworthiness: Meeting these criteria validates that the system is performing correctly and that the results are reliable.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quality Control Workflow Diagram

QCWorkflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Incoming Batch Sample B Visual Inspection (Appearance, Color) A->B C Solubility Test (Water, Ethanol) B->C D Identity Confirmation (FTIR Spectroscopy) C->D Proceed if initial checks pass E Structural Verification (¹H NMR Spectroscopy) C->E Proceed if initial checks pass F Purity & Impurity Profile (HPLC-UV) C->F Proceed if initial checks pass G Data Review & Comparison to Specifications D->G E->G F->G H Pass G->H Meets Spec I Fail G->I OOS J Release Batch (Generate CoA) H->J K Quarantine & Investigate I->K

Caption: A comprehensive workflow for the quality control of incoming batches.

Applications in Research and Development

The utility of this compound hydrochloride spans multiple scientific domains, primarily driven by its role as a versatile synthetic intermediate.

  • Building Block in Drug Discovery: As a small, functionalized molecule, it is an ideal starting material for the synthesis of compound libraries. Its secondary amine can be acylated, alkylated, or used in reductive amination reactions to build molecular complexity, leading to the discovery of new therapeutic agents.[3]

  • Peptide Synthesis: It is used in solution-phase peptide synthesis as a protected form of the N-methylglycine residue. N-methylated amino acids are incorporated into peptides to increase their metabolic stability (by preventing enzymatic degradation) and to modulate their conformation and receptor-binding affinity.

  • Neurotherapeutics and Cognitive Science: Sarcosine itself is a glycine transporter 1 (GlyT1) inhibitor, which increases synaptic glycine levels and enhances N-methyl-D-aspartate (NMDA) receptor function. Derivatives like the ethyl ester hydrochloride are studied for their potential to act as prodrugs or to be incorporated into larger molecules targeting neurological disorders such as schizophrenia or for cognitive enhancement.[3][11]

  • Other Industrial Uses: It has been identified as an intermediate in the synthesis of antienzyme agents for toothpaste and is explored in the cosmetic industry for its potential moisturizing properties.[1][3]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS), the compound is classified as an irritant.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Handling and PPE:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]

    • Wear standard personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]

    • Avoid generating dust during handling.

    • Wash hands thoroughly after handling.[14]

  • Storage and Disposal:

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and strong bases.[9] Due to its hygroscopic nature, protection from moisture is critical.[8][9]

    • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[12]

Conclusion

This compound hydrochloride is a compound of significant utility in the scientific community. Its value is derived not from its direct biological activity but from its role as a stable, reliable, and versatile chemical intermediate. The hydrochloride salt form provides superior handling and stability properties compared to its free-base counterpart. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for quality control, enables researchers and developers to confidently employ this molecule in the synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical products. Its continued application in areas like peptide modification and neuropharmacology underscores its importance in advancing scientific discovery.

References

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An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for Ethyl 2-(methylamino)acetate, a key reagent in various research and development applications. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.

Section 1: Chemical and Physical Identity

This compound, with the CAS number 26921-43-7, is a chemical intermediate with a molecular formula of C5H11NO2 and a molecular weight of approximately 117.15 g/mol [1][2]. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular FormulaC5H11NO2[1][2]
Molecular Weight117.15 g/mol [1][2]
CAS Number26921-43-7[2]
AppearanceNot explicitly stated, typically a liquidN/A
Boiling PointNot availableN/A
Melting PointNot availableN/A
SolubilityNot availableN/A

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is the first step in a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[3][4].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[3][4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[3][4][5].

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation[3][4].

  • H319: Causes serious eye irritation[3][4].

  • H335: May cause respiratory irritation[3][4][5].

The causality behind these classifications lies in the chemical reactivity of the amine and ester functional groups, which can interact with biological macromolecules, leading to irritation and localized inflammatory responses.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[3][6].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[3][7].

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing[3]. In case of contact, follow the first-aid measures outlined in Section 5.

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn[3][5]. Do not eat, drink, or smoke in the laboratory[3][5].

Storage
  • Container: Store in a tightly closed container to prevent contamination and evaporation[3].

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases[3][8].

  • Ignition Sources: Store away from sources of ignition, heat, sparks, and open flames[7][8].

G cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Ensure clean & uncluttered workspace verify_ppe Verify PPE is available and in good condition prep_area->verify_ppe review_protocol Review experimental protocol & identify hazards verify_ppe->review_protocol locate_safety Locate nearest eyewash, safety shower, & fire extinguisher review_protocol->locate_safety don_ppe Don appropriate PPE locate_safety->don_ppe dispense Dispense chemical carefully don_ppe->dispense keep_closed Keep containers closed when not in use dispense->keep_closed decontaminate Decontaminate work surface keep_closed->decontaminate remove_ppe Remove PPE carefully decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands PPE_Selection start Risk Assessment for Task in_hood Is the task performed in a fume hood? start->in_hood splash_risk Is there a risk of splashing? in_hood->splash_risk Yes respirator Use NIOSH-Approved Respirator in_hood->respirator No goggles Wear Safety Goggles splash_risk->goggles No face_shield Wear Face Shield and Goggles splash_risk->face_shield Yes skin_contact Is skin contact likely? gloves Wear Chemical-Resistant Gloves skin_contact->gloves Yes lab_coat Wear Lab Coat skin_contact->lab_coat No goggles->skin_contact face_shield->skin_contact gloves->lab_coat end Proceed with Experiment lab_coat->end respirator->splash_risk

Caption: Decision-making process for PPE selection.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.[3][8]

  • Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[3][4]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[3][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11]

Emergency_Response cluster_spill Accidental Release cluster_exposure Personal Exposure cluster_fire Fire evacuate_spill Evacuate Area ppe_spill Don Appropriate PPE evacuate_spill->ppe_spill ventilate_spill Ensure Ventilation ppe_spill->ventilate_spill ignite_spill Remove Ignition Sources ventilate_spill->ignite_spill contain_spill Contain Spill with Inert Material ignite_spill->contain_spill dispose_spill Dispose of in Sealed Container contain_spill->dispose_spill inhalation Inhalation: Move to Fresh Air seek_medical Seek Medical Attention inhalation->seek_medical skin_contact_er Skin Contact: Wash with Soap & Water skin_contact_er->seek_medical eye_contact_er Eye Contact: Rinse with Water eye_contact_er->seek_medical ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting ingestion->seek_medical evacuate_fire Evacuate Area extinguish Use Appropriate Extinguishing Media evacuate_fire->extinguish scba Firefighters: Wear SCBA & Full Gear extinguish->scba

Caption: Emergency response workflow.

Section 6: Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in the provided search results, the GHS classification indicates its primary toxicological effects are irritation to the skin, eyes, and respiratory system.[3][4] The potential for systemic toxicity upon significant exposure cannot be entirely ruled out, and as such, all handling precautions should be strictly observed.

Section 7: Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under normal conditions of use and storage.[8][9]

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[8][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][9]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides may be formed during combustion.[8]

References

  • PubChem. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378. National Center for Biotechnology Information. [Link]

  • MG Chemicals. Safety Data Sheet - ETHYL ACETATE. [Link]

  • PubChem. Ethyl 2-[methyl(methylamino)amino]acetate | C6H14N2O2 | CID 10606882. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(ethylamino)acetate | C6H13NO2 | CID 12591597. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. This compound hydrochloride. [Link]

  • ECHA. Ethyl acetate - Registration Dossier. [Link]

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"Ethyl 2-(methylamino)acetate" solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-(methylamino)acetate in Common Organic Solvents

Introduction: The Significance of Solvent Selection

This compound, also known by its synonyms Sarcosine ethyl ester and Ethyl N-methylglycinate, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and peptidomimetics. Its utility in a laboratory or industrial setting is fundamentally governed by its interaction with various solvents. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop robust formulation strategies.

This guide provides a comprehensive overview of the solubility of this compound. While precise quantitative solubility data is not extensively documented in publicly available literature, this document will elucidate the core chemical principles that dictate its solubility. Furthermore, it will equip researchers with a detailed experimental protocol to quantitatively determine its solubility in any solvent of interest, thereby providing a self-validating system for experimental design.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₅H₁₁NO₂) possesses a unique combination of functional groups that define its physicochemical properties and, consequently, its behavior in different solvent environments.

  • Ester Group (-COOEt): The ethyl ester moiety is a key feature. The carbonyl oxygen and the ether linkage can act as hydrogen bond acceptors.[1] This allows for favorable interactions with protic solvents. However, the ethyl group introduces a degree of lipophilicity.

  • Secondary Amine (-NH(CH₃)): The methylamino group is a crucial determinant of polarity and reactivity. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor, which is a significant factor for solubility in protic solvents. This group also imparts a basic character to the molecule.

  • Small Alkyl Chain: The overall molecule is relatively small, with a molecular weight of approximately 117.15 g/mol .[2] In homologous series, smaller molecules tend to be more soluble in polar solvents than their larger counterparts.

The interplay of these features—a polar head with both hydrogen bond donor and acceptor capabilities, combined with a small, somewhat nonpolar ethyl tail—results in a nuanced solubility profile. The molecule is expected to exhibit amphiphilic character, though its small size likely favors solubility in polar organic solvents.

Theoretical Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its general solubility in various classes of common organic solvents. It's important to note that these are qualitative predictions; quantitative determination requires experimental validation as outlined in the subsequent section.

Factors Governing Solubility: A Mechanistic View

The dissolution of this compound in a solvent is an equilibrium process governed by the free energy change of mixing. Favorable solubility is achieved when the intermolecular forces between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions S1 This compound S2 This compound S1->S2 H-Bonding (N-H•••O=C) Dipole-Dipole SV Solute-Solvent Complex S1->SV Overcoming Solute-Solute Forces V1 Solvent Molecule V2 Solvent Molecule V1->V2 Solvent-Specific Forces (e.g., H-Bonding, van der Waals) V1->SV Overcoming Solvent-Solvent Forces

Caption: Key intermolecular forces in the dissolution process.

Qualitative Solubility Table
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe ability of the solute to both donate (N-H) and accept (N:, C=O) hydrogen bonds leads to strong favorable interactions with protic solvents. The small size of the solute facilitates its integration into the solvent's hydrogen-bonding network.
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOSolubleThese solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar ester and amine groups of the solute. Implicit evidence from synthesis procedures suggests solubility in acetone and ethyl acetate.[3][4]
Chlorinated Dichloromethane (DCM)SolubleDCM is a polar aprotic solvent capable of dissolving moderately polar compounds. Its use in reactions involving sarcosine ethyl ester hydrochloride suggests the free base is also soluble.[5]
Aromatic TolueneSparingly SolubleToluene is relatively nonpolar. While some interaction is possible via dipole-induced dipole forces, the strong polar nature of the solute will limit its solubility.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleThe significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions that cannot overcome the stronger solute-solute intermolecular forces.

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published quantitative data, the following protocol provides a robust and reliable method for determining the solubility of this compound in a chosen organic solvent. This method is based on the principle of generating a saturated solution and then quantifying the dissolved solute.

Workflow for Solubility Determination

A 1. Preparation Add excess solute to solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24h). A->B C 3. Separation Allow excess solid to settle. Centrifuge if necessary. B->C D 4. Sampling Carefully withdraw a known volume of the supernatant (saturated solution). C->D E 5. Quantification Evaporate the solvent from the sample. Weigh the residual solute. D->E F 6. Calculation Determine solubility (e.g., in mg/mL). E->F

Caption: Experimental workflow for solubility measurement.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or agitator

  • Centrifuge (optional, for fine suspensions)

  • Calibrated micropipettes

  • Heating block or vacuum oven for solvent evaporation

Procedure:

  • Preparation: To a tared glass vial, add approximately 100-200 mg of this compound. Record the exact mass.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial. The amount of solute should be in clear excess, with undissolved solid visible.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. If the solid remains suspended, centrifuge the vial to achieve a clear supernatant.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid at the bottom of the vial.

  • Quantification (Gravimetric Method):

    • Dispense the collected supernatant into a pre-weighed, clean vial. Record the mass of the vial plus the solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute.

    • Once all the solvent is removed and the vial has returned to room temperature, weigh the vial containing the dried solute residue.

  • Calculation:

    • Mass of dissolved solute: (Mass of vial + residue) - (Mass of empty vial)

    • Solubility (mg/mL): (Mass of dissolved solute in mg) / (Volume of supernatant sampled in mL)

Trustworthiness and Self-Validation:

  • Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 12, 24, and 36 hours). The solubility values should plateau.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is critical for reproducibility.

  • Purity: The purity of both the solute and the solvent can significantly impact the results. Use high-purity materials and report their grades.

Conclusion

This compound is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities, rendering it soluble in a range of polar organic solvents, including alcohols, acetone, and ethyl acetate. Its solubility is expected to be limited in nonpolar solvents like hexanes. This guide provides a foundational understanding of the principles governing its solubility and, crucially, offers a detailed, reliable experimental protocol for its quantitative determination. By applying this methodology, researchers and drug development professionals can obtain the precise solubility data required to optimize their synthetic, purification, and formulation processes, thereby accelerating their research and development efforts.

References

  • U.S. National Library of Medicine. (n.d.). 2-(Methylamino)ethyl acetate. PubChem. Retrieved from a source providing chemical and physical properties.
  • Guidechem. (n.d.). 2-(Methylamino)Ethyl Acetate 26921-43-7 wiki. Retrieved from a source providing chemical properties.
  • MedChemExpress. (n.d.). Ethyl 2-(dimethylamino)acetate.
  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from a source describing general ester solubility.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). DigitalCommons@URI.
  • Wade, P. A., et al. (2006). A simple combinatorial experiment based on Fischer esterification - An experiment suitable for the first-semester organic chemistry lab.
  • Google Patents. (n.d.). WO2014089324A1 - Substituted cyclic compounds and methods of use. Retrieved from a patent describing a reaction using sarcosine ethyl ester hydrochloride in acetone.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from a source discussing ester properties.
  • Cheméo. (n.d.). Chemical Properties of Glycine, ethyl ester (CAS 459-73-4).
  • UCL Discovery. (n.d.). Studies towards the synthesis of the core of Sarains A, B, & C. Retrieved from a thesis describing the extraction of sarcosine ethyl ester.
  • European Patent Office. (n.d.). EP 3166939 B1 - Therapeutic compounds and methods of use thereof. Retrieved from a patent describing a reaction in dichloromethane.
  • Google Patents. (n.d.). US9434753B2 - Modified creatine compounds.

Sources

Methodological & Application

Application Note: A Guide to the Solid-Phase Synthesis of N-Methylated Peptides Using Sarcosine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability, and enhance oral bioavailability.[1][2] N-methylated amino acids are key components of many naturally occurring bioactive peptides, such as the immunosuppressant Cyclosporin A.[2][3]

This application note focuses on the incorporation of the N-methylglycine (sarcosine) moiety, derived from precursors like Ethyl 2-(methylamino)acetate, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While this compound is a basic building block for sarcosine, its direct use in Fmoc-SPPS is impractical. Instead, the standard, ready-to-use reagent is N-α-Fmoc-N-methylglycine (Fmoc-Sar-OH) .[4] This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the successful incorporation of Fmoc-Sar-OH, enabling researchers to synthesize N-methylated peptides with improved drug-like properties.

Core Principles and Synthetic Challenges

The introduction of an N-methyl group presents unique challenges to the standard SPPS workflow, primarily due to increased steric hindrance at the secondary amine.

  • Steric Hindrance and Coupling Inefficiency: The N-methyl group shields the secondary amine of the growing peptide chain, making the subsequent coupling of the next amino acid residue significantly more difficult.[1][5] This steric clash is particularly pronounced when attempting to couple two consecutive N-methylated residues.[6][7] Standard coupling conditions often result in low yields and deletion sequences.[3]

  • Failure of Standard Monitoring Tests: The secondary amine of an N-methylated residue does not react with ninhydrin, rendering the most common method for monitoring coupling completion ineffective.[3] Therefore, alternative qualitative tests are mandatory to ensure the reaction has gone to completion before proceeding to the next cycle.

  • Potential Side Reactions: The altered reactivity and conformation of N-methylated peptide chains can increase the likelihood of side reactions. During acidic cleavage from the resin, fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines (DKPs) can occur.[7]

Recommended Synthetic Strategy: The Fmoc-Sar-OH Monomer Approach

For incorporating sarcosine into a peptide sequence, the most direct and reliable method is the use of a pre-synthesized Fmoc-Sar-OH building block.[1] This approach avoids the complexities and potential side reactions of on-resin methylation procedures. Success hinges on overcoming the steric hindrance during the coupling step, which requires optimized reagents and reaction conditions.

| Critical Factor: The Coupling Reagent

The choice of coupling reagent is paramount. Due to the steric hindrance, standard carbodiimide reagents are often insufficient. More potent activators are required.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated significant success in coupling hindered amino acids.[6] HBTU and HCTU are generally considered less effective for this specific challenge.[6]

  • Phosphonium Salts: Reagents such as PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), particularly when used with an additive like HOAt (1-hydroxy-7-azabenzotriazole), are also highly effective for difficult couplings, including those involving N-methylated residues.[7]

The following table summarizes key coupling reagents suitable for incorporating Fmoc-Sar-OH.

Coupling Reagent Class Key Advantages Reference
HATU Uronium/Aminium SaltHigh reactivity, effective for sterically hindered couplings.[6]
PyAOP / PyBOP Phosphonium SaltExcellent for preventing racemization and coupling N-methylated residues, especially with HOAt.[7]
BOP-Cl Phosphonium SaltCan be useful for hindered couplings, though less common now.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the manual incorporation of Fmoc-Sar-OH into a peptide sequence on a solid support.

| Workflow for Fmoc-Sar-OH Incorporation in SPPS

cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin 1. Select & Weigh Resin (e.g., Rink Amide) Swell 2. Swell Resin in DMF Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1 4. DMF Wash Deprotection->Wash1 Coupling 5. Couple Fmoc-Sar-OH (HATU/DIPEA) Wash1->Coupling Monitor 6. Monitor Coupling (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling Incomplete Wash2 7. DMF Wash Monitor->Wash2 NextAA 8. Couple Next AA (Repeat Cycle) Wash2->NextAA Cleavage 9. Cleave & Deprotect (TFA Cocktail) NextAA->Cleavage

Caption: SPPS workflow for incorporating a sarcosine residue.

| Protocol 1: Coupling of Fmoc-Sar-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.

  • Prepare Coupling Solution:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Sar-OH (relative to resin loading) in DMF.

    • Add 4 equivalents of HATU.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation: Mix the coupling solution at room temperature for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Shake or agitate the reaction vessel at room temperature for a minimum of 1 hour. Note: For N-methylated amino acids, extended coupling times (2-4 hours) or double coupling may be necessary.[6]

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and Methanol, and perform the Bromophenol Blue test (see Protocol 4.3).

  • Recoupling (if necessary): If the test indicates incomplete coupling (a blue or green color), drain the reaction vessel and repeat steps 2-5.

  • Washing: Once coupling is complete (a yellow color), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents before proceeding to the next deprotection step.

| Protocol 2: Bromophenol Blue Test for Monitoring

This test qualitatively assesses the presence of free secondary amines on the resin.[6]

  • Prepare Test Solution: Dissolve ~3 mg of bromophenol blue in 10 mL of DMF.

  • Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel. Wash the beads thoroughly on a small filter with DMF, followed by methanol, and allow them to dry briefly.

  • Test Procedure:

    • Place the washed resin beads in a small glass test tube.

    • Add 2-3 drops of the bromophenol blue test solution.

  • Observe Color:

    • Yellow: Indicates the absence of free amines. Coupling is complete.

    • Blue to Green: Indicates the presence of unreacted amines. Coupling is incomplete and a recoupling step is required.[6]

| Chemical Coupling Reaction

Resin Resin-Peptide-NH-Me NewPeptide Resin-Peptide-N(Me)-CO-Sar-Fmoc Resin->NewPeptide FmocSar Fmoc-Sar-COOH ActiveEster Fmoc-Sar-OAt (Active Ester) FmocSar->ActiveEster HATU HATU + DIPEA HATU->ActiveEster ActiveEster->NewPeptide

Caption: Activation and coupling of Fmoc-Sar-OH using HATU.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test)1. Insufficient coupling time.2. Ineffective coupling reagent.3. Poor resin swelling or peptide aggregation.1. Extend coupling time to 2-4 hours.2. Perform a second coupling (recouple).3. Switch to a more potent coupling reagent like HATU or PyAOP.[6][7]4. Ensure adequate swelling in DMF or NMP.
Low Final Yield 1. Cumulative incomplete couplings.2. Loss of peptide from resin during cleavage due to side reactions.1. Use monitoring tests at every difficult step.2. Minimize TFA cleavage time to reduce potential fragmentation between N-methylated residues.[7]
Deletion Sequences in MS Failure to complete a coupling step before proceeding to the next cycle.Implement mandatory monitoring (Bromophenol Blue test) after coupling N-methylated residues. Recouple until the test is negative.
Multiple Peaks in HPLC Slow cis/trans isomerization around the N-methylated amide bond.This is an inherent property of N-methyl-rich peptides.[7] Analyze HPLC at a slightly elevated temperature (e.g., 40-50°C) to coalesce peaks.

Conclusion

The incorporation of a sarcosine moiety via Fmoc-Sar-OH is a highly effective method for producing N-methylated peptides with enhanced therapeutic potential. While the steric hindrance of the N-methyl group presents a significant synthetic hurdle, it can be reliably overcome through the strategic selection of potent coupling reagents, such as HATU, extended reaction times, and diligent monitoring with alternative methods like the bromophenol blue test. By adhering to the optimized protocols outlined in this guide, researchers can confidently and efficiently synthesize N-methylated peptides for applications in drug discovery and development.

References

  • Vertex AI Search. (n.d.). The Role of Fmoc-Sar-OH in Modern Peptide Synthesis.
  • APPLICHEM. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Mebmt.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides.
  • Royal Society of Chemistry. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Books.
  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides.

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-(methylamino)acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Sarcosine Building Block

Ethyl 2-(methylamino)acetate, also known as Sarcosine ethyl ester, is a valuable and versatile pharmaceutical intermediate.[1] As an ester derivative of the N-methylated amino acid sarcosine, it provides a key structural motif for the synthesis of a variety of biologically active molecules. Its utility is primarily centered on its secondary amine functionality, which serves as a nucleophilic handle for building molecular complexity, and the ethyl ester group, which can be retained, hydrolyzed, or transesterified in subsequent synthetic steps.

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this compound, with a primary focus on its application in the synthesis of creatine analogs, specifically Creatine Ethyl Ester (CEE), a popular nutritional supplement.[2] We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Source
Synonyms Sarcosine ethyl ester HCl, Ethyl sarcosinate HCl
CAS Number 52605-49-9
Molecular Formula C₅H₁₂ClNO₂ [3]
Molecular Weight 153.61 g/mol
Appearance White to off-white solid
Melting Point 127-128 °C

| Solubility | Soluble in water and alcohols | General Knowledge |

Core Application: Synthesis of Creatine Analogs

Creatine (2-[carbamimidoyl(methyl)amino]acetic acid) is a critical molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[4] Endogenous creatine synthesis is a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[5][6]

The chemical synthesis of creatine derivatives often aims to improve bioavailability or other pharmacokinetic properties. Creatine Ethyl Ester (CEE) was developed for this purpose, leveraging an ester linkage to enhance lipophilicity.[7][8] While the most common industrial synthesis involves the direct esterification of creatine, an elegant and strategically important alternative route begins with this compound.[9][10] This "bottom-up" approach involves the guanidinylation of the sarcosine backbone, a reaction of broad interest in medicinal chemistry.[11]

The Guanidinylation Pathway

The synthesis of CEE from this compound involves the transformation of the secondary amine into a guanidinium group. This is typically achieved by reacting the amine with a guanidinylating agent, such as cyanamide or a protected S-methylisothiourea.[2][12] This method offers a high degree of control and is foundational for creating diverse libraries of creatine analogs.

Workflow_Diagram cluster_0 Intermediate Handling & Preparation cluster_1 Core Synthesis cluster_2 Purification & Final API Start This compound HCl (Starting Material) Freebase Neutralization to Free Base (Protocol 3.1, Step 1) Start->Freebase  Base   Guanidinylation Guanidinylation Reaction (Protocol 3.1, Step 2) Freebase->Guanidinylation  Cyanamide, Heat   Workup Reaction Work-up & Crude Product Isolation Guanidinylation->Workup Purification Purification (e.g., Recrystallization) Workup->Purification QC Final API: Creatine Ethyl Ester (Quality Control, Protocol 4.1) Purification->QC

Figure 1: General experimental workflow for the synthesis of Creatine Ethyl Ester from its intermediate.

Experimental Protocol: Synthesis of Creatine Ethyl Ester

This section details a representative protocol for the synthesis of Creatine Ethyl Ester (CEE) from this compound hydrochloride.

Protocol: Guanidinylation with Cyanamide

This protocol is based on the established chemical reaction between a secondary amine and cyanamide to form a disubstituted guanidine.[1][3] The initial step is critical: the amine hydrochloride salt must be neutralized to generate the free, nucleophilic secondary amine required for the reaction.

Figure 2: Reaction scheme for the synthesis of Creatine Ethyl Ester.

Materials & Reagents:

Reagent CAS M.W. ( g/mol ) Molar Eq.
This compound HCl 52605-49-9 153.61 1.0
Triethylamine (Et₃N) 121-44-8 101.19 1.1
Cyanamide 420-04-2 42.04 1.5
Anhydrous Ethanol (EtOH) 64-17-5 46.07 -
Diethyl Ether 60-29-7 74.12 -
Saturated NaCl Solution (Brine) - - -

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |

Step-by-Step Methodology:

  • Preparation of the Free Base (Neutralization):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (10.0 g, 65.1 mmol, 1.0 eq.).

    • Add anhydrous ethanol (100 mL) to dissolve the salt.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (10.0 mL, 71.6 mmol, 1.1 eq.) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Causality: Triethylamine is a non-nucleophilic base used to deprotonate the ammonium salt, liberating the neutral, nucleophilic secondary amine. Performing this at 0 °C controls the exotherm of the acid-base reaction.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete neutralization.

  • Guanidinylation Reaction:

    • To the stirred suspension from Step 1, add cyanamide (4.10 g, 97.6 mmol, 1.5 eq.) in one portion.

    • Causality: Cyanamide serves as the electrophilic source of the aminomethylene group. The secondary amine of the sarcosine ester attacks the nitrile carbon of cyanamide to form the guanidine linkage.[1]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired (disappearance of the starting amine).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the triethylamine hydrochloride precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL).

    • Causality: The aqueous washes remove any remaining salts, unreacted cyanamide, and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Creatine Ethyl Ester.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/diethyl ether.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add diethyl ether until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Quality Control & Characterization

To ensure the successful synthesis and purity of the final product, a self-validating system of analytical checks is required.

Protocol: Analytical Verification of Creatine Ethyl Ester
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Detection: UV at 210 nm.

    • Expected Result: A single major peak corresponding to the product, with purity >98%.

  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Expected Peaks (δ, ppm): ~7.2 (br s, 4H, -C(=NH₂)₂), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -NCH₂CO-), 2.9 (s, 3H, -NCH₃), 1.2 (t, 3H, -OCH₂CH₃).

    • Causality: NMR provides unambiguous structural confirmation by showing the characteristic chemical shifts and coupling patterns for all protons in the molecule.

  • Mass Spectrometry (ESI+):

    • Expected m/z: 160.12 [M+H]⁺.

    • Causality: Mass spectrometry confirms the molecular weight of the synthesized compound, validating its elemental composition.

Safety & Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • This compound Hydrochloride: May cause skin, eye, and respiratory irritation. Wear gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated area away from ignition sources.

  • Cyanamide: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care using appropriate engineering controls and PPE.

  • Ethanol/Diethyl Ether: Highly flammable liquids and vapors.[12] Keep away from open flames, hot surfaces, and sources of ignition.[12]

References

  • CN104262203A - Preparation method of creatine ethyl ester hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet (United States). Ethyl 2-[(3-methyloxetan-3-yl)methylamino]acetate.
  • US20060067880A1 - Labeled creatine ethyl ester hydrochloride.
  • US10531680B2 - Creatine ester pronutrient compounds and formulations.
  • US6897334B2 - Production of creatine esters using in situ acid production.
  • Garbati, P., et al. (Boc)2-Creatine synthesis. ResearchGate. (Illustrates reaction of sarcosine ethyl ester with a guanylating agent). [Link]

  • US20050049428A1 - Production of creatine esters using in situ acid production.
  • Zapf, C., et al. A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. Organic Letters, 3(8), 1133-1136. [Link]

  • Cowden, C. J., et al. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). MedChemComm, 7(1), 94-99. (Provides a relevant procedure involving sarcosine ethyl ester HCl and cyanamide).
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Chemistry Stack Exchange. Is this the reaction mechanism for the formation of creatine? (Discusses the reaction between sarcosine and cyanamide). [Link]

  • EP2692719B1 - Method for preparing creatine fatty esters, creatine fatty esters thus prepared and uses thereof.
  • UNeMed. CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

  • Ostojic, S. M. Creatine synthesis in the skeletal muscle: the times they are a-changin'. American Journal of Physiology-Endocrinology and Metabolism, 320(4), E767-E768. [Link]

  • Malmberg, C. E., & Chamberland, S. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 53593. [Link]

  • Wikipedia. Creatine. [Link]

  • Spillane, M., et al. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6(1), 6. [Link]

  • Brosnan, J. T., & da Silva, R. P. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 301(1), E164-E171. [Link]

  • Cregaatine. A bit scientific info. [Link]

  • PubChem. N-(Aminoiminomethyl)-N-methylglycine ethyl ester. [Link]

  • Caring Sunshine. Relationship: Body Building and Elthyl-Alpha-Guanido-Methyl-Ethanoate. [Link]

  • Caring Sunshine. Relationship: Muscles and Elthyl-Alpha-Guanido-Methyl-Ethanoate. [Link]

  • Philip, M., et al. Creatine metabolism in the uterus: potential implications for reproductive biology. ResearchGate. [Link]

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Application Notes & Protocols: Mastering Coupling Reactions with Ethyl 2-(Methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Ethyl 2-(methylamino)acetate

This compound, commonly known as ethyl sarcosinate, is a valuable secondary amine building block in organic synthesis, particularly in the development of peptides, peptidomimetics, and other complex molecular architectures. Its structure, featuring an N-methyl group, imparts distinct properties such as increased metabolic stability and improved cell permeability in the final products.[1] However, this same N-methyl group introduces significant synthetic challenges. The primary difficulty stems from the steric hindrance imposed by the methyl group, which physically obstructs the approach of coupling partners to the amine nitrogen.[2] This, combined with the slightly reduced nucleophilicity of the secondary amine compared to a primary amine, often leads to slower, less efficient reactions and necessitates carefully optimized conditions to achieve high yields.[2][3]

This guide provides a comprehensive overview of the key reaction conditions for successfully employing this compound in common coupling reactions, with a focus on amide bond formation and N-alkylation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block while navigating its inherent synthetic hurdles.

Section 1: Amide Bond Formation - The Core Challenge

The formation of an amide bond by coupling a carboxylic acid with this compound is the most frequent yet challenging application. Standard peptide coupling reagents that work efficiently for primary amines often prove sluggish or ineffective. The key to success lies in selecting highly potent coupling reagents and optimizing the reaction environment to overcome the steric barrier.

The Causality Behind Reagent Selection

The N-methyl group's steric bulk demands the use of coupling reagents that generate highly activated carboxylic acid intermediates. This high level of activation is necessary to accelerate the subsequent nucleophilic attack by the hindered secondary amine of ethyl sarcosinate.

  • Carbodiimides (e.g., EDC, DIC): While common, reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Diisopropylcarbodiimide (DIC) often provide modest yields in this context unless used with activating additives.[4][5][6] Their primary role is to form an O-acylisourea intermediate, which can be susceptible to side reactions if not rapidly intercepted by the amine.

  • Aminium/Uronium Reagents (e.g., HBTU, HATU): These reagents have become the gold standard for difficult couplings.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling N-methylated amino acids.[1][8] It reacts with the carboxylic acid to form a highly reactive O-acyl-azabenzotriazole active ester, which is more readily attacked by sterically hindered amines. HBTU and HCTU are generally considered less effective than HATU for these challenging couplings.[1][2]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): Phosphonium salts like PyBOP and especially PyAOP are also highly recommended for difficult couplings involving N-methylated residues.[2][7][9] They function similarly to aminium salts by generating highly reactive activated esters. An advantage of phosphonium reagents is that they do not react with the free amino group of the amine component, which can be a side reaction with aminium salts if used in excess.[5]

The Role of Additives and Bases
  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt) and particularly 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial. They act as "trapping agents" for the activated intermediate, forming an active ester that is more stable than the initial intermediate (e.g., O-acylisourea from carbodiimides) but highly reactive towards the amine. This two-stage activation minimizes side reactions and reduces the risk of racemization at the carboxylic acid's alpha-carbon.[5][6] HOAt is often superior to HOBt in difficult couplings.[9]

  • Bases: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential.[8][10][11] Its primary roles are to deprotonate the carboxylic acid, allowing it to react with the coupling reagent, and to neutralize the acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed.

Data Summary: Comparison of Amide Coupling Reagents
Reagent ClassExample(s)Recommended for Ethyl Sarcosinate?Key AdvantagesCommon Pitfalls & Considerations
Carbodiimides EDC, DICWith caution; requires additivesCost-effective; water-soluble byproducts (EDC).[4]Lower yields; risk of N-acylurea formation; requires HOBt/HOAt.[6]
Aminium/Uronium HATU, HBTUHighly Recommended (especially HATU)High efficiency for hindered couplings; fast reaction times.[1][8]Can guanidinylate the amine if used in excess; HBTU is less effective than HATU.[2][6]
Phosphonium PyBOP, PyAOPHighly Recommended Excellent for hindered couplings; no guanidinylation side reaction.[7][9]Byproducts can sometimes be difficult to remove.
Experimental Workflow & Protocol

The following diagram and protocol outline a robust, self-validating system for the amide coupling of a generic carboxylic acid with this compound using HATU.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification RCOOH Carboxylic Acid (1.0 eq) Mix1 Mix & Stir (5 min) (Activation Step) RCOOH->Mix1 HATU HATU (1.1 eq) HATU->Mix1 DIPEA DIPEA (2.5 eq) DIPEA->Mix1 Solvent1 Anhydrous DMF/DCM Solvent1->Mix1 AddToMix Add to Activated Mixture Mix1->AddToMix Sarcosinate Ethyl Sarcosinate (1.2 eq) Sarcosinate->AddToMix Solvent2 Anhydrous DMF/DCM Solvent2->AddToMix Stir Stir at RT (2 - 12 h) AddToMix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench (e.g., H₂O) Monitor->Quench Upon Completion Extract Extract (e.g., EtOAc) Quench->Extract Wash Wash (aq. LiCl, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Purify (Chromatography) Dry->Purify

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid

This protocol is designed as a self-validating system. Successful coupling will be evident by the consumption of starting materials and the appearance of a new, less polar product spot on TLC or a new peak with the expected mass in LC-MS analysis.

  • Reagent Preparation (Under Inert Atmosphere):

    • To a dry, argon-purged round-bottom flask, add the carboxylic acid (1.0 equivalent).

    • Add the coupling reagent HATU (1.1 equivalents).

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

  • Activation:

    • Stir the mixture at room temperature (20-25 °C) for 5-10 minutes. This "pre-activation" step is critical for forming the active ester of the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) in a small amount of the same anhydrous solvent.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

    • Self-Validation Check: A successful reaction will show the disappearance of the limiting carboxylic acid starting material. If the reaction stalls, consider adding an additional portion of HATU (0.3 eq) and DIPEA (0.5 eq) or warming the reaction to 40-50 °C. For extremely difficult couplings, a "double coupling" (repeating the procedure after the first attempt) may be necessary.[2]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Section 2: N-Alkylation Reactions

A more straightforward coupling reaction involving this compound is N-alkylation via an S_N2 reaction with an alkyl halide. This method is effective for introducing a variety of substituents onto the nitrogen atom.

Mechanism and Key Considerations

The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen atom of ethyl sarcosinate acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) and displacing the halide leaving group.[12]

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is required to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct.[11][12] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.

G cluster_mech Simplified S_N2 Mechanism for N-Alkylation Sarcosinate EtO₂C-CH₂-NH(Me) (Nucleophile) TransitionState [EtO₂C-CH₂-N⁺H(Me)---R---X⁻]‡ (Transition State) Sarcosinate->TransitionState AlkylHalide R-X (Electrophile) AlkylHalide->TransitionState Product EtO₂C-CH₂-N(Me)R (Alkylated Product) TransitionState->Product Byproduct H-X TransitionState->Byproduct Neutralized Base-H⁺ + X⁻ Byproduct->Neutralized Neutralization Base Base (e.g., K₂CO₃) Base->Neutralized

Caption: Mechanism of N-alkylation of ethyl sarcosinate.

Protocol 2: General Procedure for N-Alkylation
  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and a mild base like anhydrous potassium carbonate (1.5-2.0 equivalents).

    • Add a suitable polar aprotic solvent, such as acetonitrile, to form a stirrable suspension.

  • Addition of Electrophile:

    • Add the alkyl halide (1.0-1.1 equivalents) to the suspension.

    • Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) to accelerate the reaction, depending on the reactivity of the alkyl halide.[11]

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Filter off the inorganic salts (the base and its neutralized form) and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If necessary, dissolve the residue in a water-immiscible organic solvent (like ethyl acetate), wash with water to remove any remaining salts, dry over Na₂SO₄, and concentrate.

    • Purify the product via flash column chromatography or distillation as required.

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the careful selection of reaction conditions. For amide bond formation, overcoming the steric hindrance of the N-methyl group is paramount, necessitating the use of high-potency coupling reagents like HATU or PyAOP. For N-alkylation reactions, a standard S_N2 protocol with a non-nucleophilic base provides a reliable pathway. By understanding the chemical principles behind these choices, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs, paving the way for novel molecules in drug discovery and materials science.

References

  • Technical Support Center: Challenges in Coupling N-Methyl
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. (URL: )
  • Coupling Reagents. Aapptec Peptides. (URL: )
  • New Chiral Auxiliaries For The [3+2]-Cycloaddition Of Nonstabilised Azomethine Ylides. UCL Discovery. (URL: )
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (URL: )
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products. Biosynth. (URL: )
  • NMR Spectroscopic Mechanistic Investigations of Photocatalytic Transformations. Publikationsserver der Universität Regensburg. (URL: )
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (URL: )
  • A Synthesis of Some Substituted 3-Piperidones Through the Decomposition of Quaternary Ammonium Salts. Lehigh Preserve. (URL: )
  • Fused heterocyclic ring derivative and use thereof.
  • Cycloalkyl pyrimidines as ferroportin inhibitors.
  • The Synthesis of Some Hexahydro-1,4-benzodiazocines. Canadian Science Publishing. (URL: )
  • 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr) agonists for the treatment of e.g. angiogenesis implicated or inflammatory disorders.

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Application Notes: Ethyl 2-(methylamino)acetate (Sarcosine Ethyl Ester) as a Versatile Reagent for N-Methylamino Group Installation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Methylamino Group

In the landscape of modern drug discovery and fine chemical synthesis, the N-methylamino group is a privileged structural motif. Its presence can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Ethyl 2-(methylamino)acetate, commonly known as sarcosine ethyl ester, has emerged as a robust and versatile building block for the strategic introduction of this valuable functionality.[1][2] Often supplied as its more stable hydrochloride salt, this reagent offers a reliable and efficient alternative to direct methylation of primary amines, which can suffer from over-methylation and the use of hazardous reagents.[3]

This guide provides an in-depth exploration of this compound's reactivity, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential. We will focus on its application in forming new carbon-nitrogen bonds, particularly through reductive amination, a cornerstone of modern amine synthesis.[4]

Reagent Profile and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
Chemical Name This compoundPubChem
Synonyms Sarcosine ethyl ester, Ethyl N-methylglycinate[5]
CAS Number 13200-60-7 (Free Base)[5]
CAS Number 52605-49-9 (Hydrochloride Salt)[6]
Molecular Formula C₅H₁₁NO₂[7][8]
Molecular Weight 117.15 g/mol [7][8]
Appearance Colorless liquid (Free Base) / White solid (HCl Salt)
Boiling Point Data not widely available-
Melting Point 127-128 °C (HCl Salt)
Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • General Handling : Handle in a well-ventilated area or under a chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Inhalation : Avoid breathing dust or vapors. If inhaled, move the victim to fresh air.[12]

  • Skin/Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The hydrochloride salt is generally preferred for its superior stability and ease of handling compared to the free base.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Reactivity: The Nucleophilic Secondary Amine

The synthetic utility of this compound hinges on the nucleophilic character of its secondary amine. This nitrogen center readily participates in reactions with a wide range of electrophiles, making it an ideal tool for constructing more complex molecular architectures. The primary application for introducing a methylamino group onto a carbon framework is reductive amination.

Mechanism of Reductive Amination

Reductive amination is a powerful, often one-pot, method for synthesizing amines from carbonyl compounds (aldehydes or ketones).[4][14] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[3] The use of a mild reducing agent that does not readily reduce the starting carbonyl compound is crucial for the efficiency of this one-pot process.[3][14]

The general mechanism when using this compound is as follows:

  • Iminium Ion Formation : The secondary amine of sarcosine ethyl ester attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid.

  • Dehydration : Following a series of proton transfers, a water molecule is eliminated to form a transient, electrophilic iminium ion.

  • Hydride Reduction : A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the iminium carbon, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.[3]

Reductive_Amination_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction Step Ketone Ketone/Aldehyde (R-CO-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Sarcosine This compound (MeNHCH₂COOEt) Sarcosine->Hemiaminal Iminium Iminium Ion [R₂C=N⁺(Me)CH₂COOEt] Hemiaminal->Iminium Dehydration (-H₂O) Product Final Product (R₂CH-N(Me)CH₂COOEt) Iminium->Product Hydride Attack Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Figure 1: General mechanism of reductive amination.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of this compound.

Protocol 1: One-Pot Reductive Amination of a Ketone

This protocol details the synthesis of ethyl 2-((1-phenylethyl)(methyl)amino)acetate from acetophenone and sarcosine ethyl ester hydrochloride. This method is broadly applicable to a range of aldehydes and ketones.

Workflow Overview:

Reductive_Amination_Workflow start Combine Reactants step1 Step 1 Combine Acetophenone, Sarcosine Ethyl Ester HCl, and Solvent (DCE) in flask. start->step1:f0 step2 Step 2 Add NaBH(OAc)₃ portion-wise at 0 °C. step1:f0->step2:f0 step3 Step 3 Warm to room temperature and stir for 12-24 hours. step2:f0->step3:f0 step4 Step 4 Quench reaction with saturated NaHCO₃ solution. step3:f0->step4:f0 step5 Step 5 Extract with organic solvent (e.g., Ethyl Acetate). step4:f0->step5:f0 step6 Step 6 Dry, filter, and concentrate the organic layer. step5:f0->step6:f0 end Purify Product (Chromatography) step6:f0->end

Figure 2: Experimental workflow for one-pot reductive amination.

Materials:

  • Acetophenone (1.0 equiv)

  • This compound hydrochloride (Sarcosine ethyl ester HCl) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add acetophenone (1.0 equiv) and this compound hydrochloride (1.2 equiv).

  • Solvent Addition : Add anhydrous 1,2-dichloroethane to the flask. Stir the resulting suspension at room temperature for 15-20 minutes.

    • Rationale: The hydrochloride salt is used for its stability. The initial stirring allows for equilibration between the salt and the free amine, which is the active nucleophile.

  • Reducer Addition : Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[3] It is less basic and less reactive towards carbonyls than NaBH₄, minimizing side reactions.[14] Adding it slowly at 0 °C helps control any initial exotherm.

  • Reaction Progress : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching : Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes the acidic byproducts of the reaction (acetic acid) and any remaining reagent.

  • Workup - Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing : Wash the combined organic layers sequentially with water and then brine.

    • Rationale: Washing removes water-soluble impurities and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel to afford the pure ethyl 2-((1-phenylethyl)(methyl)amino)acetate.

Protocol 2: Post-Synthetic Ester Hydrolysis

Often, the final desired product is the N-methylated amino acid rather than the ester. The ethyl ester can be readily cleaved under basic conditions (saponification).

Materials:

  • Ethyl 2-(alkyl(methyl)amino)acetate (from Protocol 1) (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution : Dissolve the ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification : Add LiOH (1.5 equiv) to the solution and stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

    • Rationale: LiOH is a common choice for ester hydrolysis as it is less prone to causing side reactions compared to NaOH in some contexts. The THF co-solvent ensures the solubility of the organic substrate.

  • Acidification : Cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2-3.

    • Rationale: Acidification protonates the carboxylate salt to yield the free carboxylic acid, which will often precipitate if it has low aqueous solubility.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

References

  • PubChem. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378. National Institutes of Health. [Link]

  • ResearchGate. Fig. 1 (Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N.... [Link]

  • Oakwood Chemical. This compound hydrochloride. [Link]

  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

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The Versatile Role of Ethyl 2-(methylamino)acetate in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Simple Building Block

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Among the myriad of synthetic precursors, seemingly simple molecules can offer remarkable versatility. Ethyl 2-(methylamino)acetate, a derivative of the amino acid glycine, is one such unassuming yet powerful building block. Its inherent bifunctionality, possessing both a nucleophilic secondary amine and an electrophilic ester, provides a synthetically attractive handle for a variety of cyclization strategies.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of this compound and its conceptual equivalents in the synthesis of key heterocyclic systems. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the causality behind experimental choices. Our focus is to provide a self-validating framework for the synthesis of prominent heterocyclic cores, including 1,4-benzodiazepine-2,5-diones and piperazinones, which are central to numerous therapeutic agents.

I. Synthesis of 1,4-Benzodiazepine-2,5-diones: A Gateway to CNS-Active Compounds

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, most notably for its prevalence in drugs targeting the central nervous system (CNS), such as anxiolytics, anticonvulsants, and hypnotics.[1][2] The synthesis of 1,4-benzodiazepine-2,5-diones, a key subclass, can be efficiently achieved through methodologies that leverage precursors structurally related to this compound.

Conceptual Framework: The Intramolecular Cyclization Strategy

A common and effective strategy for the synthesis of 1,4-benzodiazepine-2,5-diones involves the intramolecular cyclization of an N-acylated anthranilic acid derivative. The core concept relies on the formation of an amide bond followed by a subsequent ring-closing reaction. While not always starting directly from this compound, the synthetic routes often involve intermediates that embody its essential structural features.

A powerful illustration of this is the solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones.[3] In this approach, an amino acid, which can be conceptually linked to this compound, is anchored to a solid support. This is followed by acylation with an anthranilic acid derivative and subsequent base-catalyzed ring closure to form the benzodiazepine core.

Experimental Protocol: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

This protocol is adapted from a method developed for combinatorial chemistry, highlighting the robustness of the approach for generating libraries of compounds for drug discovery.[3]

Workflow Diagram:

Resin Polymer Support (e.g., Polystyrene) Linker Linker Attachment (e.g., reductive amination) Resin->Linker 1 AminoAcid Protected Amino Acid (e.g., Fmoc-N-methyl glycine) Linker->AminoAcid 2 Acylation Acylation with 5-Nitroanthranilic Acid AminoAcid->Acylation 3 Cyclization Base-Catalyzed Ring Closure Acylation->Cyclization 4 Reduction Nitro Group Reduction Cyclization->Reduction 5 Acylation2 Acylation of Aromatic Amine Reduction->Acylation2 6 Cleavage Cleavage from Resin (e.g., TFA) Acylation2->Cleavage 7 Product 7-Acylamino-1,4-benzodiazepine-2,5-dione Cleavage->Product 8

Caption: Solid-phase synthesis workflow for 1,4-benzodiazepine-2,5-diones.

Step-by-Step Methodology:

  • Resin Preparation and Amino Acid Loading:

    • Swell polystyrene resin functionalized with a suitable linker (e.g., 4-alkoxy-2,6-dimethoxybenzaldehyde) in an appropriate solvent like N-methylpyrrolidone (NMP).

    • Perform reductive amination by reacting the resin with an N-protected amino acid, such as Fmoc-N-methyl glycine (a derivative of the core structure of this compound), in the presence of a reducing agent like sodium cyanoborohydride.

  • Acylation with 5-Nitroanthranilic Acid:

    • Following Fmoc deprotection, acylate the resin-bound secondary amine with unprotected 5-nitroanthranilic acid using a suitable coupling agent (e.g., HATU, HOBt, DIC).

  • Base-Catalyzed Ring Closure:

    • Treat the acylated resin with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like NMP to effect the intramolecular cyclization, forming the 1,4-benzodiazepine-2,5-dione ring system.

  • Reduction of the Nitro Group:

    • Reduce the nitro group on the aromatic ring to an amine using a reducing agent like tin(II) chloride dihydrate in NMP. This yields a resin-bound 7-amino-1,4-benzodiazepine-2,5-dione.[3]

  • Acylation of the Aromatic Amine:

    • Acylate the newly formed aromatic amino group with a variety of acid chlorides in NMP. It is crucial to avoid DMF and bases in this step to prevent side reactions.[3]

  • Cleavage from the Resin:

    • Cleave the final product from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triethylsilane or dimethyl sulfide, and water (e.g., TFA/Me₂S/water 90:5:5).[3]

  • Purification:

    • Purify the crude product by preparative HPLC to obtain the desired 7-acylamino-1,4-benzodiazepine-2,5-diones.

Quantitative Data Summary:

Resin TypeYield Range (%)Purity Range (HPLC, 210 nm)
Polystyrene52-69>70
TentaGel41-48>70

Data adapted from Ettmayer et al., J. Comb. Chem. 2003.[3]

II. Synthesis of Piperazinones: Core Structures in Diverse Pharmacophores

Piperazinones are another class of heterocyclic compounds with significant biological activities. They are integral components of various therapeutic agents, including cytotoxic agents for cancer therapy.[4] The synthesis of substituted piperazinones can be readily achieved through pathways that utilize building blocks analogous to this compound.

Conceptual Framework: Sequential N-Alkylation and Cyclization

The construction of the piperazinone ring often involves a stepwise approach where a diamine precursor is assembled and subsequently cyclized. A key strategy involves the N-alkylation of a primary amine with a halo-acetyl ester derivative, followed by intramolecular amidation.

Experimental Protocol: Synthesis of Substituted Piperazinones

The following protocol outlines a general procedure for the synthesis of piperazinone derivatives, which can be adapted for various substitution patterns.[4][5]

Workflow Diagram:

Start1 Protected Ethanolamine Oxidation Oxidation Start1->Oxidation Intermediate1 Protected Aminoacetaldehyde Oxidation->Intermediate1 ReductiveAmination Reductive Amination Intermediate1->ReductiveAmination Start2 Amino Acid Ester (e.g., L-alanine methyl ester) Start2->ReductiveAmination Intermediate2 Chiral Diamine Derivative ReductiveAmination->Intermediate2 DeprotectionCyclization Deprotection and Intramolecular Cyclization Intermediate2->DeprotectionCyclization Product Chiral Piperazinone Derivative DeprotectionCyclization->Product

Caption: General workflow for the synthesis of chiral piperazinone derivatives.

Step-by-Step Methodology:

  • Preparation of the N-Protected Aminoacetaldehyde:

    • Start with an N-protected ethanolamine, where the protecting group (X) can be a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.

    • Perform an oxidation reaction to convert the alcohol to an aldehyde, yielding the N-protected aminoacetaldehyde.[5]

  • Reductive Amination:

    • In an alcohol solvent (e.g., methanol), perform a reductive amination reaction between the N-protected aminoacetaldehyde and an amino acid ester (e.g., L-alanine methyl ester) in the presence of a suitable reducing agent (e.g., sodium cyanoborohydride). This step is typically carried out at a reduced temperature (-10 to 0 °C) to control selectivity.[5] This forms a chiral diamine derivative.

  • Deprotection and Cyclization:

    • The chiral diamine derivative is then subjected to deprotection to remove the N-protecting group. For a Cbz group, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

    • The deprotection is followed by spontaneous or induced intramolecular cyclization to form the chiral piperazinone derivative.

  • Purification:

    • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/methanol) to yield the pure piperazinone derivative.[5]

Key Experimental Considerations:

  • Choice of Protecting Group: The selection of the N-protecting group is crucial and should be orthogonal to the reaction conditions used in subsequent steps. Cbz and Boc are common choices due to their reliable cleavage conditions.

  • Control of Stereochemistry: When using chiral amino acid esters as starting materials, it is important to employ reaction conditions that minimize racemization to preserve the enantiomeric purity of the final product.

  • Reaction Monitoring: The progress of the reactions, particularly the deprotection and cyclization steps, should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.[5]

III. Synthesis of Quinoxalinones: Building Blocks for Bioactive Molecules

Quinoxalinones are a class of nitrogen-containing heterocyclic compounds that are present in a wide range of biologically active molecules, including therapeutic agents and agrochemicals.[6][7] The synthesis of quinoxalinones often involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent.

Conceptual Framework: Condensation and Cyclization

The classical approach to quinoxalinone synthesis is the reaction between an o-phenylenediamine and an α-keto acid or ester. This reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and dehydration to yield the quinoxalinone ring system. This compound, with its inherent functionalities, can be envisioned as a synthon in more complex starting materials for this type of transformation.

Experimental Protocol: Catalyst-Free Synthesis of Quinoxalinones in Water

This protocol highlights a green chemistry approach to the synthesis of quinoxalinones, utilizing water as the solvent and avoiding the need for a catalyst.[6]

Workflow Diagram:

Start1 o-Phenylenediamine Derivative Condensation Condensation in Water Start1->Condensation Start2 α-Keto Acid (e.g., Glyoxylic Acid) Start2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Quinoxalinone Cyclization->Product

Sources

Application Notes & Protocols: A Researcher's Guide to Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Utility of Ethyl 2-(methylamino)acetate

This compound, also known as ethyl N-methylglycinate or ethyl sarcosinate, is a versatile secondary amine building block in modern organic synthesis. As a derivative of the simplest amino acid, glycine, its structure offers a unique combination of a nucleophilic secondary amine and an ester functional group.[1] This arrangement makes it a valuable precursor for synthesizing a wide array of more complex molecules, including N-substituted glycine oligomers (peptoids), heterocyclic compounds, and various pharmaceutical intermediates.[2][3]

Unlike primary amines which can undergo multiple alkylations, the secondary amine of this compound allows for controlled, mono-alkylation, acylation, or condensation reactions. The ethyl ester provides a handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of its properties, safe handling procedures, and a detailed protocol for a representative application—N-alkylation—to furnish a tertiary amine, a common structural motif in drug development.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of a reagent's properties is foundational to its successful and safe use in any experimental setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13200-60-7[4][5]
Molecular Formula C5H11NO2[4][6]
Molecular Weight 117.15 g/mol [4][6]
Appearance Liquid (typically)N/A
pKa (Predicted) 9.88 ± 0.10[7]
Synonyms Ethyl N-methylglycinate, Ethyl sarcosinate, Sarcosine ethyl ester[4]
Safety & Handling Precautions

Safe laboratory practice is paramount. This compound and its derivatives should be handled with appropriate care.

  • General Handling : Work in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing vapors or mists.[9][10] Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Irritant Potential : This class of compounds can cause skin and serious eye irritation, as well as potential respiratory irritation.[9] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[9] If skin contact occurs, wash with plenty of soap and water.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents and strong acids.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use, as hazard information can vary.[12]

Core Application: N-Alkylation via Nucleophilic Substitution

This section details a robust, field-proven protocol for the N-alkylation of this compound with an activated alkyl halide (benzyl bromide) to synthesize ethyl 2-(benzyl(methyl)amino)acetate. This reaction is a classic bimolecular nucleophilic substitution (SN2).

Causality of Protocol Design
  • Choice of Base : Potassium carbonate (K₂CO₃) is selected as a mild, inorganic base. Its primary role is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Stronger bases, like sodium hydride (NaH) or metal hydroxides, are avoided as they could promote the undesirable hydrolysis of the ethyl ester functionality.[13]

  • Choice of Solvent : Acetonitrile (CH₃CN) is an excellent solvent for SN2 reactions. It is polar and aprotic, meaning it can dissolve the reactants and salts formed but does not participate in hydrogen bonding that could solvate and shield the nucleophile (the amine), thus maintaining its reactivity.[14]

  • Reaction Monitoring : Thin-Layer Chromatography (TLC) is an indispensable tool for tracking reaction progress. It allows for the visualization of the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Work-up Strategy : The aqueous work-up is designed to systematically remove impurities. An acid wash (e.g., with 1M HCl) would remove any unreacted basic starting amine. However, since the product is also a base, this step is omitted to prevent loss of product. A water wash removes the inorganic salt (KBr), and a brine wash helps to break up emulsions and remove residual water from the organic layer.

Visualized Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Quenching cluster_2 Extraction & Purification reagents 1. Combine this compound, K₂CO₃, and Acetonitrile in Flask add_halide 2. Add Benzyl Bromide Dropwise at 0°C reagents->add_halide warm 3. Warm to Room Temperature & Stir add_halide->warm monitor 4. Monitor by TLC Until Completion warm->monitor quench 5. Quench with Water & Filter Solids monitor->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash Organic Layer (Water & Brine) extract->wash dry 8. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify final_product final_product purify->final_product Final Product: Ethyl 2-(benzyl(methyl)amino)acetate

Caption: High-level workflow for the N-alkylation of this compound.

Detailed Step-by-Step Protocol

Table 2: Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound117.151.17 g10.0
Benzyl Bromide171.041.71 g (1.18 mL)10.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.0 (1.5 eq)
Acetonitrile (CH₃CN)-50 mL-
Ethyl Acetate (EtOAc)-~150 mL-
Deionized Water-~100 mL-
Brine (Saturated NaCl)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Round-bottom flask, stir bar, TLC plates, silica gel, etc.---

Procedure:

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.17 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition : Add acetonitrile (50 mL) to the flask. Stir the resulting suspension.

  • Reactant Addition : Cool the flask in an ice-water bath to 0°C. Add benzyl bromide (1.18 mL, 10.0 mmol) dropwise over 5 minutes. Caution: Benzyl bromide is a lachrymator.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring : Monitor the reaction's progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot (visualized with ninhydrin stain) is no longer visible.

Table 3: Example TLC Data

LaneDescriptionRf Value (approx.)
1This compound (SM)0.20
2Benzyl Bromide (SM)0.75
3Co-spot (SM + Reaction)-
4Reaction Mixture (t = 4h)0.55 (Product)
  • Work-up :

    • Filter the reaction mixture through a pad of celite to remove the solid potassium salts. Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.

Mechanistic Insight & Broader Applications

The core of the described protocol is the SN2 reaction, where the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

Caption: SN2 mechanism for the N-alkylation of this compound.

Applications in Peptoid Synthesis

This reagent is fundamental in the "sub-monomer" solid-phase synthesis of peptoids (N-substituted glycine oligomers).[3][15] In this method, a bromoacetic acid is first coupled to a resin-bound amine, followed by a nucleophilic displacement of the bromide by a primary amine. While this compound itself isn't directly used in the displacement step, the N-alkylated products synthesized from it are analogues of the resulting peptoid residues, making this chemistry highly relevant.[3]

Role in Heterocyclic Chemistry

N-substituted glycine esters are valuable precursors for synthesizing a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The dual functionality of the amine and ester allows for cyclization reactions with other bifunctional reagents to form lactams, piperazinones, and other complex ring systems.[16]

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:13200-60-7. Retrieved from Sunway Pharm Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethyl acetate. PubChem Compound Database. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from Oakwood Chemical. [Link]

  • Google Patents. (n.d.). WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • ChemGulf. (2025). How do amines and amides react with esters?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[methyl(methylamino)amino]acetate. PubChem Compound Database. Retrieved from [Link]

  • Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284-5335. [Link]

  • Semantic Scholar. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • Arnett, E. M., Miller, J. G., & Day, A. R. (1951). Effect of Structure on Reactivity. IV. Aminolysis of Esters with Secondary Amines. Journal of the American Chemical Society, 73(11), 5393–5395. [Link]

  • 62ª Reunião Anual da Sociedade Brasileira para o Progresso da Ciência. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates. Retrieved from [Link]

  • ResearchGate. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Molecules. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(methylamino)acetate (Sarcosine ethyl ester). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced N-alkylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction for robust and reproducible results.

Section 1: Understanding the Core Reaction and Its Challenges

The synthesis of this compound is most commonly achieved via a bimolecular nucleophilic substitution (SN2) reaction between ethyl chloroacetate and methylamine.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion.

While seemingly straightforward, this reaction is frequently plagued by side reactions that consume starting materials and complicate purification, leading to diminished yields of the desired secondary amine. The primary challenges include over-alkylation, which forms a tertiary amine, and competing aminolysis of the ester functional group.

Primary Synthetic Pathway (SN2)

Below is a diagram illustrating the intended reaction. Methylamine acts as the nucleophile, and ethyl chloroacetate is the electrophile. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Often, an excess of methylamine itself serves this purpose.

sn2_reaction cluster_main Primary SN2 Reaction methylamine H₃C-NH₂ Methylamine chloroacetate Cl-CH₂-COOEt Ethyl Chloroacetate product H₃C-NH-CH₂-COOEt This compound chloroacetate->product + Methylamine (Nucleophile) hcl HCl

Caption: Intended SN2 synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I see multiple spots on my TLC. What are the most likely causes?

A1: Low yields with multiple byproducts typically point to one primary issue: over-alkylation . The desired product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine (methylamine). Consequently, it can react with another molecule of ethyl chloroacetate to form an undesired tertiary amine, N,N-bis(ethoxycarbonylmethyl)methylamine.

Causality:

  • Relative Nucleophilicity: Secondary amines are generally stronger nucleophiles than primary amines due to the electron-donating effect of the additional alkyl group.

  • Stoichiometry: If the molar ratio of methylamine to ethyl chloroacetate is too low (e.g., 1:1), as the reaction progresses and the product concentration increases, it will effectively compete with the remaining methylamine for the electrophile.

Troubleshooting Steps:

  • Increase the Excess of Methylamine: The most effective way to favor the formation of the secondary amine is to use a significant molar excess of methylamine (e.g., 3 to 10 equivalents). This ensures that a molecule of ethyl chloroacetate is statistically more likely to encounter a methylamine molecule than the product molecule.

  • Slow Addition of Electrophile: Add the ethyl chloroacetate dropwise to the solution of methylamine, preferably at a low temperature (e.g., 0-10 °C). This maintains a high concentration of methylamine relative to the electrophile throughout the reaction, suppressing the second alkylation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the ethyl chloroacetate. Over-running the reaction after the starting material is consumed can increase the chance of side reactions.

Q2: I've isolated a significant byproduct with a higher boiling point than my desired product. What is it and how can I prevent it?

A2: This high-boiling point impurity is almost certainly the tertiary amine byproduct, N,N-bis(ethoxycarbonylmethyl)methylamine , formed from the over-alkylation described in Q1.

side_reaction cluster_side Over-alkylation Side Reaction product H₃C-NH-CH₂-COOEt (Desired Product) side_product H₃C-N(CH₂-COOEt)₂ (Tertiary Amine Byproduct) product->side_product + Ethyl Chloroacetate chloroacetate Cl-CH₂-COOEt Ethyl Chloroacetate

Caption: Formation of the tertiary amine byproduct via over-alkylation.

Prevention Strategy: The key is to manipulate the reaction conditions to favor the first alkylation exclusively.

  • High Nucleophile Excess: As mentioned, using a large excess of methylamine is the primary solution.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for SN2 reactions.[3][4] They solvate the cation of the base but leave the amine nucleophile relatively free to react.

  • Temperature Control: Running the reaction at or below room temperature can help control the reaction rate and minimize the more sterically hindered second alkylation.

Q3: My product appears contaminated with an amide, which is difficult to remove. How is this forming?

A3: Amide formation occurs through aminolysis , where methylamine acts as a nucleophile and attacks the carbonyl carbon of the ethyl acetate ester, displacing ethanol. This side reaction is more prevalent under certain conditions.

Causality:

  • Temperature: This reaction is highly temperature-dependent. Refluxing or running the reaction at elevated temperatures significantly increases the rate of aminolysis.

  • Reaction Time: Prolonged reaction times, even at room temperature, can lead to a gradual increase in the amide byproduct, N-methyl-2-(methylamino)acetamide.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at or below room temperature. If the reaction is sluggish, it is better to extend the reaction time at a lower temperature than to increase the heat.

  • Minimize Reaction Time: Monitor the reaction closely and proceed with the workup as soon as the ethyl chloroacetate has been consumed.

  • Base Selection: Using a non-nucleophilic base like potassium carbonate (K₂CO₃) instead of relying solely on excess methylamine can sometimes mitigate this, as it reduces the concentration of free amine available for aminolysis once the primary reaction is complete.[1][4]

Q4: What are the optimal solvent and base combinations for this synthesis?

A4: The ideal combination enhances the SN2 reaction rate while minimizing side reactions. There is no single "best" system, as the choice depends on scale, available equipment, and safety considerations.

ParameterOptionsProsCons
Base Excess MethylamineSimple (acts as reactant and base); inexpensive.Can lead to aminolysis; requires large excess.
K₂CO₃ / Na₂CO₃Inexpensive, non-nucleophilic, easy to remove.[1][4]Heterogeneous reaction may require vigorous stirring or longer times.
Triethylamine (Et₃N) / DIPEASoluble organic bases; easy to handle.[3]Can be difficult to remove completely; higher cost.
Solvent Acetonitrile (MeCN)Excellent for SN2; polar aprotic.[1][3]Can be toxic; requires anhydrous conditions for best results.
Ethanol (EtOH)Good solvent for methylamine; inexpensive.As a protic solvent, it can slow the SN2 rate by solvating the nucleophile.
Tetrahydrofuran (THF)Good general-purpose solvent.[4]Lower polarity may result in slower reaction rates.
Dimethylformamide (DMF)High-boiling polar aprotic solvent, excellent for SN2.[4]Difficult to remove during workup; potential for decomposition at high temps.

Recommendation: For a reliable and scalable procedure, the use of potassium carbonate as a base in acetonitrile is a highly recommended starting point.[1] This combination avoids the issue of aminolysis from excess amine and provides a favorable medium for the SN2 reaction.

Q5: How can I effectively purify my product to remove unreacted starting materials and byproducts?

A5: Proper purification is critical for obtaining high-purity this compound. A combination of extraction and distillation is typically most effective.

Step-by-Step Purification Protocol (Acid-Base Extraction & Distillation):

  • Quench and Dilute: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Remove Inorganic Base: If K₂CO₃ was used, filter the solid. If not, proceed to the next step.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The desired amine product (and any amine byproducts/starting material) will be protonated and move into the aqueous layer, while unreacted ethyl chloroacetate and non-basic organic impurities remain in the organic layer.[1]

  • Isolate Amines: Separate the aqueous layer. Cool it in an ice bath and carefully add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until it is basic (pH > 9). This deprotonates the amine, making it soluble in organic solvents again.[5]

  • Back-Extraction: Extract the now-basic aqueous layer multiple times with fresh ethyl acetate or DCM.

  • Dry and Concentrate: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

  • Final Purification (Vacuum Distillation): The resulting crude oil contains your desired product and the tertiary amine byproduct. These often have sufficiently different boiling points to be separated by fractional distillation under reduced pressure.[6] This is the most definitive method for achieving high purity.

Section 3: Recommended Protocol for Optimized Yield

This protocol incorporates the principles discussed above to maximize the yield of the desired secondary amine.

Materials:

  • Methylamine (40% solution in water or 2.0 M in THF/Ethanol)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (for workup)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous acetonitrile.

  • Add potassium carbonate (2.0 equivalents based on ethyl chloroacetate).

  • Add the methylamine solution (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Add ethyl chloroacetate (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC until the ethyl chloroacetate is consumed.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and proceed with the acid-base extraction workup as described in Q5 .

  • After drying and concentrating the final organic extracts, purify the resulting oil by vacuum distillation to obtain pure this compound.

References

  • CBQ. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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How to remove byproducts from "Ethyl 2-(methylamino)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 2-(methylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during this synthesis. Our focus is on ensuring the highest purity of your final product by effectively identifying and removing reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from ethyl chloroacetate and methylamine?

The primary reaction involves the nucleophilic substitution of chloride from ethyl chloroacetate by methylamine.[1] However, several side reactions and unreacted starting materials can lead to impurities. The most common byproducts include:

  • Unreacted Starting Materials: Ethyl chloroacetate and residual methylamine.

  • Over-alkylation Product: Ethyl 2-(dimethylamino)acetate. This forms because the product, a secondary amine, can be more nucleophilic than the primary amine starting material (methylamine) and can react with another molecule of ethyl chloroacetate.

  • Inorganic Salts: An acid is generated during the reaction (HCl), which is typically neutralized by a base (e.g., K₂CO₃, Na₂CO₃, or excess methylamine).[2] This results in the formation of salts like methylammonium chloride or potassium chloride.

  • Hydrolysis Products: If water is present, ethyl chloroacetate can hydrolyze to chloroacetic acid, and the product ester can hydrolyze to 2-(methylamino)acetic acid (sarcosine).

  • Solvent Adducts/Byproducts: High-temperature reactions in solvents like DMF can sometimes lead to byproducts from solvent degradation.[3]

Q2: I have a solid precipitate in my crude reaction mixture. What is it?

This is almost certainly the inorganic salt byproduct formed from the neutralization of HCl generated during the alkylation. For instance, if you used potassium carbonate as the base, the solid would be potassium chloride (KCl). These salts have very low solubility in common organic solvents used for this reaction (like THF, Acetone, or DMF) and can be removed by filtration or an aqueous workup.[2]

Q3: Why is my final product's NMR spectrum showing an unexpected singlet around ~2.3 ppm and a corresponding quartet/triplet set?

This is a classic sign of contamination with the over-alkylation product, Ethyl 2-(dimethylamino)acetate. The singlet corresponds to the six protons of the dimethylamino group (-N(CH₃)₂), which would be further downfield than the three-proton singlet of your desired methylamino group (-NHCH₃). A thorough purification, such as fractional distillation or column chromatography, is required to remove this impurity.

Q4: Can I use distillation to purify my product?

Yes, fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing both lower-boiling impurities (like residual ethyl chloroacetate) and higher-boiling impurities (like the over-alkylated product). The reduced pressure is crucial to prevent thermal decomposition at high temperatures.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you might encounter post-synthesis and provides a logical workflow for byproduct removal.

Initial Workup & Diagnosis

Before attempting advanced purification, a standard workup is essential to remove the bulk of impurities.

Problem: My crude product is an oily solid or a heterogeneous mixture. Cause: Presence of inorganic salts and potentially water-soluble starting materials. Solution: Perform an aqueous extractive workup.

G

After this initial workup, analyze a small sample of your crude purified product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the remaining impurities.

Purification Strategy Selection

Use the following decision tree to select the appropriate purification method based on your analysis.

G

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup

This protocol is designed to remove inorganic salts, water-soluble reagents, and acidic or basic impurities.

  • Filtration (Optional): If a large amount of solid is present, filter the crude reaction mixture through a pad of celite, washing the filter cake with a small amount of the reaction solvent.

  • Dilution: Transfer the filtrate (or the entire reaction mixture) to a separatory funnel and dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer with water (2 x 50 mL per 100 mL of organic phase). This removes the bulk of salts like KCl or NaCl.

  • Bicarbonate Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 50 mL).[4] This step is critical for removing any acidic byproducts, such as chloroacetic acid or hydrolyzed product.

  • Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) (1 x 50 mL). This helps to break up emulsions and remove residual water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Fractional Vacuum Distillation

This is the preferred method for large-scale purification and for separating impurities with different boiling points.

CompoundBoiling Point (°C)Notes
Ethyl Chloroacetate144-146Lower boiling point than the product.[5]
This compound ~60-70 (at ~15 mmHg)Desired product. Boiling point is pressure-dependent.
Ethyl 2-(dimethylamino)acetateHigher than productThe primary higher-boiling impurity.

Procedure:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuate: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will primarily contain residual solvent and unreacted ethyl chloroacetate.

    • Product Fraction: Once the temperature at the distillation head stabilizes, collect the product fraction at the expected boiling point for the given pressure.

    • High-Boiling Residue: Stop the distillation when the temperature begins to rise again or when the distillation rate slows significantly. The remaining residue in the flask will contain the higher-boiling Ethyl 2-(dimethylamino)acetate.

  • Verify Purity: Analyze the collected product fraction by GC or NMR to confirm its purity.

Protocol 3: Flash Column Chromatography

This technique is ideal for smaller scales or when distillation is ineffective due to close boiling points but differing polarities.

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The goal is to have the product spot with a retention factor (Rf) of ~0.3. A common system for amines is a mixture of ethyl acetate and hexanes, often with a small amount (0.5-1%) of triethylamine (TEA) to prevent the amine from streaking on the acidic silica gel.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Run the column by applying positive pressure, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

By following this structured approach of diagnosis, strategy selection, and detailed protocols, researchers can effectively troubleshoot the purification of this compound and achieve the high level of purity required for subsequent applications in research and development.

References

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?[Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?[Link]

  • Organic Syntheses. ethyl n-methylcarbamate - Organic Syntheses Procedure. [Link]

  • ACS Publications. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • Figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

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Optimizing reaction temperature for N-methylation with "Ethyl 2-(methylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the N-methylation of Ethyl 2-(methylamino)acetate (Sarcosine ethyl ester). This document is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial transformation to synthesize N,N-Dimethylglycine ethyl ester. As a tertiary amine, the product is a valuable building block in peptide synthesis and various pharmaceutical applications.[1][2] This guide provides in-depth, field-proven insights into reaction optimization, particularly focusing on temperature control, alongside troubleshooting common experimental challenges. We will primarily focus on the highly reliable and scalable Eschweiler-Clarke reaction, a classic method for the methylation of secondary amines.[3][4]

Section 1: Foundational Concepts - Understanding the Reaction

This section addresses the fundamental principles governing the N-methylation of this compound.

Q1: What is the most common and reliable method for N-methylating this compound, and why?

The Eschweiler-Clarke reaction is the preferred method for this transformation. It utilizes an excess of formaldehyde as the methyl source and formic acid as the reducing agent.[5] This method offers several distinct advantages:

  • High Selectivity: The reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other methylating agents like methyl iodide.[5][6] This is because a tertiary amine cannot form the necessary iminium ion intermediate to react further.[6]

  • Operational Simplicity: It is a one-pot reaction that does not require anhydrous conditions or specialized catalysts.

  • Cost-Effectiveness: The reagents (formaldehyde and formic acid) are inexpensive and readily available.

  • Irreversibility: The reaction is driven forward by the formation and loss of carbon dioxide gas, rendering it irreversible.[5]

Q2: Can you illustrate the mechanism of the Eschweiler-Clarke reaction for this specific substrate?

Certainly. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.

Eschweiler_Clarke_Mechanism sub This compound (Secondary Amine) hemiaminal Hemiaminal Intermediate sub:e->hemiaminal:w + CH₂O hcho Formaldehyde (CH₂O) hcooh Formic Acid (HCOOH) iminium Eschenmoser-like Iminium Ion hemiaminal:e->iminium:w - H₂O prod N,N-Dimethylglycine ethyl ester (Tertiary Amine) iminium:e->prod:w + HCOOHCO₂H⁺(Hydride Transfer) co2 CO₂ h2o H₂O

Caption: Mechanism of the Eschweiler-Clarke reaction.

The secondary amine on this compound first attacks formaldehyde to form a hemiaminal intermediate. This intermediate then loses water to generate an electrophilic iminium ion. Finally, formic acid delivers a hydride to the iminium ion, yielding the methylated tertiary amine and carbon dioxide.[6][7]

Q3: Why is reaction temperature such a critical parameter to control?

Temperature is arguably the most critical variable in this specific N-methylation for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of methylation increases with temperature. Insufficient heat will lead to a sluggish or incomplete reaction.

  • Decomposition and Side Reactions: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[5] However, excessive heat (e.g., >110 °C) can promote undesirable side reactions.[8]

  • Ester Hydrolysis: The presence of formic acid and water (from aqueous formaldehyde) under high heat can lead to the hydrolysis of the ethyl ester group on the substrate and product, reducing the yield of the desired N,N-Dimethylglycine ethyl ester.

  • Reagent Stability: Formaldehyde can polymerize, and formic acid can decompose at very high temperatures. A controlled temperature ensures the reagents remain effective throughout the reaction.

Section 2: Experimental Design & Optimization

This section provides a detailed protocol and guidance for optimizing the reaction conditions.

Detailed Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion.

Step 1: Reagent Preparation and Stoichiometry

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • For each mole of the starting amine, plan to use the equivalents of reagents listed in the table below. It is crucial to use an excess of both formaldehyde and formic acid to drive the reaction to completion.[4][5]

ReagentMolar EquivalentsPurpose
This compound1.0Starting Material
Formaldehyde (37% aq. soln.)2.2 - 2.5Methyl Source
Formic Acid (88-95% aq. soln.)2.2 - 2.5Reducing Agent

Step 2: Reaction Setup and Execution

  • To the flask containing this compound, add the aqueous formaldehyde solution at room temperature. Stir for 15 minutes.

  • Slowly add the formic acid to the mixture. The addition is often exothermic, and initial gas evolution (CO₂) may be observed. A controlled addition rate is recommended.[8]

  • Once the addition is complete, begin heating the reaction mixture using an oil bath to the target temperature (see Q4 for guidance).

  • Maintain the reaction at this temperature under vigorous stirring.

Step 3: In-Process Monitoring (Self-Validation)

  • After 2 hours of heating, withdraw a small aliquot of the reaction mixture.

  • Prepare the sample for Thin Layer Chromatography (TLC) analysis by quenching it with a saturated sodium bicarbonate solution and extracting with ethyl acetate.

  • Spot the extracted sample alongside the starting material on a silica TLC plate. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Visualize the plate using a potassium permanganate stain. The starting secondary amine will show a distinct spot, while the product tertiary amine will have a different Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Continue heating and repeat the TLC analysis every 1-2 hours until completion.

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Slowly and carefully basify the mixture by adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is >9. This step neutralizes the excess formic acid. Caution: This is highly exothermic and will cause vigorous CO₂ evolution.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N,N-Dimethylglycine ethyl ester can be purified by vacuum distillation.[1][9]

Q4: How do I select the optimal reaction temperature? What are the trade-offs?

The optimal temperature is a balance between reaction rate and yield. For the Eschweiler-Clarke reaction, a temperature range of 80-100 °C is typically effective.[3]

Temperature RangeExpected OutcomePotential Issues
60 - 80 °C Slower reaction rate; may require extended reaction times (>8 hours).Incomplete conversion if run for too short a time.
80 - 100 °C Recommended Range. Good balance of reaction rate and minimal side products. Typical completion within 4-8 hours.Minor ester hydrolysis may occur, but is generally acceptable.
> 100 °C Very fast reaction rate.Increased risk of ester hydrolysis, reagent decomposition, and formation of colored impurities, leading to lower isolated yields.[8]

Optimization Strategy: Start your experiment at 90 °C and monitor by TLC. If the reaction is proceeding cleanly but slowly, the temperature can be incrementally increased to 100 °C.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Troubleshooting_Workflow start Problem Encountered During N-Methylation q1 TLC shows mostly starting material? start->q1 Low Conversion q2 TLC shows multiple new spots? start->q2 Side Products q3 Product is difficult to isolate/purify? start->q3 Work-up Issues q1->q2 No sol1a Cause: Insufficient Temperature Solution: Increase temp to 80-100°C. q1->sol1a Yes q2->q3 No sol2a Cause: Temperature Too High (>100°C) Solution: Reduce temperature. One spot may be hydrolyzed acid. q2->sol2a Yes sol3a Cause: Incomplete Basification Solution: Ensure pH > 9 during work-up before extraction. q3->sol3a Yes sol1b Cause: Insufficient Time Solution: Extend reaction time, monitor by TLC. sol1a->sol1b sol1c Cause: Incorrect Stoichiometry Solution: Ensure 2.2+ equivalents of HCHO/HCOOH. sol1b->sol1c sol2b Cause: Impure Reagents Solution: Use fresh, high-quality formaldehyde and formic acid. sol2a->sol2b sol3b Cause: Emulsion Formation Solution: Add brine during extraction to break emulsion. sol3a->sol3b sol3c Cause: Product is Water-Soluble Solution: Perform more extractions or use a continuous extractor. sol3b->sol3c

Caption: Troubleshooting decision tree for N-methylation.

Q5: My reaction is very slow, and after 8 hours, TLC still shows significant starting material. What went wrong?

This is a classic case of low conversion, which can stem from several factors:[10]

  • Insufficient Temperature: If the reaction temperature is below 80°C, the rate of hydride transfer is likely too slow. Verify your oil bath temperature and ensure efficient stirring.

  • Inadequate Reagent Equivalents: The reaction requires a stoichiometric excess of both formaldehyde and formic acid to proceed to completion. Re-check your initial calculations and ensure at least 2.2 equivalents of each were used.[8]

  • Poor Quality Reagents: Old formaldehyde solutions may have a lower concentration due to polymerization to paraformaldehyde. Use fresh reagents for best results.

Q6: My final product is a dark color, and I see multiple spots on the TLC plate. What happened?

The formation of multiple products and color often points to decomposition, typically caused by excessive heat.

  • Overheating: Running the reaction significantly above 100 °C can cause the reagents or the product to decompose. One of the side products is likely the carboxylic acid resulting from ester hydrolysis.

  • Solution: Repeat the reaction at a lower, more controlled temperature (e.g., 90 °C). Purifying the dark crude product may require column chromatography in addition to distillation.

Q7: I'm getting a low yield after work-up, and my aqueous layer seems to contain product. How can I improve recovery?

N,N-Dimethylglycine ethyl ester has some water solubility. Low recovery is often a work-up issue.

  • Incomplete Neutralization: If the reaction mixture is not made sufficiently basic (pH > 9) before extraction, the product will remain as a protonated, water-soluble salt. Use pH paper to confirm the pH of the aqueous layer.

  • Insufficient Extraction: Due to its polarity, the product may require more extractions than usual. Increase the number of extractions with your organic solvent from three to five. Adding brine (saturated NaCl solution) to the aqueous layer can also decrease the product's solubility in water and help break any emulsions.

Section 4: Analytical Methods for Reaction Monitoring

Proper analytical techniques are essential for optimizing the reaction and characterizing the final product.

Q8: Beyond TLC, what methods can be used to monitor the reaction and confirm the product's identity?

Several techniques can be employed for a more quantitative analysis of the reaction and confirmation of the product structure.

Analytical MethodApplicationKey Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Reaction monitoring and final product analysis.Provides conversion percentage by comparing peak areas of starting material and product. Mass spectrum confirms the molecular weight of the product (131.17 g/mol ).[1][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Final product structural confirmation.¹H NMR will show a characteristic singlet for the two N-methyl groups (~2.3 ppm) and the disappearance of the N-H proton from the starting material.
Fourier-Transform Infrared (FTIR) Spectroscopy Quick check for reaction completion.Look for the disappearance of the N-H stretch from the secondary amine in the starting material (typically around 3300-3500 cm⁻¹).

References

  • Ikemoto, T., et al. (2018). Base and reaction time dependent selectivity in the N‐methylation and... ResearchGate. Retrieved from [Link]

  • Li, F., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health (NIH). Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Hultquist, M. E. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.
  • Pospisil, J., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. National Institutes of Health (NIH). Retrieved from [Link]

  • Liebich, H. M., & Först, C. (1985). N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Xiao, J., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Retrieved from [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting?. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N,N-Dimethylglycine ethyl ester. Retrieved from [Link]

  • Pospisil, J., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • American Chemical Society. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Protocol Online. (n.d.). Methylation troubleshooting. Retrieved from [Link]

  • American Chemical Society. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • American Chemical Society. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ResearchGate. (2007). Development of N -Acetyl Methyl Ester Derivatives for the Determination of ?? 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Retrieved from [Link]

  • Arkat USA. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the N‐methylation of amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(Methylamino)ethyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. Retrieved from [Link]

  • MDPI. (n.d.). Microelectrode Studies of Tertiary Amines in Organic Solvents: Considering Triethanolamine to Estimate the Composition of Acetic Acid–Ethyl Acetate Mixtures. Retrieved from [Link]

  • Cardiff University. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl (acetylamino)(2-methyl-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

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Technical Support Center: Reactions of Ethyl 2-(methylamino)acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with Ethyl 2-(methylamino)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its reaction with primary amines to form N-substituted amides. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the potential challenges of this synthesis.

Introduction to the Reaction

The reaction of this compound (also known as sarcosine ethyl ester) with a primary amine is fundamentally a nucleophilic acyl substitution, specifically an aminolysis, intended to form a desired N-substituted-2-(methylamino)acetamide. While seemingly straightforward, this reaction is often complicated by several competing side reactions that can significantly impact yield and purity.

This guide will address the most common issues encountered during this synthesis, providing explanations for their occurrence and actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems you might be facing in the laboratory.

FAQ 1: My reaction is showing low to no yield of the desired amide product. What's going wrong?

Answer:

Low conversion of your starting materials is a common issue when reacting an ester with a primary amine, as esters are less reactive acylating agents compared to acyl chlorides or anhydrides.[1][2] The reaction, known as aminolysis, generally requires elevated temperatures or the use of a catalyst to proceed efficiently.[3]

Potential Causes and Solutions:

  • Insufficient Reaction Temperature: The aminolysis of esters is often slow at room temperature.

    • Troubleshooting Protocol 1: Optimizing Reaction Temperature:

      • Set up a small-scale trial reaction at room temperature as a baseline.

      • Gradually increase the reaction temperature in 10-20°C increments in subsequent trials. A typical starting point for refluxing is the boiling point of the solvent.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

      • Be cautious, as excessive heat can promote side reactions like diketopiperazine formation.

  • Inappropriate Solvent Choice: The solvent can influence the reaction rate and the solubility of your reactants.

    • Recommendation: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often good starting points. For higher temperatures, consider Toluene or Xylene.

  • Steric Hindrance: If your primary amine is sterically bulky, the nucleophilic attack on the ester carbonyl will be slower.

    • Solution: For sterically hindered amines, consider converting the this compound to a more reactive species. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by activation with a peptide coupling reagent (e.g., HATU, HBTU) and then reaction with the primary amine, can be a more effective route.[][5]

FAQ 2: I'm observing a significant amount of a major byproduct with a mass corresponding to a cyclic compound. What is it and how can I prevent its formation?

Answer:

The byproduct you are likely observing is 2,5-diketopiperazine (DKP) , specifically 1,4-dimethyl-2,5-diketopiperazine. This is a very common and often major side product in reactions involving amino acid esters.[6][7] It is formed through an intramolecular cyclization, which is often thermodynamically favored due to the formation of a stable six-membered ring.[6]

Mechanism of Diketopiperazine (DKP) Formation

DKP formation occurs via a two-step process:

  • Dimerization: Two molecules of this compound react with each other. The amino group of one molecule attacks the ester carbonyl of another, forming a linear dipeptide ester intermediate.

  • Intramolecular Cyclization: The N-terminal amine of this dipeptide ester then attacks its own C-terminal ester carbonyl, leading to cyclization and the elimination of ethanol to form the stable DKP ring. This cyclization is often catalyzed by base or heat.[7]

DKP_Formation cluster_dimerization Dimerization cluster_cyclization Intramolecular Cyclization Reactant1 This compound DipeptideEster Linear Dipeptide Ester Intermediate Reactant1->DipeptideEster Nucleophilic Attack Reactant2 This compound Reactant2->DipeptideEster DKP 1,4-dimethyl-2,5-diketopiperazine (DKP) DipeptideEster->DKP Intramolecular Attack

Caption: Mechanism of Diketopiperazine (DKP) formation.

Troubleshooting DKP Formation:

  • Control of Stoichiometry and Addition Rate:

    • Troubleshooting Protocol 2: Slow Addition of Primary Amine:

      • Dissolve the this compound in your chosen solvent.

      • Dissolve the primary amine in the same solvent in a separate flask.

      • Using a syringe pump, add the primary amine solution to the this compound solution dropwise over a period of several hours.

      • This maintains a low concentration of the free amino ester at any given time, favoring the intermolecular reaction with the primary amine over self-dimerization.

  • Temperature Control:

    • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired amide formation. Start at room temperature or even 0°C if the primary amine is sufficiently reactive.

  • Use of a Non-Nucleophilic Base:

    • Rationale: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). This can facilitate the reaction without promoting DKP formation as strongly as smaller, more nucleophilic bases might.[5]

FAQ 3: My mass spectrometry data shows a byproduct with a mass corresponding to a self-condensation product. What is this and how do I avoid it?

Answer:

This byproduct is likely the result of a Claisen condensation (or a related self-condensation) reaction.[8] In this side reaction, a base removes an acidic alpha-proton from one molecule of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ester. The final product after elimination of ethanol is a β-keto ester.

Visualizing the Claisen Condensation Side Reaction

Claisen_Condensation Start This compound Enolate Enolate Formation (Base-catalyzed) Start->Enolate Base Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack SecondMolecule Second Molecule of This compound SecondMolecule->Tetrahedral Product β-Keto Ester Byproduct Tetrahedral->Product Elimination of Ethoxide

Sources

Technical Support Center: Preventing Over-alkylation with Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 2-(methylamino)acetate (also known as Sarcosine ethyl ester) and facing challenges with reaction selectivity. Our focus is to provide in-depth, field-proven insights into a common and critical issue: preventing over-alkylation to the quaternary ammonium salt.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What is over-alkylation in the context of this compound?

A1: this compound is a secondary amine. In a typical N-alkylation reaction, the goal is to add a single alkyl group (R') to the nitrogen, forming a tertiary amine. Over-alkylation occurs when the newly formed, nucleophilic tertiary amine reacts with a second molecule of the alkylating agent. This second, undesired reaction forms a quaternary ammonium salt, which is often a difficult-to-remove byproduct that reduces the yield of the target molecule.[1][2]

Q2: Why is the tertiary amine product susceptible to further alkylation?

A2: The lone pair of electrons on the nitrogen of the tertiary amine product is still available to act as a nucleophile and attack the electrophilic alkylating agent. While steric hindrance around the nitrogen increases upon forming the tertiary amine, this is often not sufficient to prevent a subsequent alkylation, especially with reactive, sterically unhindered alkylating agents like methyl iodide or benzyl bromide. The formation of the quaternary salt is generally irreversible under typical N-alkylation conditions.

Q3: What are the primary consequences of over-alkylation in my synthesis?

A3: The consequences are twofold and significant for process efficiency:

  • Reduced Yield: A portion of your desired tertiary amine product is consumed to form the quaternary salt, directly lowering the theoretical maximum yield.

  • Purification Challenges: Quaternary ammonium salts are ionic and have vastly different physical properties (e.g., solubility) compared to the neutral tertiary amine product. While this can sometimes aid in separation (e.g., through aqueous extraction), they can also complicate chromatography by streaking on silica gel or require specialized purification techniques, increasing time and cost.

Troubleshooting Guide: Key Parameters for Reaction Control

If you are observing significant amounts of the quaternary ammonium salt byproduct, a systematic review of your reaction parameters is necessary. The fundamental principle is to manipulate reaction conditions to favor the first alkylation kinetically while disfavoring the second.

Reaction Pathway: Desired Alkylation vs. Over-alkylation

The following diagram illustrates the competing reaction pathways. The primary goal is to maximize the formation of the Desired Tertiary Amine while minimizing the progression to the Quaternary Ammonium Salt .

G A This compound (Secondary Amine) C Desired Tertiary Amine A->C  k1 (Desired Reaction)   B Alkylating Agent (R-X) B->C D Quaternary Ammonium Salt (Byproduct) B->D  + R-X C->D

Caption: Competing pathways in the N-alkylation of this compound.

Troubleshooting Matrix for Over-alkylation

This table outlines the critical parameters, explains their causal impact on selectivity, and provides actionable recommendations.

ParameterImpact on Over-alkylationRecommended Action & Rationale
Stoichiometry An excess of the alkylating agent dramatically increases the probability of the second alkylation event (k2).[1]Action: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents). Rationale: This ensures the starting amine is consumed without leaving a large concentration of the alkylating agent to react with the product.[3]
Addition Rate A high initial concentration of the alkylating agent provides ample opportunity for the product to react as soon as it is formed.Action: Add the alkylating agent dropwise over an extended period using a syringe pump.[3] Rationale: Slow addition maintains a low, steady-state concentration of the alkylating agent, statistically favoring its reaction with the more abundant starting amine over the newly formed product.
Temperature Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the undesired second alkylation.Action: Begin the reaction at a lower temperature (e.g., 0 °C) and monitor as it slowly warms to room temperature.[1] Rationale: Lowering the temperature can help control reactivity, especially when using highly reactive alkylating agents.[4] This provides a larger kinetic window to halt the reaction after the first alkylation is complete.
Concentration High concentrations of all reactants can lead to rapid, uncontrolled reactions and localized temperature increases, promoting side reactions.Action: Run the reaction at a moderate dilution (e.g., 0.1–0.5 M). Rationale: While overly dilute conditions can slow the reaction undesirably, moderate dilution helps dissipate heat and maintain better control over the reaction kinetics.
Base Selection The base deprotonates the secondary amine (or its salt), generating the active nucleophile. An inappropriate base can be inefficient or introduce side reactions.Action: Use a non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). If starting with the hydrochloride salt, use at least 2 equivalents of base. Rationale: K₂CO₃ is a cost-effective and widely used base. Cs₂CO₃ is more soluble and can accelerate reactions, which may or may not be beneficial for selectivity.[5] One equivalent of base is needed to neutralize the HCl salt, and a second is needed for the reaction itself.
Solvent Choice Polar aprotic solvents are generally required to dissolve the reactants and facilitate the S_N2 reaction.Action: Use solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Acetone.[5][6] Rationale: These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic amine. Aprotic solvents are often more efficient for N-alkylation.[1]

Recommended Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of this compound Hydrochloride

This protocol is designed to maximize the yield of the desired tertiary amine product by carefully controlling the reaction parameters.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., Benzyl Bromide) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.2 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, syringe pump, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq) and anhydrous Potassium Carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous Acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting amine.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath and stir vigorously for 15 minutes.

  • Alkylating Agent Preparation: In a separate, dry syringe, prepare a solution of the alkylating agent (1.05 eq) in a small amount of anhydrous Acetonitrile.

  • Slow Addition: Mount the syringe on a syringe pump and add the alkylating agent solution to the cooled reaction mixture dropwise over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction's progress every 1-2 hours using TLC (see Protocol 2) or LC-MS.[7]

  • Quenching: Once the starting material is consumed (as judged by the monitoring method), quench the reaction by adding water.

  • Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired tertiary amine from any minor impurities.

Workflow for Controlled Alkylation

G start Start: Combine Amine Salt and K2CO3 in ACN cool Cool to 0 °C start->cool add Add Alkyl Halide Dropwise via Syringe Pump cool->add prepare_alkyl Prepare Alkyl Halide (1.05 eq) in Syringe prepare_alkyl->add monitor Monitor by TLC/LC-MS for SM consumption add->monitor monitor->monitor Incomplete workup Quench with Water & Perform Extraction monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End: Isolated Tertiary Amine purify->end

Caption: Step-by-step workflow for the selective mono-alkylation protocol.

Protocol 2: Analytical Method for Reaction Monitoring by TLC

This quick qualitative check is crucial for stopping the reaction at the optimal time.

Materials:

  • TLC plate (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v, adjust polarity as needed).

  • Visualization Stain: Potassium Permanganate (KMnO₄) stain or Ninhydrin stain.

Procedure:

  • Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate baseline.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top.

  • Visualization:

    • Examine the dried plate under UV light (254 nm).

    • Dip the plate in a KMnO₄ stain. The secondary amine starting material and tertiary amine product will both appear as yellow/orange spots on a purple background. The quaternary salt will remain at the baseline (Rf ≈ 0).

    • Alternatively, gentle heating after dipping in Ninhydrin stain will visualize the secondary amine starting material (typically as a yellow or red spot), while the tertiary amine product will not stain. This is excellent for confirming the consumption of the starting material.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has disappeared. The appearance of a new, non-moving spot at the baseline indicates the formation of the quaternary salt byproduct.

References

  • BenchChem. (2025).
  • Heravi, M. M., et al. (2020).
  • BenchChem. (2025).
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  • Reddit r/Chempros. (2021).
  • ScienceMadness.org. (2022).
  • Creative Peptides. Sarcosine ethyl ester hydrochloride.
  • ChemicalBook. (2022).
  • Chem-Impex. Sarcosine ethyl ester hydrochloride.
  • Master Organic Chemistry. (2017).
  • MedchemExpress.com. Sarcosine ethyl ester hydrochloride (N-[(Ethoxycarbonyl)methyl]-N-methylamine hydrochloride).

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"Ethyl 2-(methylamino)acetate" stability issues under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-(methylamino)acetate (also known as Sarcosine Ethyl Ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the ethyl ester of sarcosine (N-methylglycine).[1][2] Its structure contains a secondary amine and an ester functional group, making it a valuable building block in organic synthesis. It is frequently used in the preparation of more complex molecules, including pharmaceutical intermediates and as a component in peptide synthesis.[2][3] Incorporating N-methylated amino acids like the one derived from this ester can enhance the proteolytic stability and bioavailability of peptide-based drugs.[3][4]

Q2: What are the primary stability concerns with this compound?

The primary stability concern is the hydrolysis of the ethyl ester group.[5][6] This reaction breaks the ester bond, yielding ethanol and sarcosine (or its corresponding salt). The rate and mechanism of this degradation are highly dependent on the pH of the environment, with accelerated hydrolysis occurring under both acidic and basic conditions.[6][7]

Q3: How should I properly store this compound and its solutions?

For long-term stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[8][9][10] For solutions, it is critical to use anhydrous aprotic solvents if the ester functionality needs to be preserved. If aqueous solutions are necessary, they should be prepared fresh and ideally buffered at a neutral or slightly acidic pH (around pH 4-6) to minimize hydrolysis, though degradation will still occur over time. Avoid strong acids and bases during storage.

Troubleshooting Guide: Stability Under Acidic Conditions

Working under acidic conditions often presents challenges related to the reversible nature of ester hydrolysis. Here’s how to troubleshoot common issues.

Q4: I'm running a reaction in an acidic aqueous solution and my yield is low, with a significant amount of starting material recovered. What's happening?

Cause: You are observing the equilibrium of an acid-catalyzed ester hydrolysis. Unlike base-catalyzed hydrolysis, the reaction of an ester with water under acidic conditions is reversible.[5][6] The ester reacts with water to form a carboxylic acid (sarcosine) and an alcohol (ethanol), but these products can react back to reform the ester.

Solution: To drive the reaction towards the hydrolysis products, you must shift the equilibrium. According to Le Châtelier's principle, this can be achieved by:

  • Using a large excess of water: Since water is a reactant in the hydrolysis, increasing its concentration will push the equilibrium to the right. Using a dilute acid solution is an effective way to achieve this.[5]

  • Removing a product: If feasible within your experimental setup, removing the ethanol as it forms (e.g., by distillation) will prevent the reverse reaction.

Q5: How does the protonation state of the molecule affect its stability in acid?

Under acidic conditions (pH < pKa of the secondary amine, ~9.9-10.1), the methylamino group will be protonated to form a secondary ammonium ion. This positive charge can inductively withdraw electron density from the ester carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This electronic effect contributes to the catalysis of hydrolysis.

Mechanism: Acid-Catalyzed Hydrolysis

The diagram below illustrates the step-by-step mechanism for the acid-catalyzed hydrolysis of this compound.

AcidHydrolysis ester Ester (Protonated Amine) protonation Protonation of Carbonyl ester->protonation + H+ protonation->ester - H+ tetrahedral1 Tetrahedral Intermediate protonation->tetrahedral1 + H2O (Nucleophilic Attack) tetrahedral1->protonation - H2O proton_transfer Proton Transfer tetrahedral1->proton_transfer elimination Elimination of Ethanol proton_transfer->elimination products Products: Sarcosine + Ethanol elimination->products - H+ products->elimination + H+

Caption: Acid-catalyzed hydrolysis workflow.

Troubleshooting Guide: Stability Under Basic Conditions

Basic (alkaline) conditions promote rapid and irreversible ester hydrolysis, a reaction commonly known as saponification.[5][6]

Q6: I performed a reaction using sodium hydroxide and now I have an insoluble white solid. I was expecting a water-soluble product. What is this solid?

Cause: You have formed the sodium salt of sarcosine (sodium N-methylglycinate). In the presence of a base like NaOH, the ester is hydrolyzed to ethanol and sarcosine. The newly formed sarcosine, being a carboxylic acid, is immediately deprotonated by the excess base to form its corresponding carboxylate salt.[5][11] Depending on the solvent and concentration, this salt may have limited solubility and precipitate.

Solution: The formation of the carboxylate salt is an expected outcome. To obtain the free carboxylic acid (sarcosine), you must perform an acidic workup after the hydrolysis is complete.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a strong acid (e.g., dilute HCl or H₂SO₄) until the pH of the solution is acidic (pH ~2-3).[5]

  • This will protonate the carboxylate, forming the free sarcosine, which can then be isolated.

Q7: Why is base-catalyzed hydrolysis considered irreversible, unlike the acid-catalyzed reaction?

Cause: The final step of the reaction is the deprotonation of the carboxylic acid by the base. This acid-base reaction is highly favorable and essentially drives the entire process to completion. The resulting carboxylate anion is resonance-stabilized and shows very little electrophilicity at the carbonyl carbon. Therefore, it will not react with the alcohol product to reform the ester, making the overall reaction irreversible.[6][11]

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The diagram below shows the mechanism for the irreversible base-catalyzed hydrolysis.

BaseHydrolysis ester Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral + OH- (Nucleophilic Attack) expulsion Expulsion of Alkoxide tetrahedral->expulsion deprotonation Acid-Base Reaction (Irreversible) expulsion->deprotonation products Products: Sarcosinate + Ethanol deprotonation->products

Caption: Base-catalyzed hydrolysis (Saponification) workflow.

Q8: My peptide coupling reaction with an N-methylated amino acid is inefficient. Could ester hydrolysis be the cause?

Cause: Possibly. While N-methylated amino acids are known to be sterically hindered and require specific coupling conditions, the pH of your reaction is also a critical factor.[12] If your coupling protocol involves strongly basic conditions (e.g., high concentrations of DIPEA for extended periods) or acidic activators, you may be inadvertently hydrolyzing a portion of your this compound starting material.

Solution:

  • Monitor Your Starting Material: Before initiating the coupling, run an analytical test (e.g., HPLC, TLC) on your ester to ensure its purity.

  • Choose Appropriate Coupling Reagents: For sterically hindered N-methyl amino acids, reagents like HATU are often more effective than HBTU or HCTU.[12]

  • Control the pH: Minimize reaction times and use the minimum necessary amount of base. Ensure the pH does not become excessively high.

  • Consider a More Stable Ester: For particularly challenging couplings, using a more sterically hindered ester, such as a tert-butyl ester, could provide greater stability under certain reaction conditions.[13]

Experimental Protocols & Data

Protocol: Monitoring Stability via HPLC

This protocol provides a general framework for assessing the stability of this compound under desired conditions.

Workflow Diagram

HPLCWorkflow prep Prepare Stock Solution of Ester in Acetonitrile mix Mix Ester Stock with Buffer to Final Concentration (t=0) prep->mix buffer Prepare Aqueous Buffer (e.g., pH 2, 7, 10) buffer->mix aliquot Take Aliquots at Defined Time Points (0, 1h, 4h, 8h, 24h) mix->aliquot Incubate at controlled temp. quench Quench Reaction (e.g., neutralize pH) aliquot->quench analyze Analyze by HPLC quench->analyze data Quantify Peak Areas (Ester vs. Sarcosine) analyze->data

Caption: Workflow for a typical stability study.

Step-by-Step Method
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Buffers: Prepare buffers at the desired pH values (e.g., 0.1 M HCl for acidic, PBS for neutral, 0.1 M NaOH for basic).

  • Initiate Experiment: At time t=0, dilute the stock solution 1:100 into each reaction buffer to a final concentration of 100 µg/mL.

  • Incubation: Maintain the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquot to stop further degradation. For acidic samples, add an equivalent of base. For basic samples, add an equivalent of acid.

  • Analysis: Analyze the quenched samples by HPLC.

Sample HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry
Expected Elution Sarcosine (early), this compound (later)
Summary of Stability Characteristics
ConditionpH RangeKey CharacteristicsPrimary ProductsRate of Hydrolysis
Acidic < 6Reversible, acid-catalyzed reaction.[5][6]Sarcosine + EthanolModerate to Fast
Neutral 6 - 8Slow hydrolysis by water.Sarcosine + EthanolSlow
Basic > 8Irreversible, base-mediated reaction (saponification).[5][11]Sarcosinate Salt + EthanolVery Fast
References
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Dakota System. (2025, October 9). The Versatility of Amino Acid Esters in Pharmaceutical Chemistry. Dakota System. [Link]

  • CymitQuimica.
  • ResearchGate.
  • Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware.
  • PMC.
  • PMC. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS.
  • Sigma-Aldrich. Ethyl 2-(methylamino)
  • Oakwood Chemical. Ethyl 2-(methylamino)
  • MedchemExpress.com. Sarcosine ethyl ester hydrochloride (N-[(Ethoxycarbonyl)methyl].
  • ChemSrc. Cas no 13200-60-7 (Ethyl 2-(methylamino)
  • PubChem - NIH. 2-(Methylamino)
  • Chemguide. hydrolysis of esters.
  • BLD Pharm. 26921-43-7|2-(Methylamino)
  • BLDpharm. BD2468[52605-49-9]this compound hydrochloride - Bulk Product Details.
  • MedChemExpress. Ethyl 2-(dimethylamino)
  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters.
  • Sigma-Aldrich. Ethyl 2-(methylamino)
  • Wikipedia. Organic chemistry.
  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Wikipedia. Ester hydrolysis.
  • PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • ATSDR.
  • Guidechem. 2-(Methylamino)
  • Thieme. Amino Acid Methyl Esters.
  • Chemistry Steps.
  • Sunway Pharm Ltd. Ethyl 2-(methylamino)
  • Guidechem. Sarcosine ethyl ester hydrochloride 52605-49-9 wiki.
  • OSTI.
  • MDPI. Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability.
  • PubMed. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines.
  • PMC. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors.
  • Prexams.
  • CDC.
  • ScienceDirect. Analytical methods for human biomonitoring of pesticides. A review.

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Technical Support Center: Enhancing the Purity of Ethyl 2-(methylamino)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges associated with Ethyl 2-(methylamino)acetate and its derivatives. These N-substituted glycine esters are crucial building blocks in medicinal chemistry and drug development, particularly in the synthesis of peptoids and other peptide mimics.[1] Achieving high purity is not merely a matter of protocol but a critical requirement for ensuring downstream experimental reproducibility, biological activity, and regulatory compliance.

This guide is structured from the perspective of field-proven experience to provide not just steps, but the underlying chemical logic. We will explore common pitfalls and provide robust, validated strategies to help you achieve the highest possible purity for your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the purification process.

Q1: What are the most common impurities I should anticipate in my crude this compound derivative?

A: Impurities are typically remnants of the synthesis process. Understanding their origin is the first step to effective removal. The most prevalent impurities are categorized in the table below.

Impurity CategorySpecific ExamplesCommon Origin / CausalityRecommended Initial Action
Unreacted Starting Materials N-methylglycine (Sarcosine), Ethyl bromoacetate, primary/secondary aminesIncomplete reaction due to suboptimal conditions (time, temperature) or incorrect stoichiometry.[2]Aqueous work-up; acid/base washes can selectively remove unreacted amines or acidic starting materials.
Reagent-Related Impurities Coupling reagents (e.g., HATU), bases (e.g., DIPEA, K₂CO₃), catalysts.[2]These are essential for the reaction but must be thoroughly removed.Liquid-liquid extraction is highly effective. Many reagent byproducts are water-soluble.
Solvent Residues DMF, Ethyl Acetate, Methanol, Dichloromethane (DCM).Solvents used for the reaction or chromatography.Drying under high vacuum. For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent (e.g., toluene) can be effective.
Side-Reaction Products Di-acylated products, hydrolyzed ester (carboxylic acid), lactam formation.[3]Can occur if reaction conditions are too harsh or if moisture is present.[2] Hydrolysis of the ethyl ester is a common issue.Chromatography is typically required as these often have similar polarities to the desired product.
Water Present from aqueous work-ups or hygroscopic solvents/reagents.Moisture can inhibit crystallization and may promote degradation.[2][4]Drying the organic layer with anhydrous salts (e.g., Na₂SO₄, MgSO₄) and using anhydrous solvents are critical.[5]

Q2: My purified product is a persistent oil, but literature suggests it should be a solid. What's wrong?

A: This is a very common issue. An oily or "gummy" product, where a solid is expected, is almost always a sign of residual impurities.[4]

  • Cause & Rationale: Even small amounts of solvent or unreacted starting materials can act as a "eutectic," depressing the melting point and preventing the crystal lattice from forming. Hygroscopic products can also trap atmospheric moisture, leading to an oily appearance.[4]

  • Troubleshooting Steps:

    • Ensure Rigorous Drying: Dry the oil under high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable.

    • Attempt Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. This can often wash away the impurities, inducing crystallization and yielding a solid precipitate.[4]

    • Convert to a Salt: If the freebase is an oil, converting it to a hydrochloride or other salt can often yield a stable, crystalline solid. This is a standard practice for amino acid esters.[6][7] Dissolve the oil in a minimal amount of a solvent like ethyl acetate or diethyl ether and add a solution of HCl in the same solvent dropwise.

Q3: How do I decide between distillation, column chromatography, and recrystallization for my derivative?

A: The physical properties of your specific derivative dictate the optimal purification strategy. The following decision tree provides a logical workflow for this choice.

G cluster_0 cluster_1 cluster_2 start Crude Product Analysis q1 Is the derivative a liquid/oil or a solid? start->q1 liquid Liquid / Oil q1->liquid Liquid solid Solid q1->solid Solid q2 Is it thermally stable below 200°C? Are boiling points of impurities significantly different? liquid->q2 distill Primary Method: Vacuum Distillation q2->distill Yes chrom_liquid Alternative: Flash Column Chromatography q2->chrom_liquid No q3 Is a suitable single or bi-solvent system available for differential solubility? solid->q3 recryst Primary Method: Recrystallization q3->recryst Yes chrom_solid Alternative: Flash Column Chromatography q3->chrom_solid No

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification workflow.

Problem: Low Purity (<90%) after Flash Column Chromatography

Even after chromatography, you might see multiple spots on a TLC plate or significant impurities in your NMR spectrum.

G cluster_0 Diagnosis cluster_1 Solution start Low Purity Post-Chromatography cause1 Cause 1: Poor Separation (Co-elution) ΔRf < 0.2 start->cause1 cause2 Cause 2: Column Overloading start->cause2 cause3 Cause 3: On-Column Degradation start->cause3 sol1 Optimize Eluent System: - Decrease polarity for better separation. - Try a ternary system (e.g., Hex/EtOAc/DCM). - Add 0.1-1% triethylamine (TEA) to suppress tailing of basic compounds. cause1->sol1 sol2 Reduce Sample Load: - Rule of thumb: Load ≤ 5% of silica gel mass. - Ensure sample is fully dissolved and pre-adsorbed onto a small amount of silica. cause2->sol2 sol3 Change Stationary Phase: - Switch to neutral or basic alumina if product is acid-sensitive. - Deactivate silica gel with TEA-doped eluent before loading. cause3->sol3

Caption: Workflow for troubleshooting poor chromatography results.

Expert Insight: The secondary amine in this compound derivatives is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to significant "tailing" or streaking on a TLC plate. This broadens the elution band, causing it to overlap with impurities. Adding a small amount of a competitive base like triethylamine (TEA) or ammonia to the eluent system will neutralize these acidic sites, resulting in sharper bands and vastly improved separation.[2]

Problem: Product Decomposes During Vacuum Distillation

You observe charring in the distillation flask or a significant drop in yield, with the distillate having a different appearance or odor.

  • Cause & Rationale: Amino esters can be susceptible to thermal degradation, especially if trace amounts of acid or base are present to catalyze decomposition pathways like self-condensation.

  • Troubleshooting Steps:

    • Neutralize Before Distilling: Before setting up the distillation, wash the crude product with a mild bicarbonate solution and then with brine to ensure no acidic or basic residues remain. Dry thoroughly.[5]

    • Improve Vacuum: The lower the pressure, the lower the boiling point. Ensure your vacuum pump is pulling a strong, stable vacuum (<1 mmHg is often ideal for these compounds) to minimize the required pot temperature.[8]

    • Use a Short-Path Apparatus: For high-boiling or sensitive compounds, a Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the chance of decomposition on hot glass surfaces.

Section 3: Standard Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: High-Performance Flash Column Chromatography

This method is the workhorse for purifying most derivatives, especially when distillation is not viable.

  • Eluent System Selection:

    • Using TLC, find a solvent system where the desired product has an Rf value of approximately 0.25-0.35. A common starting point for N-substituted glycine esters is a gradient of Ethyl Acetate in Hexanes.

    • Crucially, add 0.5% triethylamine (TEA) to the eluent mixture to prevent peak tailing.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Wet-pack the column with your initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like DCM or the eluent).

    • Add a small amount of silica gel (~2x the mass of your crude product) to this solution.

    • Evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which results in superior separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes) to move the compounds down the column.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any final traces of eluent and triethylamine.

Protocol 2: Recrystallization of a Hydrochloride Salt Derivative

This is an excellent method for achieving very high purity for derivatives that can form stable, crystalline salts.[9]

  • Salt Formation:

    • Dissolve the purified (e.g., by chromatography) but oily freebase derivative in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 5-10 mL per gram of product).

    • While stirring, add a 2M solution of HCl in diethyl ether dropwise until no more white precipitate forms. A slight excess is acceptable.

  • Initial Crystallization:

    • Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether to remove any surface impurities.

  • Recrystallization for Final Purity:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., isopropanol, ethanol, or an ethanol/water mixture) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once crystals have formed, place the flask in an ice bath or refrigerator for 1-2 hours to complete the crystallization process.

  • Isolation and Drying:

    • Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

Common pitfalls in the work-up of "Ethyl 2-(methylamino)acetate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(methylamino)acetate Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound, a key building block in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent. My goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental pitfalls. By anticipating these challenges, you can design more robust and successful reaction systems.

This document is structured as a series of frequently asked questions and in-depth troubleshooting guides. We will explore the most common synthetic routes, address specific issues you may encounter, and provide validated protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are three principal strategies for synthesizing this compound, each with its own set of advantages and challenges:

  • Direct N-Alkylation of Ethyl Glycinate: This involves reacting ethyl glycinate with a methylating agent. It is conceptually simple but prone to over-alkylation.

  • Alkylation of Methylamine with an Ethyl Acetate Synthon: Typically, this uses ethyl chloroacetate or ethyl bromoacetate to alkylate methylamine. This method also faces significant challenges with reaction control.[1]

  • Reductive Amination: This two-step, one-pot reaction involves forming an imine between ethyl glyoxylate and methylamine, which is then reduced in situ. This is often the preferred method for achieving high selectivity and avoiding over-alkylation.[2]

Q2: My N-alkylation reaction is producing multiple products, with one major byproduct that seems to be higher on the TLC plate. What is happening?

You are almost certainly observing over-alkylation. The product, this compound (a secondary amine), is often more nucleophilic and less sterically hindered than the starting material, ethyl glycinate (a primary amine).[3] Consequently, the product can compete with the starting material for the methylating agent, leading to the formation of the tertiary amine, Ethyl 2-(dimethylamino)acetate. This is a classic "runaway" reaction scenario in amine alkylation.[3]

Q3: What are the critical safety precautions when working with the reagents for this synthesis?
  • Alkylating Agents: Reagents like methyl iodide or dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroacetate/Bromoacetate: These are lachrymators and toxic. Always handle them in a fume hood.

  • Solvents: Many solvents used, such as ethyl acetate, THF, and DMF, are flammable.[4][5] Ensure there are no nearby ignition sources and that equipment is properly grounded to prevent static discharge.[5]

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Work under an inert atmosphere (Nitrogen or Argon).

Q4: How pure do my starting materials need to be?

The purity of your starting materials is paramount.

  • Ethyl Glycinate: Often supplied as the hydrochloride salt, which must be neutralized to the free base before reaction. Ensure this neutralization and subsequent extraction are thorough to remove all inorganic salts.

  • Solvents: Anhydrous conditions are critical, especially when using strong bases like NaH. Using a freshly distilled or commercially available anhydrous solvent can prevent the quenching of your base and other side reactions.[6]

  • Ethyl Chloroacetate: This reagent can hydrolyze over time to chloroacetic acid. It is good practice to distill it under reduced pressure if it has been stored for an extended period.

Section 2: Synthesis Troubleshooting Guide

This section provides a deep dive into the common synthetic routes, highlighting potential pitfalls and offering detailed solutions.

Method A: Direct N-Alkylation of Ethyl Glycinate

This method appears straightforward but requires careful control to prevent the formation of Ethyl 2-(dimethylamino)acetate.

Common Pitfall: Poor Selectivity and Over-Alkylation

  • The Chemistry: As mentioned in the FAQ, the secondary amine product (pKaH ~10.7) is generally a stronger base and nucleophile than the primary amine starting material (pKaH ~9.8).[3] This makes the product more reactive towards the alkylating agent, leading to the undesired tertiary amine.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a large excess of ethyl glycinate relative to the methylating agent. This is stoichiometrically inefficient but can favor mono-alkylation by ensuring the methylating agent is more likely to encounter the starting material. This is often not practical on a large scale.

    • Slow Addition: Add the methylating agent slowly at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which can help minimize the rate of the second alkylation.

    • Choice of Base and Solvent: A weaker, non-nucleophilic, hindered base can sometimes help. However, the most reliable solution is often to switch to a more selective synthetic method.

Diagram 1: The Over-alkylation Side Reaction Pathway

G Start Ethyl Glycinate (Primary Amine) Start->invis1 Product This compound (Desired Secondary Amine) Product->invis2 Byproduct Ethyl 2-(dimethylamino)acetate (Tertiary Amine Byproduct) Reagent + CH3-X (Methylating Agent) Reagent2 + CH3-X (Methylating Agent) invis1->Product Desired Reaction invis2->Byproduct Over-alkylation (Faster Reaction)

Caption: Competing reaction pathways in the N-alkylation of ethyl glycinate.

Method B: Reductive Amination

This is often the most reliable method for producing secondary amines with high selectivity. It avoids the use of aggressive alkylating agents.

Common Pitfall: Low or No Product Formation

  • The Chemistry: This reaction relies on the equilibrium formation of an imine (or enamine) intermediate, which is then irreversibly reduced. The rate of imine formation is highly pH-dependent. The reducing agent must be selective enough to reduce the C=N bond of the imine without reducing the starting aldehyde (ethyl glyoxylate).[7]

  • Troubleshooting & Solutions:

    • pH Control: Imine formation is typically fastest at a pH of ~5-6. If the medium is too acidic, the amine nucleophile is fully protonated and non-reactive. If it's too basic, the carbonyl group is not sufficiently activated by protonation. Adding a mild acid like acetic acid is common.[8]

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce the starting aldehyde. The preferred reagents are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[7] These are milder hydrides that are most effective at reducing protonated imines (iminium ions) at slightly acidic pH and will not readily reduce the aldehyde.

    • Water Removal: Imine formation is a condensation reaction that produces water. While many reductive aminations are run in protic solvents, using a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine, increasing the overall reaction rate.

Validated Protocol: Reductive Amination of Ethyl Glyoxylate with Methylamine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl glyoxylate (1.0 eq, typically as a 50% solution in toluene) and methanol (5-10 mL per mmol of glyoxylate).

  • Amine Addition: Add a solution of methylamine (1.1 eq, e.g., 40% in water or 2.0 M in THF) to the flask.

  • pH Adjustment: Add glacial acetic acid (1.0-1.2 eq) dropwise. The reaction is often monitored by TLC or LC-MS for the disappearance of the glyoxylate. Allow the mixture to stir for 1-2 hours at room temperature to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium triacetoxyborohydride (1.5 eq) in a small amount of dichloromethane or methanol and add it portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the imine intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate, and proceed with standard purification.

Section 3: Work-up and Purification Pitfalls

Q5: I have a crude mixture of my desired secondary amine and the over-alkylated tertiary amine. How can I separate them effectively?

This is a classic separation challenge. Column chromatography can be difficult due to similar polarities. A more robust method involves chemical separation.

  • The Chemistry: The secondary amine can be converted to a derivative that has dramatically different physical properties. A common method is to react the mixture with a sulfonating agent. The secondary amine will form a sulfonamide, while the tertiary amine will not react.

  • Protocol: Separation via Sulfonamide Formation (Hinsberg Test)

    • Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Add an excess of aqueous NaOH (e.g., 10% solution) and p-toluenesulfonyl chloride (tosyl chloride, >1 eq relative to the secondary amine).

    • Stir vigorously at room temperature. The secondary amine will form a tosylamide.

    • After the reaction is complete, the tosylamide, being acidic, will be soluble in the aqueous base. The unreacted tertiary amine will remain in the organic layer.

    • Separate the layers. The organic layer contains the purified tertiary amine.

    • Acidify the aqueous layer to precipitate the tosylamide. The tosylamide can then be cleaved under harsh conditions (e.g., with HBr in acetic acid or sodium in liquid ammonia) to regenerate the pure secondary amine, although for many applications, switching to a more selective synthesis like reductive amination is a more efficient use of time.

Q6: My product seems to be water-soluble, and I'm losing a lot during the aqueous work-up. How can I improve my extraction efficiency?

This compound has some water solubility, especially in its protonated (salt) form.

  • Solutions:

    • Back-Extraction: After your initial extraction, re-extract the aqueous layer several times with your organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane) to recover as much product as possible.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.

    • pH Control: Ensure the aqueous layer is basic (pH > 10) before extraction. This deprotonates the amine, making it less polar and less water-soluble. Use a base like sodium carbonate or sodium hydroxide.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G start Low Yield or Incomplete Reaction check_sm Check Starting Materials (SM) by NMR/TLC start->check_sm sm_ok SM Purity OK? check_sm->sm_ok purify_sm Action: Purify/ Re-source SM sm_ok->purify_sm No check_cond Review Reaction Conditions sm_ok->check_cond Yes purify_sm->check_cond temp_ok Temperature Correct? check_cond->temp_ok adjust_temp Action: Adjust Temperature/ Re-run temp_ok->adjust_temp No base_ok Base/Reagent Stoichiometry and Activity Correct? temp_ok->base_ok Yes adjust_temp->base_ok adjust_reagents Action: Use Fresh Reagents/ Verify Stoichiometry base_ok->adjust_reagents No check_workup Review Work-up Procedure base_ok->check_workup Yes adjust_reagents->check_workup ph_ok Aqueous pH Correct during Extraction? check_workup->ph_ok adjust_ph Action: Adjust pH to >10 and Re-extract ph_ok->adjust_ph No salt_ok Used Brine Wash? ph_ok->salt_ok Yes adjust_ph->salt_ok add_brine Action: Saturate Aqueous Layer with NaCl salt_ok->add_brine No success Yield Improved salt_ok->success Yes add_brine->success

Caption: A logical workflow for diagnosing and resolving low yield issues.

Section 4: Characterization and Stability

Q7: What are the expected analytical data for pure this compound?

Verifying the structure and purity of your final product is a critical final step.

Table 1: Key Analytical Data

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[9]
Molecular Weight 117.15 g/mol [9]
¹H NMR (CDCl₃) δ ~3.4 (s, 2H, -CH₂-), δ ~2.8 (t, 2H, -N-CH₂-), δ ~2.4 (s, 3H, N-CH₃), δ ~1.2 (t, 3H, O-CH₂-CH₃), plus ester quartet.[10] (spectra for analogous compounds)
¹³C NMR (CDCl₃) δ ~172 (C=O), δ ~61 (O-CH₂), δ ~55 (-CH₂-N), δ ~49 (N-CH₂-), δ ~36 (N-CH₃), δ ~14 (CH₃)[10] (spectra for analogous compounds)
Mass Spec (EI) m/z = 117 (M⁺), fragments at 88, 44[9] (data for analogous compounds)

Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration.

Q8: How should I store this compound?

This compound is a secondary amine and an ester, making it susceptible to degradation.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to minimize degradation.

  • Potential Degradation:

    • Hydrolysis: The ester can hydrolyze back to the carboxylic acid if exposed to moisture, especially under acidic or basic conditions.

    • Oxidation: Amines can be susceptible to air oxidation over time, which can lead to discoloration.

By understanding the chemical principles behind these common reactions and implementing these troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your work with this compound.

References

Technical Support Center: Accelerating Amide Bond Formation Between Ethyl 2-(methylamino)acetate and Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses a common synthetic challenge: the slow or failed reaction between a secondary amino ester, Ethyl 2-(methylamino)acetate, and sterically demanding amines. The inherent steric congestion around the amine's nucleophilic center, combined with the moderate reactivity of the ethyl ester, often necessitates strategies beyond simple heating or extended reaction times. This guide provides a structured, question-and-answer-based approach to troubleshoot these difficult couplings, explaining the chemical principles behind each recommendation and offering detailed, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction between this compound and a bulky secondary amine is extremely slow or not working at all. What is the primary cause?

The sluggish reactivity stems from a combination of two core factors:

  • Steric Hindrance: The fundamental issue is that bulky groups on the amine physically obstruct the reaction pathway.[1][2] For an amide bond to form, the amine's lone pair of electrons must attack the carbonyl carbon of the ester. When large substituents are present on or near the amine nitrogen, they create a congested environment that shields the carbonyl carbon, significantly slowing down this critical step.[3]

  • Low Electrophilicity of the Ester: Ethyl esters are relatively stable and therefore only moderately reactive electrophiles. The reaction relies on the nucleophilic amine being able to effectively attack the carbonyl group. When the nucleophile is weakened by steric hindrance, the inherent stability of the ester becomes a significant barrier to reaction, unlike more reactive acylating agents such as acyl chlorides.[]

Q2: Before changing my entire synthetic strategy, can I simply increase the reaction temperature?

Yes, increasing the temperature is a logical first step and can be effective in some cases. Applying thermal energy, either through conventional heating or microwave irradiation, provides the molecules with sufficient kinetic energy to overcome the activation barrier imposed by steric repulsion.[5][6]

However, there are important considerations:

  • Thermolability: Ensure that your starting materials and the desired product are stable at elevated temperatures. Prolonged heating can lead to decomposition.

  • Side Reactions: Higher temperatures can promote undesired side reactions.

  • Microwave Synthesis: Microwave heating is particularly effective as it can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields for sterically hindered couplings.[6]

If significant improvement is not observed with heating, a change in strategy is warranted.

Q3: Direct aminolysis of the ester is failing. What is the standard and most effective alternative approach?

The most robust and widely accepted strategy is to bypass the direct aminolysis of the ester altogether. Instead, you should start with the corresponding carboxylic acid, N-methylglycine (sarcosine), and activate it in situ using a modern coupling reagent . This approach converts the carboxylic acid's hydroxyl group into a much better leaving group, creating a highly reactive acylating agent that can more readily react with the hindered amine.[1]

To prevent unwanted side reactions, such as self-polymerization, the N-methylglycine should be protected, for example, as N-Boc-sarcosine or N-Cbz-sarcosine.

G cluster_0 Problem: Direct Aminolysis Fails cluster_1 Solution: In Situ Activation Ester This compound Amine Sterically Hindered Amine Ester->Amine Very Slow / No Reaction (High Steric Hindrance) Acid N-Protected Sarcosine (Carboxylic Acid) Reagent Coupling Reagent (e.g., HATU) + Base Active_Ester Highly Reactive Activated Intermediate Hindered_Amine Sterically Hindered Amine Product Desired Amide Product

Caption: Recommended shift from direct aminolysis to an activated carboxylic acid pathway.

Q4: How do I choose the right coupling reagent for a sterically demanding reaction?

The choice of coupling reagent is critical for success. While many options exist, they vary significantly in their potency, especially for challenging substrates.

  • Carbodiimides (e.g., DCC, EDC): Often used with additives like 1-Hydroxybenzotriazole (HOBt), these are workhorse reagents but frequently fail with severely hindered substrates.[1][7]

  • Onium Salts (Uronium/Aminium & Phosphonium): This class of reagents is the modern standard for difficult couplings due to the highly reactive intermediates they form. For sterically hindered reactions, the most potent reagents are recommended.[7]

Coupling ReagentClassRelative PotencyKey Advantages & Considerations
EDC/HOBt CarbodiimideModerateCost-effective, common. Often insufficient for hindered couplings.[1]
HBTU UroniumHighBetter than EDC/HOBt, but can be outperformed by newer reagents.
HATU UroniumVery HighExcellent for hindered couplings. Forms a highly reactive OAt-ester.[7] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.
COMU UroniumVery HighEfficacy is comparable to HATU. Based on OxymaPure, it offers better solubility and is non-explosive, making it a safer alternative to HOBt/HOAt-based reagents.[7]
PyBOP PhosphoniumHighA strong coupling reagent that is a good alternative to uronium salts. Generally associated with lower levels of racemization.[6]

Recommendation: For reactions involving sterically hindered amines, start with a high-potency uronium salt like HATU or COMU .

Q5: I'm still seeing low yield even with a potent coupling reagent like HATU. What are the next troubleshooting steps?

If a powerful coupling reagent alone isn't solving the problem, you need to optimize the reaction protocol. A systematic approach can often overcome the remaining barriers.

TroubleshootingWorkflow

Caption: Troubleshooting workflow for advanced optimization of hindered amide couplings.

  • Implement Pre-activation: Do not mix all components at once. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.[1][8] This allows for the complete formation of the highly reactive activated ester before the sterically hindered amine is introduced.

  • Ensure Anhydrous Conditions: Water will hydrolyze the activated intermediate, killing the reaction. Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).[1]

  • Switch to Acyl Fluorides: If onium salt reagents are insufficient, activating the carboxylic acid as an acyl fluoride is an excellent and often superior strategy for hindered couplings.[5] Acyl fluorides are highly reactive, and the small size of the fluorine atom minimizes steric repulsion as the amine approaches the carbonyl, facilitating the reaction where other activated species might fail.[5][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling Using HATU

This protocol details the use of HATU with a pre-activation step, which is critical for sterically demanding substrates.

Materials:

  • N-protected Sarcosine (1.0 eq)

  • Sterically Hindered Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the N-protected Sarcosine (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes. This is the pre-activation step . You should see the solution become clear.

  • Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very slow reactions, the mixture can be gently heated to 40-50°C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.[1]

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates

This protocol is designed for cases where standard coupling reagents fail. The in situ generation of a highly reactive acyl fluoride can overcome severe steric barriers.[5]

Materials:

  • N-protected Sarcosine (1.0 eq)

  • Sterically Hindered Amine (1.2 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or sym-Collidine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the N-protected Sarcosine (1.0 eq) in anhydrous DCM.

  • Add TFFH (1.1 eq) followed by a non-nucleophilic base such as DIPEA or collidine (2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the sterically hindered amine (1.2 eq) in anhydrous DCM.

  • Add the amine solution to the activated acyl fluoride mixture.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow at room temperature, it can be heated to reflux in DCM or switched to a higher boiling solvent like 1,2-dichloroethane (DCE) and heated (e.g., 80°C).[5]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. (2025, August 6). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • LibreTexts. (n.d.). Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

Sources

Technical Support Center: Purification of Oily Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 2-(methylamino)acetate, also known as ethyl sarcosinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when this valuable intermediate presents as an oil, making traditional crystallization methods ineffective. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying this compound.

I. Troubleshooting Guide for Oily Product Purification

When faced with an oily product, a systematic approach to troubleshooting is crucial. The following table outlines common issues, their probable causes, and recommended solutions for the purification of this compound.

Problem Probable Cause(s) Recommended Solutions & Rationale
Product is an inseparable oil/emulsion after aqueous workup. - Residual Salts: Inorganic salts from the reaction can act as emulsifying agents. - Surfactant-like Impurities: Byproducts with both polar and non-polar moieties can stabilize emulsions.- Brine Wash: Wash the organic layer with a saturated sodium chloride solution to draw water out of the organic phase and break up emulsions. - Addition of a Different Organic Solvent: Adding a more non-polar solvent like hexane or a denser solvent like dichloromethane can help break the emulsion. - Centrifugation: For small-scale purifications, centrifugation can be an effective way to separate the layers.
Low yield after extraction. - Incorrect pH: The amine may be protonated and thus more soluble in the aqueous layer if the pH is too low. - Insufficient Extraction: The product may have some water solubility, requiring multiple extractions for complete removal.- Adjust pH: Ensure the aqueous layer is basic (pH > 9) before extraction to keep the amine in its free base form, maximizing its solubility in the organic solvent. - Multiple Extractions: Perform at least three extractions with the organic solvent to ensure complete transfer of the product.
Product co-elutes with impurities during column chromatography. - Inappropriate Stationary Phase: The acidic nature of silica gel can lead to strong interactions with the basic amine, causing peak tailing and poor separation.[1][2] - Incorrect Mobile Phase: The solvent system may not have the right polarity to effectively separate the components.- Use a Modified Stationary Phase: Employ amine-functionalized silica or basic alumina to minimize acid-base interactions.[2][3] - Mobile Phase Modification: Add a small amount of a volatile amine, like triethylamine (0.1-1%), to the mobile phase to "neutralize" the acidic sites on the silica gel.[1][2][4]
Product decomposes during distillation. - High Boiling Point: The compound may require high temperatures for distillation at atmospheric pressure, leading to thermal degradation. - Presence of Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures.- Vacuum Distillation: Reducing the pressure will lower the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.[5] - Pre-treatment: Neutralize the crude product with a mild base (e.g., potassium carbonate) and filter before distillation to remove acidic impurities.
Persistent solvent in the final product. - High-boiling point solvent used for extraction or chromatography. - Inefficient solvent removal. - Use a lower-boiling point solvent for the final extraction/elution step. - High-Vacuum Drying: Use a high-vacuum pump with a cold trap to remove residual solvent. Gentle heating can be applied if the product is thermally stable.

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil. What is the best initial approach for purification?

A1: For an oily product, the initial and often most effective purification strategy is a well-designed liquid-liquid extraction .[6] This technique takes advantage of the compound's basicity. By carefully controlling the pH of the aqueous phase, you can selectively move your desired amine into an organic solvent, leaving behind many water-soluble impurities.

  • Acid Wash: An initial wash with a dilute acid (e.g., 1M HCl) will protonate the amine, moving it into the aqueous layer and leaving non-basic organic impurities in the organic phase.

  • Basification and Extraction: The acidic aqueous layer is then basified (e.g., with NaOH or K2CO3) to deprotonate the amine, making it soluble in an organic solvent. Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will then isolate your product.

Q2: I've performed an extraction, but my product is still impure. What's the next step?

A2: If extraction alone is insufficient, the next logical step depends on the nature of the remaining impurities.

  • For volatile impurities with different boiling points: Vacuum distillation is the preferred method.[5] This is particularly useful if your impurities are significantly more or less volatile than your product.

  • For non-volatile or structurally similar impurities: Column chromatography is the most powerful technique.[1][2] However, special considerations are needed for amines.

Q3: I'm struggling with column chromatography for my oily amine. What are the key considerations?

A3: The primary challenge with chromatographing amines on standard silica gel is the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to irreversible adsorption, peak tailing, and poor separation. To overcome this, you have a few options:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine or ammonia, to your eluent.[1][2] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This is often the best choice as it has a basic character and minimizes the unwanted interactions.[1][3]

    • Basic Alumina: This can also be an effective alternative to silica gel.

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography with an alkaline mobile phase can be a good option.[2]

Q4: Can I try to crystallize my oily product?

A4: While the product itself is an oil, it's possible that a salt form of the compound will be a crystalline solid. You can attempt to form a salt by treating a solution of your oily product with an acid. Common choices include:

  • Hydrochloride (HCl) salt: Often crystalline and can be formed by bubbling HCl gas through a solution of the amine or by adding a solution of HCl in an organic solvent.

  • Other acid salts: Tartrate, citrate, or other organic acid salts can also be explored.

If a stable, crystalline salt is formed, it can be purified by recrystallization, and the free base can be regenerated if needed.

III. Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying oily this compound.

Purification_Workflow start Crude Oily Product extraction Liquid-Liquid Extraction (Acid-Base) start->extraction purity_check1 Assess Purity (TLC, GC, NMR) extraction->purity_check1 distillation Vacuum Distillation purity_check1->distillation Volatile Impurities chromatography Column Chromatography purity_check1->chromatography Non-Volatile/Similar Impurities final_product Pure Oily Product purity_check1->final_product Purity Acceptable purity_check2 Assess Purity distillation->purity_check2 purity_check3 Assess Purity chromatography->purity_check3 purity_check2->chromatography Further Purification Needed purity_check2->final_product Purity Acceptable purity_check3->distillation Further Purification Needed purity_check3->final_product Purity Acceptable

Caption: Decision workflow for purifying oily this compound.

IV. Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate this compound from non-basic organic impurities.

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is > 9. Ensure the solution remains cool during this process.

  • Extraction of Product: Extract the basic aqueous solution with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified oil.

Protocol 2: Column Chromatography on Amine-Functionalized Silica

This protocol is for the separation of this compound from impurities of similar polarity.

  • Column Packing: Dry pack an appropriate size column with amine-functionalized silica gel. Wet the column with the initial mobile phase.

  • Sample Loading: Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb the oil onto a small amount of the stationary phase and load the resulting powder onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oily product.

V. References

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 953-956. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. [Link]

  • Wikipedia. (2023). Liquid–liquid extraction. [Link]

  • University of Colorado Boulder. (n.d.). Liquid-Liquid Extraction. [Link]

  • National Institutes of Health. (2015). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • NileRed. (2021, May 17). Vacuum Distillation [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Methylation Strategies: Classical Alkylation vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Magic Methyl" and the Quest for Efficient N-Methylation

In the landscape of drug development and medicinal chemistry, the introduction of a methyl group to a nitrogen atom—a process known as N-methylation—is a foundational and often pivotal modification. This seemingly minor structural change can profoundly alter a molecule's pharmacological profile, a phenomenon often dubbed the "magic methyl effect."[1] N-methylation can enhance metabolic stability, improve membrane permeability, modulate receptor binding affinity, and fine-tune the overall efficacy of a therapeutic candidate.[2]

However, the synthetic execution of N-methylation is not without its challenges. The primary objectives are to achieve high efficiency and, crucially, high selectivity. The formation of undesired over-methylated products, particularly quaternary ammonium salts, can complicate purification and reduce yields. This guide provides an in-depth comparison of two fundamentally different and widely employed strategies for N-methylation: classical direct alkylation, exemplified by methyl iodide , and reductive amination, represented by the Eschweiler-Clarke reaction .

While the query prompting this guide mentioned Ethyl 2-(methylamino)acetate (sarcosine ethyl ester), it is important to clarify its role. Sarcosine ethyl ester is typically a product of the N-methylation of glycine ethyl ester or a starting material for more complex syntheses, rather than a direct methylating agent itself.[3][4][5] Therefore, for a direct and mechanistically distinct comparison of N-methylation efficiency, the juxtaposition of methyl iodide and the Eschweiler-Clarke reaction provides a more instructive and functionally relevant analysis for researchers in the field.

Pillar 1: The Mechanistic Dichotomy

The choice between methyl iodide and a reductive amination approach is fundamentally a choice between two distinct reaction pathways. Understanding these mechanisms is critical to anticipating reaction outcomes and troubleshooting potential issues.

Mechanism A: Direct Alkylation via SN2 Reaction with Methyl Iodide

Methyl iodide is a classic electrophilic methyl source. The reaction proceeds via a direct bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the amine nitrogen atom directly attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide ion, which is an excellent leaving group.

This process, however, is difficult to control. The newly formed secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation. This subsequent reaction is frequently faster than the first, leading to the formation of a tertiary amine. The tertiary amine, still nucleophilic, can be methylated a third time to form a highly stable quaternary ammonium salt.[6] This propensity for "exhaustive methylation" is a significant drawback of this method when mono-methylation is the desired outcome.[7][8]

Caption: SN2 N-methylation pathway using methyl iodide, showing the cascade to over-methylated products.

Mechanism B: Reductive Amination via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction offers a more controlled approach to N-methylation.[9][10] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[11][12]

The mechanism proceeds in distinct stages:

  • Imine Formation: The amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[10]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine. This step is irreversible due to the formation and release of carbon dioxide gas.[9]

This cycle can repeat for a primary amine to yield a tertiary amine. Crucially, the reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde.[9][11] This inherent mechanistic feature prevents the formation of quaternary ammonium salts, representing the single greatest advantage of this method over direct alkylation with methyl iodide.[1][11]

eschweiler_clarke cluster_cycle1 First Methylation cluster_cycle2 Second Methylation amine Primary Amine (R-NH₂) hemiaminal Hemiaminal Intermediate amine->hemiaminal + CH₂O formaldehyde Formaldehyde (CH₂O) iminium Iminium Ion [R-N⁺H=CH₂] hemiaminal->iminium - H₂O sec_amine Secondary Amine (R-NHCH₃) iminium->sec_amine + H⁻ (from HCOOH) co2 CO₂ iminium->co2 formic_acid Formic Acid (HCOOH) formic_acid->iminium ter_amine Tertiary Amine (R-N(CH₃)₂) sec_amine->ter_amine Repeat Cycle (+ CH₂O, + HCOOH) stop_node Reaction Stops (No Iminium Formation Possible) ter_amine->stop_node

Caption: The Eschweiler-Clarke reaction mechanism, which inherently prevents quaternary salt formation.

Pillar 2: Performance, Selectivity, and Safety

A direct comparison of these two methodologies reveals significant trade-offs in performance, control, and operational safety.

FeatureMethyl Iodide (Direct Alkylation)Eschweiler-Clarke (Reductive Amination)Causality & Expert Insight
Selectivity Poor. Prone to over-methylation, producing mixtures of secondary, tertiary, and quaternary amines.[6]Excellent. Reaction naturally stops at the tertiary amine, preventing quaternization.[9][11]The SN2 reactivity of the methylated products drives over-alkylation. The iminium-based mechanism of E-C provides a definitive stopping point.
Yield Variable, often lowered by the need to separate multiple products.Generally high to excellent for the desired tertiary amine.[1][10]The clean, selective nature of the E-C reaction and the irreversible CO₂ evolution drive the reaction to completion, simplifying purification and maximizing yield.
Substrate Scope Broad for many primary and secondary amines. Can be used for N-methylation of amides and other N-heterocycles.[13][14]Primarily for primary and secondary amines. Not suitable for amides.The high electrophilicity of MeI allows it to react with less nucleophilic nitrogens. E-C requires a sufficiently basic amine to initiate the condensation with formaldehyde.
Reaction Conditions Often requires a base to neutralize the HI byproduct. Can be run at room temperature or with gentle heating.[15]Typically requires heating (e.g., 80-100 °C) in aqueous solution to drive the reaction.[10]The SN2 reaction rate is temperature-dependent. The E-C reaction requires thermal energy to facilitate iminium ion formation and hydride transfer.
Safety Profile HIGH HAZARD. Methyl iodide is highly toxic, volatile (B.P. 42.5°C), and a suspected carcinogen.[16][17][18] Requires stringent handling in a fume hood with appropriate PPE.[16][19]Moderate Hazard. Formaldehyde is a known carcinogen and sensitizer. Formic acid is corrosive. Both require careful handling.The extreme volatility and toxicity of methyl iodide pose a significant inhalation risk.[16] While the E-C reagents are hazardous, they are less volatile and the risks are more manageable with standard laboratory controls.
Workup & Purification Often complex due to the need to separate a mixture of products with similar polarities.Generally straightforward. The product can often be isolated by a simple acid-base extraction.[10]The high selectivity of the E-C reaction leads to a cleaner crude product, simplifying the purification process significantly.

Pillar 3: Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following step-by-step methodologies are provided with explanations for key procedural choices, reflecting best practices in a research setting.

General Experimental Workflow

The logical flow for a typical N-methylation experiment involves reaction setup, monitoring, workup, and purification.

workflow start Start: Weigh Amine Substrate setup Reaction Setup: - Dissolve in appropriate solvent - Add methylating agents (e.g., MeI + Base or HCHO + HCOOH) start->setup reaction Reaction: - Stir under controlled temperature - Monitor by TLC or LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Perform acid/base extraction reaction->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure N-methylated Product characterization->end

Caption: A generalized workflow for N-methylation experiments from setup to final product characterization.

Protocol 1: N,N-Dimethylation of a Primary Amine using Methyl Iodide
  • Objective: To synthesize a tertiary amine from a primary amine, acknowledging the risk of quaternary salt formation. This protocol assumes the tertiary amine is the target.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile).

    • Causality: The base is crucial to neutralize the hydroiodic acid (HI) formed during the reaction. Without it, the amine would be protonated to its non-nucleophilic ammonium salt, halting the reaction. An excess is used to ensure the reaction medium remains basic.

  • Addition of Methyl Iodide: Cool the mixture in an ice bath. Slowly add methyl iodide (CH₃I, 2.2 - 3.0 eq) dropwise via syringe.

    • Causality: The reaction is exothermic; slow addition at 0°C helps control the reaction rate and minimize side reactions. A slight excess of methyl iodide is used to drive the reaction towards the tertiary amine, but a large excess increases the risk of quaternization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and intermediate secondary amine.

    • Causality: The reaction time is substrate-dependent. Continuous monitoring is essential to determine the optimal point to stop the reaction, balancing conversion with the formation of the quaternary salt byproduct.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality: This aqueous workup removes the inorganic base (K₂CO₃) and any water-soluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography to separate the desired tertiary amine from any unreacted starting material, secondary amine, and potentially the quaternary ammonium salt (which will often remain at the baseline on silica gel).

Protocol 2: N,N-Dimethylation of a Primary Amine via Eschweiler-Clarke Reaction
  • Objective: To cleanly and selectively synthesize a tertiary amine from a primary amine.

  • Reaction Setup: To a round-bottom flask containing the primary amine (1.0 eq), add formic acid (HCOOH, ~3.0 eq). Stir the mixture for a few minutes.

    • Causality: Formic acid serves as both the solvent and the hydride source. Pre-mixing with the amine forms the amine formate salt.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37% w/w, ~3.0 eq). Equip the flask with a reflux condenser.[10]

    • Causality: Formaldehyde is the C1 source. An excess of both reagents ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to 80-100 °C for 4-18 hours. Vigorous gas evolution (CO₂) should be observed initially. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]

    • Causality: Heating is required to overcome the activation energy for iminium ion formation and the subsequent reduction. The loss of CO₂ is the thermodynamic driving force for the reaction.[9]

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of an aqueous NaOH or K₂CO₃ solution.

    • Causality: Basification deprotonates the product amine, making it soluble in organic solvents and allowing for extraction.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: This step isolates the crude amine product. Due to the high selectivity of the reaction, the crude product is often very pure, and in many cases, further purification by column chromatography may not be necessary.

Conclusion and Recommendations

The choice between methyl iodide and the Eschweiler-Clarke reaction for N-methylation is a classic case of balancing reactivity, selectivity, and safety.

  • Choose Methyl Iodide when:

    • The goal is exhaustive methylation to form a quaternary ammonium salt (e.g., in Hofmann elimination).[7][8]

    • The substrate is a less nucleophilic nitrogen (e.g., certain amides or heterocycles) that is unreactive under reductive amination conditions.

    • Strict control over mono- or di-methylation is not critical, and purification challenges are acceptable.

  • Choose the Eschweiler-Clarke Reaction when:

    • High selectivity for the tertiary amine is paramount. This is the most significant advantage.[9][11]

    • The starting material is a primary or secondary amine.

    • Avoiding the use of the highly toxic and volatile methyl iodide is a priority.

    • A clean reaction profile and simplified workup are desired to improve overall process efficiency.

For the majority of applications in drug discovery and development where precise N-methylation of primary and secondary amines is required, the Eschweiler-Clarke reaction and its modern variants (e.g., using NaBH(OAc)₃ as the reductant) represent a superior strategic choice. [20] It offers unparalleled control, high yields, and a more manageable safety profile, making it a robust and reliable tool in the synthetic chemist's arsenal.

References

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

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A Comparative Guide to Sarcosine Ethyl Ester and Glycine Esters in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and peptide research, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological functions. Glycine esters, in their various forms, represent a fundamental class of reagents. This guide provides an in-depth comparative analysis of sarcosine ethyl ester and other common glycine esters, such as glycine methyl and ethyl esters. We will explore their synthesis, comparative properties, and distinct applications, supported by experimental data and established protocols to inform researchers in their synthetic strategies.

Introduction: The Significance of Glycine and Sarcosine Esters

Glycine, the simplest proteinogenic amino acid, and its N-methylated derivative, sarcosine, are crucial motifs in a vast array of bioactive molecules. Their esters serve as carboxyl-protected synthons, facilitating their incorporation into larger molecules through amide bond formation or other C-N bond-forming reactions.

  • Glycine Esters (e.g., Gly-OMe, Gly-OEt): These are the go-to reagents for introducing an unsubstituted glycine unit. Their hydrochloride salts are commonly used due to the instability of the free esters, which are prone to self-condensation into polyglycine or cyclization to form 2,5-diketopiperazine.[1]

  • Sarcosine Ethyl Ester (Sar-OEt): This ester is specifically employed when an N-methylated glycine residue is required. The N-methylation dramatically influences the conformational properties of peptides, often increasing their proteolytic resistance and modulating their binding affinity. Sarcosine ethyl ester is a key intermediate in the synthesis of creatine derivatives, pharmaceuticals for neurological disorders, and other complex bioactive molecules.[2][3]

The choice between these esters is therefore not one of subtle preference but is dictated by the specific structural requirements of the target molecule.

Comparative Synthesis: The Fischer-Speier Esterification

The most prevalent and straightforward method for preparing simple amino acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction utilizes an excess of the corresponding alcohol as both the solvent and the nucleophile.

The causality behind using an acid catalyst, such as anhydrous hydrogen chloride (HCl), is twofold. First, it protonates the carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Second, it protonates the amino group, forming an ammonium salt.[4] This prevents the basic amine from neutralizing the acid catalyst and, critically, inhibits the undesirable side reaction of intermolecular aminolysis, where one amino acid molecule attacks the ester of another.[1] The resulting product is isolated as a stable hydrochloride salt.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AA Amino Acid (Glycine or Sarcosine) Reaction Reflux (Heat) AA->Reaction ROH Alcohol (R-OH) (Methanol or Ethanol) ROH->Reaction Acid Acid Catalyst (e.g., SOCl₂, HCl gas) Acid->Reaction Workup Cooling & Crystallization Reaction->Workup Isolation Filtration & Drying Workup->Isolation EsterHCl Amino Acid Ester Hydrochloride Salt Isolation->EsterHCl

Comparative Synthesis Data

The table below summarizes typical parameters for the synthesis of glycine methyl ester HCl, glycine ethyl ester HCl, and sarcosine ethyl ester HCl via Fischer esterification.

ParameterGlycine Methyl Ester HClGlycine Ethyl Ester HClSarcosine Ethyl Ester HCl
Starting Amino Acid GlycineGlycineSarcosine (N-Methylglycine)
Alcohol Anhydrous MethanolAnhydrous EthanolAnhydrous Ethanol
Acid Source Thionyl Chloride or HCl gasThionyl Chloride or HCl gasThionyl Chloride or HCl gas
Typical Yield >95%[5]87-90%[6]>98% (Purity)
Melting Point (°C) 173-176 °C[1][5]142-143 °C[6]121-127 °C
Key Consideration The free ester is unstable and prone to polymerization.[1]A more dilute alcohol than 96% results in lower yield and purity.[6]The hydrochloride salt is a stable, white solid.[2]

Validated Experimental Protocols

Adherence to a robust, validated protocol is essential for reproducibility and achieving high purity. The following methods are based on established procedures.

Protocol 1: Synthesis of Glycine Ethyl Ester Hydrochloride

This protocol is adapted from a procedure in Organic Syntheses, a highly trusted source for reliable chemical preparations.[6]

Materials:

  • Glycine (75 g, 1.0 mol)

  • Absolute Ethanol (500 mL) saturated with dry HCl gas

  • 96% Ethanol (870 mL)

  • 3 L Round-bottom flask with reflux condenser

Procedure:

  • Combine the HCl-saturated absolute ethanol and the 96% ethanol in the 3 L round-bottomed flask.

  • Add the glycine to the ethanol mixture.

  • Heat the mixture to reflux using a steam bath or heating mantle for 3-4 hours. During this time, ammonium chloride may precipitate.

  • After the reaction is complete, filter the hot solution via suction filtration to remove any solids.

  • Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization. Fine white needles of glycine ethyl ester hydrochloride will form.

  • Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and allow to air dry.

  • A second crop of crystals can be obtained by concentrating the mother liquor. The typical total yield is 125–129 g (87–90%).[6]

Protocol 2: Synthesis of Sarcosine Ethyl Ester Hydrochloride

This protocol follows the general Fischer esterification principles, using thionyl chloride as a convenient in-situ source of anhydrous HCl.[7]

Materials:

  • Sarcosine (N-Methylglycine) (89 g, 1.0 mol)

  • Anhydrous Ethanol (600 mL)

  • Thionyl Chloride (87.5 mL, 1.2 mol)

  • 2 L Round-bottom flask with reflux condenser and dropping funnel

Procedure:

  • Place the anhydrous ethanol in the 2 L round-bottom flask and cool to -10 °C in an ice-salt bath.

  • Add the thionyl chloride dropwise via the dropping funnel while stirring, ensuring the temperature remains below 0 °C.

  • Once the addition is complete, remove the cooling bath and add the sarcosine in portions to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the excess ethanol and residual thionyl chloride using a rotary evaporator.

  • To ensure complete removal of thionyl chloride, add 100 mL of anhydrous ethanol to the resulting solid and evaporate again. Repeat this step.[7]

  • The resulting white solid is sarcosine ethyl ester hydrochloride. It can be recrystallized from ethanol if higher purity is required.

Comparative Applications in Synthesis

The fundamental structural difference between glycine and sarcosine dictates their distinct applications. The presence of the N-methyl group in sarcosine is not a minor modification; it is a strategic design element used to control the properties of the final molecule.

Application_Difference cluster_glycine Glycine Ethyl Ester cluster_sarcosine Sarcosine Ethyl Ester Gly_Structure Structure: -NH₂-CH₂-COOEt Gly_Use Incorporates a flexible, unsubstituted glycine unit Gly_Structure->Gly_Use Peptide Target Peptide / Molecule Gly_Use->Peptide Standard Peptide Synthesis Sar_Structure Structure: -NH(CH₃)-CH₂-COOEt Sar_Use Incorporates a conformationally constrained N-methylated unit Sar_Structure->Sar_Use Sar_Use->Peptide Peptidomimetic Design, Increased Stability

  • Peptide Synthesis: Glycine ethyl ester is a standard C-terminally protected amino acid for peptide synthesis. Sarcosine ethyl ester is used to synthesize "peptoids" or N-methylated peptides. This modification restricts the rotation around the C-N bond, influencing the peptide's secondary structure and increasing its resistance to enzymatic degradation.

  • Pharmaceutical Intermediates: Sarcosine ethyl ester is a versatile precursor for various pharmaceuticals.[2] It is a documented starting material in the synthesis of creatine derivatives, which play a role in cellular energy metabolism.[3] It has also been used in the synthesis of antienzyme agents for toothpaste and is investigated as a potential biomarker for prostate cancer.[8] Furthermore, it serves as a key building block in the production of the hypoxia-activated prodrug Evofosfamide.[9]

  • Biochemical and Neurological Research: Sarcosine and its derivatives are studied for their role in amino acid metabolism and their potential to modulate neurotransmitter levels, making them candidates for cognitive enhancement and the treatment of neurological conditions like schizophrenia.[2]

Analytical Characterization

Ensuring the purity and identity of the synthesized esters is critical. A combination of techniques is employed for full characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of amino acids and their derivatives.[10] Due to the polar nature of these compounds, reversed-phase chromatography often requires ion-pairing reagents.[11] Alternatively, Hydrophilic Interaction Chromatography (HILIC) provides excellent separation without the need for ion-pairing reagents, which is advantageous for mass spectrometry compatibility.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. For sarcosine ethyl ester, the presence of the N-methyl singlet (~2.7 ppm) and the ethyl quartet and triplet are key diagnostic signals. For glycine ethyl ester, the α-proton singlet (~3.8 ppm) is characteristic.[7]

  • Melting Point: As shown in the data table, the melting point is a quick and reliable indicator of the identity and purity of the crystalline hydrochloride salts.

Conclusion

While sarcosine ethyl ester and other glycine esters like the methyl and ethyl derivatives share a common synthetic pathway via Fischer esterification, their roles in synthetic chemistry are distinct and non-interchangeable. The choice is fundamentally driven by the target molecule's design.

  • Choose Glycine Esters (Methyl, Ethyl) when the goal is to incorporate the simple, conformationally flexible glycine backbone.

  • Choose Sarcosine Ethyl Ester when the introduction of an N-methylated glycine unit is required to impart specific conformational constraints, improve metabolic stability, or build upon a sarcosine-specific scaffold for pharmaceutical applications.

Understanding the causality behind their synthesis, the stability of their salt forms, and their unique synthetic utilities empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

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  • Google Patents. (2014). A kind of preparation method of high-purity glycine ester hydrochloride.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]

  • Vennapusa, R., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 815. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. PMC. Retrieved from [Link]

  • Culea, M., & Păuşan, M. R. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4282. Retrieved from [Link]

  • CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Coll. Vol. 6, p.246 (1988); Vol. 56, p.88 (1977). Retrieved from [Link]

  • Google Patents. (1992). Process for preparing glycine in high yield - EP 0474334 A2.
  • Granthaalayah Publications and Printers. (2020). Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of sarcosine - CN102584612A.
  • Pakhomova, S., et al. (2004). Glycine N-methyltransferases: A Comparison of the Crystal Structures and Kinetic Properties of Recombinant Human, Mouse and Rat Enzymes. Proteins, 57(2), 331-7. Retrieved from [Link]

  • Porter, D. J., et al. (1975). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. Biochimica et Biophysica Acta, 403(1), 272-81. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine N-methyltransferase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from [Link]

  • Wagner, C., & Luka, Z. (2013). Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels. The Journal of biological chemistry, 288(20), 13951–13957. Retrieved from [Link]

  • Martínez-Chantar, M. L., & Mato, J. M. (2013). Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury. Annals of Gastroenterology, 26(1), 1-2. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Glycine N-methyltransferase – Knowledge and References. Retrieved from [Link]

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A Comparative Guide to HPLC and Alternative Methods for Purity Determination of Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust purity determination of Ethyl 2-(methylamino)acetate, also known as Sarcosine ethyl ester. As a small, polar molecule lacking a strong UV chromophore, this compound presents unique challenges for traditional reversed-phase chromatography. We will explore advanced HPLC techniques and orthogonal methods, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals to select the most suitable approach for their specific needs.

Analyte Characteristics and Analytical Challenges

Understanding the physicochemical properties of this compound is the cornerstone of effective method development.

  • Polarity: With a predicted LogP of approximately -0.3, the molecule is highly hydrophilic.[1][2] This property leads to poor retention on conventional non-polar stationary phases like C18, a common challenge for many polar compounds.[3][4]

  • Ionic Character: The presence of a secondary amine (predicted pKa ≈ 9.9) means the molecule will be positively charged in acidic mobile phases.[2] This characteristic can be leveraged for separation via ion-exchange chromatography.

  • UV Absorbance: The absence of a significant chromophore makes UV detection challenging.[5][6] Sensitive detection requires monitoring at low wavelengths (<210 nm), where mobile phase components can interfere, or employing more universal detection methods like mass spectrometry (MS) or charged aerosol detection (CAD).

  • Potential Impurities: A robust purity method must be able to separate the active compound from potential impurities, which may include:

    • Starting materials: Sarcosine, ethanol.

    • Related substances: Unreacted intermediates from synthesis.

    • Degradation products: Primarily sarcosine from the hydrolysis of the ester linkage.

Comparative Overview of Analytical Techniques

No single method is universally superior; the choice depends on the analytical objective, from routine quality control to reference material certification. The following table provides a high-level comparison of the most viable techniques.

Technique Principle Primary Advantages Primary Limitations Typical Detection
HILIC Partitioning of a polar analyte between a polar stationary phase and a high-organic mobile phase.[5][7]Excellent retention for polar compounds; MS-compatible mobile phases.[8]Can have longer equilibration times; sensitive to mobile phase water content.MS, ELSD, CAD, low-wavelength UV
Ion-Exchange (IEC) Separation based on ionic interactions between the charged analyte and a charged stationary phase.[9][10]Highly robust and reproducible; orthogonal selectivity to HILIC.[9]Often requires high-salt mobile phases (not MS-friendly); may need post-column derivatization.Conductivity, UV-Vis (post-derivatization)
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on partitioning with a stationary phase.High resolution for volatile impurities; orthogonal to LC methods.Requires analyte to be volatile and thermally stable, often necessitating derivatization.[11]Flame Ionization (FID), MS
Quantitative NMR (qNMR) Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei.Primary ratio method; does not require a specific reference standard of the analyte for purity assessment.[12][13]Lower sensitivity than chromatographic methods; requires specialized expertise and instrumentation.NMR Spectroscopy

In-Depth Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC)

From a mechanistic standpoint, HILIC is arguably the most powerful chromatographic approach for this analyte. It addresses the primary challenge of poor retention in reversed-phase by utilizing a different separation principle.

Principle of Separation

In HILIC, the stationary phase (e.g., bare silica, amide, or diol-bonded phases) adsorbs a water-rich layer from the highly organic mobile phase. The polar analyte, this compound, partitions into this aqueous layer and is retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or aqueous buffer concentration).[5][7][14]

Experimental Protocol: HILIC-MS

This protocol is designed as a self-validating system, incorporating system suitability checks and leveraging mass spectrometry for unambiguous peak identification and purity assessment.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of 90:10 (v/v) Acetonitrile/Water to create a 1 mg/mL stock solution.

  • Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., XBridge Premier BEH Amide, 2.5 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[6]

    • Mobile Phase B: 90:10 (v/v) Acetonitrile/10 mM Ammonium Formate in Water, pH 3.0.

    • Gradient: 95% B (0-2 min), linear ramp to 50% B (2-10 min), hold at 50% B (10-12 min), return to 95% B (12.1 min), equilibrate (12.1-18 min).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound and potential impurities.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

  • System Suitability Test (SST): Prepare a solution containing the main compound and a known impurity (e.g., sarcosine).

    • Resolution: The resolution between this compound and sarcosine must be ≥ 2.0.

    • Tailing Factor: The peak for this compound should have a tailing factor between 0.8 and 1.5.

    • Reproducibility: Five replicate injections of the standard solution should yield a relative standard deviation (RSD) of ≤ 1.0% for the peak area.

Causality and Field Insights
  • Why an Amide Column? Amide phases offer excellent retention and peak shape for a broad range of polar compounds and are generally more robust than bare silica phases in HILIC mode.

  • Why Ammonium Formate? This buffer is volatile, making it perfectly compatible with mass spectrometry.[6] The pH of 3.0 ensures the secondary amine is protonated, which can aid in retention and ionization efficiency.

  • Why a Gradient? A gradient elution ensures that both the main, highly retained analyte and any less-retained (more hydrophobic) or more-retained (more polar, like sarcosine) impurities are eluted with good peak shape in a reasonable runtime.

Visualization: HILIC-MS Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Weigh & Dissolve (ACN/Water) Injector Injector Sample->Injector Column HILIC Column (Amide Phase) Injector->Column Gradient Elution ESI ESI Source (+) Column->ESI Analyzer Mass Analyzer (SIM Mode) ESI->Analyzer Detector Detector Analyzer->Detector CDS Chromatography Data System Detector->CDS Purity Purity Calculation (% Area) CDS->Purity

Caption: Workflow for purity analysis by HILIC-MS.

In-Depth Analysis: Ion-Exchange Chromatography (IEC)

IEC provides a truly orthogonal separation mechanism to HILIC, making it an excellent confirmatory technique. It has long been the gold standard for amino acid analysis due to its exceptional robustness.[9][15]

Principle of Separation

This method utilizes a strong cation-exchange (SCX) column, which contains negatively charged functional groups (e.g., sulfonate). At an acidic pH, this compound is protonated (positively charged) and binds to the stationary phase. Separation is achieved by increasing the ionic strength or the pH of the mobile phase, which disrupts the electrostatic interaction and elutes the bound analytes.[9][10]

Experimental Protocol: IEC with Post-Column Derivatization

This classic approach enhances specificity and sensitivity by introducing a chromophore after separation.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of the initial mobile phase (Eluent A) to create a 1 mg/mL stock solution.

  • Instrumentation: HPLC system equipped with a post-column derivatization module (reagent pump, reaction coil) and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Strong Cation-Exchange column (e.g., Lithium or Sodium form resin-based column).

    • Eluent A: Lithium Citrate Buffer, pH 2.8.

    • Eluent B: Lithium Citrate Buffer, pH 4.1.

    • Gradient: A step or linear gradient designed to elute the target analyte and related impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

  • Post-Column Derivatization:

    • Reagent: Ninhydrin solution.

    • Reagent Flow Rate: 0.3 mL/min.

    • Reaction Coil: Heated to 130 °C to facilitate the reaction between ninhydrin and the secondary amine, forming a colored product.

  • Detection:

    • Wavelength: 570 nm (for primary amines) and 440 nm (for secondary amines like sarcosine and its ester).

  • System Suitability Test (SST):

    • Specificity: The baseline should be stable, and the diluent should show no interfering peaks.

    • Precision: RSD of ≤ 2.0% for peak area over five replicate injections.

    • Resolution: A standard mixture should demonstrate adequate separation of key components.

Causality and Field Insights
  • Why Cation-Exchange? The analyte's basic amine group makes it a perfect candidate for cation exchange, offering high selectivity based on charge.

  • Why Post-Column Ninhydrin? Derivatization after the separation avoids potential issues with multiple derivatized products or poor chromatographic performance of the derivatives. Ninhydrin is highly specific for primary and secondary amines, significantly reducing interference and allowing for detection at a wavelength where the mobile phase does not absorb.[10][15]

  • Why Lithium Buffers? Lithium-based systems can often provide better resolution for certain amino acids compared to sodium-based systems.[10]

Visualization: IEC Post-Column Derivatization Workflow

IEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column System cluster_detect Detection & Analysis Sample Weigh & Dissolve (Eluent A) Injector Injector Sample->Injector Column Cation-Exchange Column Injector->Column Gradient Elution Mixer Mixing Tee Column->Mixer Reactor Heated Reactor (130 °C) Mixer->Reactor ReagentPump Ninhydrin Reagent Pump ReagentPump->Mixer Detector UV-Vis Detector (440/570 nm) Reactor->Detector CDS Chromatography Data System Detector->CDS

Caption: Workflow for purity analysis by IEC with post-column derivatization.

Orthogonal and Alternative Methods

To ensure the highest level of confidence in a purity value, especially for a reference standard, orthogonal methods with different separation or detection principles are essential.

  • Gas Chromatography (GC-MS): As a small ester, the analyte has sufficient volatility for GC analysis. GC-MS can provide excellent separation of non-polar and volatile impurities that may not be well-resolved by LC methods. Derivatization (e.g., acylation) can be employed to improve peak shape and thermal stability.[11] This technique is particularly useful for detecting residual solvents.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method for determining the purity of organic molecules without relying on a structurally identical calibration standard.[12][13] By integrating the signal of a specific proton on the analyte molecule against the signal of a certified internal standard of known purity (e.g., maleic acid), a direct mass/mass purity value can be calculated. This method is invaluable for certifying in-house primary standards and is less susceptible to issues like non-chromophoric impurities that might be missed by HPLC-UV.

Method Validation and Final Comparison

Any selected method must be validated according to regulatory guidelines to prove it is fit for its intended purpose.[16][17]

Key Validation Parameters (ICH Q2(R1) / USP <1225>)

The following table summarizes the critical validation parameters and typical acceptance criteria for a purity method.[18][19][20]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference.Peak purity analysis (if using DAD); no co-elution with known impurities or placebo peaks.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery of the analyte spiked into a placebo matrix.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.System suitability parameters remain within limits when changing pH (±0.2), column temp (±5°C), etc.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.
Performance Showdown: HILIC-MS vs. IEC-PCD
Performance Metric HILIC-MS IEC with Post-Column Derivatization Expert Commentary
Selectivity Excellent; based on polarity and partitioning.Excellent; based on charge state. Orthogonal to HILIC.Combining both methods provides extremely high confidence in the purity assessment.
Sensitivity Very High (sub-ng/mL possible).High, but generally less sensitive than modern MS.HILIC-MS is superior for trace-level impurity identification.
Impurity Identification Superior; provides mass-to-charge ratio for structural elucidation.Inferior; identification relies solely on retention time comparison with standards.MS detection is a significant advantage of the HILIC approach for development work.
Robustness Good, but sensitive to mobile phase composition and equilibration.Excellent; IEC is known for its ruggedness and reproducibility in QC environments.IEC is often preferred for routine, high-throughput QC due to its established robustness.
Throughput Moderate to High (with UHPLC).Moderate; post-column reaction can add to cycle time.Modern UHPLC-based HILIC methods are typically faster.
Cost & Complexity Higher initial cost and operational complexity (MS system).Lower cost and simpler operation.The choice is often dictated by available instrumentation and the required level of information.

Conclusion and Recommendations

The determination of purity for a polar, non-chromophoric compound like this compound requires moving beyond traditional reversed-phase HPLC.

  • For research and development, impurity profiling, and reference standard characterization , the HILIC-MS method is highly recommended. Its superior sensitivity and ability to provide mass information for unknown peaks are invaluable for gaining a comprehensive understanding of the sample.

  • For routine quality control (QC) environments where robustness and simplicity are paramount, Ion-Exchange Chromatography with post-column derivatization remains a powerful and reliable choice. Its orthogonal separation mechanism makes it an ideal confirmatory method.

  • For the highest level of metrological traceability in certifying a primary reference material , a combination of methods should be employed, with qNMR used to assign an absolute purity value, supported by HILIC-MS and/or IEC to confirm the impurity profile.

By carefully considering the analytical objective and leveraging the strengths of these advanced techniques, scientists can develop robust, reliable, and scientifically sound methods for the purity determination of this compound.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(methylamino)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-(methylamino)acetate, a versatile building block in organic synthesis. We will explore its characteristic spectral features and compare them with those of its common reaction products and structural analogs, offering field-proven insights into spectral interpretation and its practical applications.

Introduction to this compound

This compound, also known as sarcosine ethyl ester, is a derivative of the N-methylated amino acid, sarcosine. Its structure features a secondary amine, an ester functional group, and an ethyl moiety, making it a valuable synthon for the introduction of the N-methylglycine scaffold in the synthesis of peptidomimetics, pharmaceuticals, and other complex organic molecules. Understanding its NMR spectral characteristics is crucial for reaction monitoring, quality control, and the structural verification of its downstream products.

The Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2] The principle of NMR is based on the alignment of nuclear spins in an applied magnetic field and their subsequent perturbation by a radiofrequency pulse. The energy absorbed and emitted during this process provides detailed information about the chemical environment of the nuclei.[3][4]

The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR. It indicates the position of a resonance signal relative to a standard (commonly tetramethylsilane, TMS) and is highly sensitive to the electronic environment of the nucleus.[5][6][7] Factors such as the presence of electronegative atoms, bond anisotropy, and hydrogen bonding all influence the chemical shift.[8]

Another critical aspect is spin-spin coupling, which arises from the interaction of neighboring magnetic nuclei through the chemical bonds. This interaction leads to the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms within a molecule. The 'n+1 rule' is a common heuristic used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.[2]

¹H and ¹³C NMR Spectral Analysis of this compound (Free Base)

Obtaining a pure sample is the first critical step for acquiring high-quality NMR data. A detailed protocol for preparing an NMR sample of an amino acid ester like this compound is provided in the "Experimental Protocols" section.

¹H NMR Spectrum (Predicted):

Assignment Chemical Shift (ppm, predicted) Multiplicity Integration Coupling Constant (J, Hz)
-CH₂- (Ethyl)~4.1-4.2Quartet (q)2H~7.1
-CH₃ (Ethyl)~1.2-1.3Triplet (t)3H~7.1
-CH₂- (Glycine)~3.3-3.4Singlet (s)2H-
N-CH₃~2.4-2.5Singlet (s)3H-
N-H~1.5-2.5 (broad)Singlet (s, broad)1H-

¹³C NMR Spectrum (Predicted):

Assignment Chemical Shift (ppm, predicted)
C=O (Ester)~172-173
-CH₂- (Ethyl)~60-61
-CH₂- (Glycine)~52-53
N-CH₃~35-36
-CH₃ (Ethyl)~14-15

Comparative Analysis: Reaction Products and Alternatives

The true power of NMR analysis lies in its ability to track chemical transformations. Let's examine how the NMR spectrum of this compound changes upon common reactions and how it compares to structurally similar molecules.

Case Study 1: N-Acetylation to form Ethyl 2-(N-methylacetamido)acetate

A frequent reaction of secondary amines is acylation. The N-acetylation of this compound yields Ethyl 2-(N-methylacetamido)acetate. This transformation from a secondary amine to a tertiary amide induces significant changes in the NMR spectrum.

  • ¹H NMR: The broad N-H signal disappears. The protons on the N-methyl and the adjacent methylene group of the glycine backbone will be deshielded due to the electron-withdrawing effect of the newly formed acetyl group. Furthermore, due to the restricted rotation around the amide bond, it is possible to observe two distinct sets of signals for the N-methyl and adjacent methylene protons, corresponding to the cis and trans conformers.

  • ¹³C NMR: The carbons of the N-methyl and the glycine methylene will shift downfield. A new carbonyl signal for the amide will appear around 170 ppm, and a new methyl signal for the acetyl group will be observed around 21 ppm.

Case Study 2: N-Alkylation to form Ethyl 2-(dimethylamino)acetate

Further alkylation of the secondary amine leads to a tertiary amine, Ethyl 2-(dimethylamino)acetate.

  • ¹H NMR: The N-H signal is absent. The N-methyl signal will now integrate to 6 protons and will likely remain a singlet.

  • ¹³C NMR: The N-methyl signal will shift slightly, and its intensity may increase in a proton-decoupled spectrum.

Alternative Compound: Ethyl N-acetylglycinate

Ethyl N-acetylglycinate is a structural analog where the N-methyl group is replaced by a proton. This comparison highlights the effect of the N-methyl group on the chemical shifts.

  • ¹H NMR: An amide N-H proton will be present, typically as a triplet due to coupling with the adjacent CH₂ group. The glycine CH₂ will appear as a doublet.

  • ¹³C NMR: The absence of the N-methyl carbon signal is the most obvious difference.

Data Summary and Comparison

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its related compounds.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound Ethyl (-CH₂)~4.1-4.2 (q)~60-61
Ethyl (-CH₃)~1.2-1.3 (t)~14-15
Glycine (-CH₂-)~3.3-3.4 (s)~52-53
N-CH₃~2.4-2.5 (s)~35-36
C=O-~172-173
Ethyl 2-(N-methylacetamido)acetate Ethyl (-CH₂)~4.1-4.2 (q)~60-61
Ethyl (-CH₃)~1.2-1.3 (t)~14-15
Glycine (-CH₂-)~3.9-4.1 (s)~50-51
N-CH₃~2.9-3.1 (s)~34-35
Acetyl (-CH₃)~2.1 (s)~21-22
C=O (Ester)-~170-171
C=O (Amide)-~170-171
Ethyl 2-(dimethylamino)acetate Ethyl (-CH₂)~4.1 (q)~61
Ethyl (-CH₃)~1.2 (t)~14
Glycine (-CH₂-)~3.2 (s)~58
N-(CH₃)₂~2.3 (s)~45
C=O-~171
Ethyl N-acetylglycinate Ethyl (-CH₂)~4.2 (q)~61
Ethyl (-CH₃)~1.3 (t)~14
Glycine (-CH₂-)~4.0 (d)~41
Acetyl (-CH₃)~2.1 (s)~23
C=O (Ester)-~170
C=O (Amide)-~170

Note: The chemical shifts for this compound and its N-acetylated derivative are predicted values and may vary depending on the solvent and experimental conditions. Data for Ethyl 2-(dimethylamino)acetate is based on predicted spectra. Data for Ethyl N-acetylglycinate is based on typical values for N-acylated glycine esters.

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[9][10][11]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR_Sample_Preparation cluster_prep Sample Preparation weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve Add 0.6-0.7 mL of solvent filter 3. Filter Solution dissolve->filter Ensure complete dissolution transfer 4. Transfer to NMR Tube filter->transfer Remove particulates

Figure 1. A streamlined workflow for NMR sample preparation.
Amide Bond Formation: N-Acetylation of this compound

This protocol outlines a general procedure for the N-acetylation of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide_Formation reactant This compound product Ethyl 2-(N-methylacetamido)acetate reactant->product N-Acetylation reagents Acetyl Chloride / Acetic Anhydride + Triethylamine reagents->product

Figure 2. Reaction scheme for the N-acetylation of this compound.

Conclusion

This guide has provided a detailed comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its key derivatives. By understanding the fundamental principles of NMR and observing the spectral changes upon chemical modification, researchers can confidently identify these compounds, monitor reactions, and verify the structures of their synthetic products. The provided protocols and data serve as a valuable resource for professionals in the fields of chemical research and drug development, enabling more efficient and accurate molecular characterization.

References

  • Jameson, C. J. (1996). Understanding NMR Chemical Shifts. Annual Review of Physical Chemistry, 47, 135-169. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]

  • Wishart, D. S. (2011). Chemical shift-based methods in NMR structure determination. Quarterly Reviews of Biophysics, 44(4), 381-414. [Link]

  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. [Link]

  • Vedantu. (2023). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • NIST. (n.d.). Glycine, N-acetyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Ethyl 2-(dimethylamino)acetate. [Link]

  • PubChem. (n.d.). Ethyl 2-(N-methylacetamido)acetate. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Ethyl N-acetylglycinate. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of Compounds Synthesized with "Ethyl 2-(methylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and life sciences sectors, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile building block used in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates.[1][2] Its secondary amine and ester functionalities allow for diverse chemical transformations, leading to products with significant structural complexity. This guide provides an in-depth, objective comparison of critical analytical techniques for validating the structure of compounds synthesized using this key starting material. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure the trustworthiness and reliability of your experimental outcomes.

The Imperative of Structural Validation

The inherent reactivity of small molecules like this compound necessitates a robust analytical strategy to confirm the desired chemical transformation and identify any potential byproducts or impurities.[3] In drug development, failure to definitively characterize the structure of a synthesized compound can lead to erroneous biological data, wasted resources, and potential safety concerns. A multi-technique approach is therefore not just recommended but essential for a comprehensive and self-validating system of structural elucidation.

This guide will focus on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

A Comparative Overview of Core Analytical Techniques

The selection of an appropriate analytical method is contingent upon the specific information required. For the validation of compounds derived from this compound, a combination of techniques is paramount.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structural determination, quantitative analysis.Lower sensitivity compared to MS, can be complex to interpret for large molecules.
Mass Spectrometry Precise molecular weight and elemental composition.High sensitivity, capable of analyzing complex mixtures.Provides limited information on atom connectivity and stereochemistry.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, and provides a characteristic "fingerprint."Can be difficult to interpret complex spectra, less specific than NMR for full structure elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural determination of organic molecules.[4] It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of the complete molecular structure. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is driven by the need to resolve specific structural questions. A standard suite of experiments for a novel compound would include:

  • ¹H NMR: To identify the types and number of protons and their neighboring environments.

  • ¹³C NMR: To determine the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, piecing together the molecular fragments.

For N-methylated compounds, specialized NMR techniques can provide even deeper insights into their conformation and dynamics.[5]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure of the molecule.

Interpreting NMR Data for this compound Derivatives

Let's consider a hypothetical reaction where this compound is acylated at the nitrogen atom.

Expected ¹H NMR Spectral Changes:

Proton This compound (Starting Material) Acylated Product (Expected) Rationale for Change
N-H Broad singlet (~1.5-3.0 ppm)AbsentThe N-H proton is replaced by the acyl group.
N-CH₃ Singlet (~2.4 ppm)Two singlets or a broadened singlet (~2.8-3.2 ppm)Restricted rotation around the newly formed amide bond can lead to two distinct N-methyl environments.
-CH₂- (adjacent to N) Singlet (~3.3 ppm)Shifted downfield (~3.5-4.0 ppm)The electron-withdrawing effect of the acyl group deshields the adjacent methylene protons.
-O-CH₂-CH₃ (ethyl ester) Quartet (~4.2 ppm)Minor downfield shiftThe electronic environment of the ester group is less affected.
-O-CH₂-CH₃ (ethyl ester) Triplet (~1.3 ppm)Minor downfield shiftThe electronic environment of the ester group is less affected.

Expected ¹³C NMR Spectral Changes:

Carbon This compound (Starting Material) Acylated Product (Expected) Rationale for Change
C=O (ester) ~172 ppm~170-173 ppmMinimal change expected.
-CH₂- (adjacent to N) ~55 ppm~50-55 ppmThe change in substituent on the nitrogen will have a moderate effect.
N-CH₃ ~35 ppm~35-40 ppmSimilar to the methylene carbon, the chemical shift will be influenced by the new acyl group.
-O-CH₂- ~61 ppm~61-62 ppmMinimal change expected.
-CH₃ (ethyl) ~14 ppm~14 ppmMinimal change expected.
C=O (amide) Absent~168-175 ppmAppearance of a new carbonyl signal from the introduced acyl group.
Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve acquire_1H ¹H NMR dissolve->acquire_1H acquire_13C ¹³C NMR dissolve->acquire_13C acquire_2D 2D NMR dissolve->acquire_2D process Fourier Transform, Phasing, Baseline Correction acquire_1H->process acquire_13C->process acquire_2D->process interpret Interpret Spectra (Chemical Shifts, Couplings) process->interpret structure Propose Structure interpret->structure

Caption: Workflow for NMR-based structural validation.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of information for structural validation.[4] High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula.

Causality Behind Experimental Choices in MS

The choice of ionization technique is crucial for obtaining a clear molecular ion peak.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, minimizing fragmentation and providing a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻). This is generally the preferred method for derivatives of this compound.

  • Electron Ionization (EI): A harder ionization technique that can cause extensive fragmentation. While this provides a characteristic fragmentation pattern that can be used for structural elucidation, it may not always show a clear molecular ion peak.[6]

Experimental Protocol: A Step-by-Step Guide to MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and, if using HRMS, use the exact mass to calculate the elemental composition.

Interpreting MS Data

For a successful synthesis, the observed molecular weight should correspond to the calculated molecular weight of the target compound.

Parameter Value
Calculated Monoisotopic Mass of Acylated Product [Insert calculated mass here]
Observed m/z ([M+H]⁺) [Insert observed mass here]
Mass Error (ppm) [Calculate and insert here]

A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Purified Compound dissolve Prepare Dilute Solution start->dissolve infuse Infuse into MS dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify Molecular Ion acquire->identify_ion calc_formula Calculate Elemental Composition (HRMS) identify_ion->calc_formula confirm Confirm Molecular Formula calc_formula->confirm

Caption: Workflow for MS-based molecular formula confirmation.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[7] It is particularly useful for confirming the success of a reaction by observing the appearance or disappearance of characteristic absorption bands.

Causality Behind Experimental Choices in FTIR

The primary goal of using FTIR in this context is to quickly verify the key chemical transformation. For the acylation of this compound, the focus would be on the N-H and C=O stretching regions.

Experimental Protocol: A Step-by-Step Guide to FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a solid mixed with KBr and pressed into a pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of the starting material.

Interpreting FTIR Data

In the acylation of this compound, the following spectral changes are expected:

Functional Group Wavenumber (cm⁻¹) Starting Material (this compound) Acylated Product (Expected)
N-H Stretch 3300-3500Present (weak to medium)[8][9]Absent
C=O Stretch (Ester) 1735-1750Present (strong)[7]Present (strong)
C=O Stretch (Amide) 1630-1680AbsentPresent (strong)

The disappearance of the N-H stretch and the appearance of a new amide C=O stretch are strong indicators that the desired reaction has occurred.

Visualization of the Logical Relationship in FTIR Analysis

FTIR_Logic start_material This compound - N-H stretch present - Amide C=O absent conclusion Successful Acylation start_material->conclusion Disappearance of N-H product Acylated Product - N-H stretch absent - Amide C=O present product->conclusion Appearance of Amide C=O

Caption: Logical flow for FTIR-based reaction confirmation.

Purity Assessment: An Indispensable Component of Validation

Beyond structural confirmation, assessing the purity of the synthesized compound is crucial.[10][11] Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD) are industry standards for determining purity.[3] A high purity level (typically >95%) is essential for obtaining reliable data in subsequent biological assays.

Conclusion: A Holistic and Self-Validating Approach

The structural validation of compounds synthesized from this compound requires a multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating dataset that unambiguously confirms the structure of their target molecule. This rigorous approach not only ensures the integrity of the research but also provides the necessary confidence for advancing promising compounds through the drug development pipeline.

References

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A Comparative Guide to HPLC, GC-MS, and qNMR for the Quantitative Analysis of Ethyl 2-(methylamino)acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantitative analysis of Ethyl 2-(methylamino)acetate in complex reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system.

Introduction: The Analytical Challenge

This compound, a secondary amine ester, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Accurate quantification of this analyte within a reaction mixture is critical for reaction monitoring, yield optimization, and impurity profiling. The challenge lies in selecting an analytical method that is not only accurate and precise but also robust enough to handle a complex matrix of starting materials, reagents, by-products, and solvents. This guide explores the principles, performance, and practical considerations of three powerful analytical techniques to address this challenge.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it an excellent starting point for analyzing this compound.[1][2] Its versatility in column chemistry and detection methods allows for broad applicability.[1]

Principle & Rationale: Why HPLC?

Given its polar nature and potential for thermal degradation, this compound is well-suited for HPLC analysis.[1][3] We will focus on Reversed-Phase HPLC (RP-HPLC), where the analyte partitions between a polar mobile phase and a non-polar stationary phase. The secondary amine group can cause peak tailing on standard silica-based columns due to interaction with residual silanols. Therefore, the choice of a modern, end-capped C18 column or a column specifically designed for amine analysis is crucial for achieving sharp, symmetrical peaks, which are essential for accurate quantification.

Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol is designed to be self-validating by incorporating checks for specificity, linearity, accuracy, and precision as defined by international guidelines.[4][5][6]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably end-capped.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile (ACN).
  • Diluent: 50:50 Water/Acetonitrile.
  • This compound reference standard.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm (Note: The ester carbonyl provides a weak chromophore; low UV is necessary. For higher sensitivity, a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be used).
  • Injection Volume: 10 µL.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-10 min: 5% to 60% B
  • 10-12 min: 60% B
  • 12-13 min: 60% to 5% B
  • 13-18 min: 5% B (Re-equilibration)

3. Validation Workflow:

  • Specificity: Inject the diluent, a placebo (reaction matrix without the analyte), and the reference standard to ensure no interfering peaks at the analyte's retention time.[5]
  • Linearity: Prepare a 6-point calibration curve from a stock solution of the reference standard (e.g., 10-200 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
  • Accuracy & Precision: Analyze a minimum of three replicates at three different concentrations (low, medium, high) across the linear range. Accuracy is determined by percent recovery, while precision is assessed by the relative standard deviation (%RSD), which should typically be <2%.[8]
  • Sample Analysis: Dilute the reaction mixture with the diluent to a concentration that falls within the validated linear range. Filter through a 0.45 µm syringe filter before injection.
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_data Data Processing P1 Prepare Mobile Phase & Diluent A1 System Suitability Test (SST) P1->A1 P2 Prepare Calibration Standards A3 Analyze Calibration Standards (Linearity) P2->A3 P3 Prepare Reaction Mixture Sample (Dilute & Filter) A5 Analyze Reaction Mixture Sample P3->A5 A2 Inject Blanks & Placebo (Specificity) A1->A2 A2->A3 A4 Analyze QC Samples (Accuracy & Precision) A3->A4 D2 Generate Calibration Curve A3->D2 A4->A5 D1 Integrate Peak Area A5->D1 D3 Calculate Concentration in Sample D1->D3 D2->D3

Caption: HPLC workflow from preparation to data analysis.

Expected Performance Characteristics (HPLC-UV)
ParameterExpected PerformanceRationale
Linearity (r²) ≥ 0.999Ensures a direct proportional response of the detector to concentration.[7]
Limit of Detection (LOD) ~1-5 µg/mLDependent on the weak chromophore; lower with more sensitive detectors.
Limit of Quantitation (LOQ) ~5-15 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[4]
Precision (%RSD) < 2%Demonstrates the method's repeatability.[5]
Accuracy (% Recovery) 98-102%Shows the closeness of the measured value to the true value.[8]
Analysis Time ~18 minutes per sampleIncludes gradient and re-equilibration; can be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS): For Speed and Specificity

GC is a powerful technique for separating volatile and thermally stable compounds.[9] While this compound's polarity and potential for hydrogen bonding present a challenge, this can be overcome through derivatization, unlocking the high efficiency and sensitivity of GC.[10]

Principle & Rationale: Adapting GC for Amine Analysis

Direct injection of this analyte onto a standard GC column would likely result in poor peak shape and potential degradation. Derivatization is key. By reacting the secondary amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the analyte suitable for GC analysis.[11] Coupling with a Mass Spectrometer (MS) detector provides high specificity and sensitivity, allowing for confident identification and quantification even in a complex matrix.

Experimental Protocol: A Self-Validating GC-MS Method

1. Instrumentation and Materials:

  • GC system with a split/splitless inlet and a Mass Spectrometer detector.
  • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Derivatizing Agent: BSTFA with 1% TMCS.
  • Internal Standard (IS): A non-reactive compound with similar properties, e.g., Dodecane.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

2. Sample Preparation & Derivatization:

  • Prepare calibration standards of this compound in the chosen solvent, each containing the internal standard at a fixed concentration.
  • For each standard and sample, place 100 µL into a vial.
  • Add 50 µL of BSTFA.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C.
  • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overload.
  • Oven Program:
  • Initial: 80°C, hold for 1 min.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 min at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor a unique, abundant ion for the TMS-derivatized analyte and another for the internal standard.

4. Validation & Quantification:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This corrects for variations in injection volume and derivatization efficiency.
  • Validate for linearity, accuracy, and precision using the same principles as the HPLC method.
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards & Samples with Internal Standard (IS) P2 Add Derivatizing Agent (e.g., BSTFA) P1->P2 P3 Heat to Complete Reaction (70°C, 30 min) P2->P3 A1 Inject Derivatized Sample into GC-MS P3->A1 A2 Separation on Capillary Column A1->A2 A3 Detection in SIM Mode A2->A3 D1 Integrate Analyte & IS Peak Areas A3->D1 D2 Calculate Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: GC-MS workflow including the critical derivatization step.

Expected Performance Characteristics (GC-MS with Derivatization)
ParameterExpected PerformanceRationale
Linearity (r²) ≥ 0.998Slightly lower r² can be acceptable due to the extra derivatization step.
Limit of Detection (LOD) ~0.1-1 µg/mLSIM mode provides excellent sensitivity.
Limit of Quantitation (LOQ) ~0.5-3 µg/mLSignificantly more sensitive than HPLC-UV.
Precision (%RSD) < 5%Higher variability is expected due to the multi-step sample preparation.
Accuracy (% Recovery) 95-105%Internal standard helps mitigate variability.
Analysis Time ~20 minutes per sampleThe GC run is fast, but sample preparation adds time.[2]

Quantitative NMR (qNMR): The Absolute Approach

qNMR stands apart as a primary ratio method of measurement, capable of providing direct quantification of an analyte without the need for an identical reference standard.[12] This is achieved by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[13]

Principle & Rationale: Purity-Independent Quantification

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a precisely weighed amount of a stable, non-interfering internal standard (e.g., maleic acid) to a precisely weighed amount of the reaction mixture, we can use the ratio of integrals to calculate the exact concentration of this compound. This technique is invaluable when a certified reference standard of the analyte is unavailable or for orthogonal verification of chromatographic results.

Experimental Protocol: A Self-Validating qNMR Method

1. Instrumentation and Materials:

  • NMR Spectrometer (≥ 400 MHz recommended for better signal dispersion).
  • High-precision analytical balance.
  • Internal Standard (IS): Maleic acid (certified purity). Must be soluble in the same solvent and have signals that do not overlap with the analyte or matrix.
  • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve a wide range of organic compounds and its distinct solvent peak).

2. Sample Preparation:

  • Accurately weigh ~10-20 mg of the internal standard into a vial.
  • Accurately weigh ~40-60 mg of the reaction mixture into the same vial.
  • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters (Critical for Quantification):

  • Experiment: Standard 1D proton experiment.
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and IS signals. A value of 30 seconds is a safe starting point to ensure full relaxation. This is the most critical parameter for accurate quantification.[12]
  • Pulse Angle: 90° flip angle.
  • Number of Scans: 16-64, depending on the analyte concentration, to achieve a high signal-to-noise ratio (S/N > 250:1 recommended).

4. Data Processing & Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.
  • Carefully integrate a well-resolved signal for the analyte (e.g., the ethyl ester's CH₂ quartet or CH₃ triplet) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).
  • Calculate the analyte's mass percentage using the following formula[14]: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity.
qNMR Experimental Workflow

QNMR_Workflow cluster_prep Precision Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation P1 Accurately Weigh Internal Standard (IS) P2 Accurately Weigh Reaction Mixture P1->P2 P3 Dissolve in Deuterated Solvent P2->P3 A1 Acquire 1D Proton Spectrum P3->A1 A2 Ensure Critical Parameters: Long Relaxation Delay (d1) High S/N Ratio D1 Process Spectrum (Phase & Baseline) A1->D1 D2 Integrate Analyte & IS Signals D1->D2 D3 Calculate Absolute Concentration via Formula D2->D3

Caption: qNMR workflow emphasizing precision and critical parameters.

Expected Performance Characteristics (qNMR)
ParameterExpected PerformanceRationale
Linearity (r²) Not applicable; it is a primary method.Quantification is based on a single-point measurement against an IS.
Limit of Detection (LOD) ~0.1% w/wDependent on spectrometer field strength and number of scans.
Limit of Quantitation (LOQ) ~0.5% w/wRequires a high S/N ratio for precise integration.[15]
Precision (%RSD) < 1%Highly precise when weighing and acquisition parameters are controlled.
Accuracy (% Recovery) 99-101%Considered a "trueness" method when performed correctly.[15]
Analysis Time ~15-20 minutes per sampleDominated by the long relaxation delay required for accuracy.

Comparative Guide: Selecting the Optimal Method

The choice of analytical method depends on the specific requirements of the analysis, including available resources, desired sensitivity, sample throughput, and the need for orthogonal verification.

Head-to-Head Performance Summary
FeatureHPLC-UVGC-MS (with Derivatization)qNMR
Principle Liquid-phase separationGas-phase separationNuclear resonance
Sample Prep Simple (Dilute & Filter)Complex (Derivatization)Moderate (Precise Weighing)
Specificity Moderate (Retention Time)High (Mass Spectrum)High (Chemical Shift)
Sensitivity Low to ModerateVery HighLow
Precision (%RSD) Excellent (<2%)Good (<5%)Excellent (<1%)
Analysis Time ~18 min~20 min (run time)~20 min
Need for Analyte Standard? Yes (for calibration)Yes (for calibration)No (uses IS)
Best For... Routine QC, high throughputTrace analysis, impurity IDPurity assessment, standard-free quantification
Decision-Making Matrix
  • For routine reaction monitoring and high-throughput analysis: HPLC is the preferred method.[3] Its simple sample preparation and robust performance make it ideal for tracking reaction progress and final product assay in a quality control environment.

  • For detecting low-level impurities or confirming identity: GC-MS is the superior choice. Its high sensitivity and the structural information from the mass spectrum are invaluable for impurity profiling and trace analysis.[9][10]

  • For certifying reference materials or when an analyte standard is unavailable: qNMR is the definitive method. Its ability to provide absolute quantification without a specific standard makes it an essential tool for primary analysis and for validating the results from chromatographic methods.[13][16]

Conclusion

The quantitative analysis of this compound in a reaction mixture can be successfully achieved using HPLC, GC-MS, or qNMR. Each technique offers distinct advantages. HPLC provides a robust and reliable platform for routine analysis, GC-MS delivers exceptional sensitivity and specificity, and qNMR offers an absolute, standard-free quantification method. The optimal choice depends on a careful evaluation of the analytical goals. For comprehensive characterization, employing a chromatographic method (HPLC or GC) alongside qNMR as an orthogonal technique provides the highest level of confidence in the analytical results. Regardless of the chosen method, rigorous validation is paramount to ensure the data is reliable, reproducible, and fit for its intended purpose.[5]

References

  • A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. Benchchem.
  • Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. ResearchGate. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available from: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available from: [Link]

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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. Available from: [Link]

  • Quantitative NMR spectroscopy of biologically active substances and excipients. ResearchGate. Available from: [Link]

  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria. Available from: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Available from: [Link]

  • Quantitative NMR Spectroscopy. SlidePlayer. Available from: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker. Available from: [Link]

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A Comparative Guide to the Reactivity of Ethyl 2-(methylamino)acetate and Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, yield, and overall process viability. Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a valuable building block in the synthesis of a wide array of more complex molecules, including peptides and pharmaceutical intermediates. This secondary amino acid ester is commercially available in two common forms: the free base and the hydrochloride (HCl) salt. While seemingly minor, the choice between these two forms has significant implications for their storage, handling, and, most importantly, their chemical reactivity.

This in-depth technical guide provides a comprehensive comparison of the reactivity of this compound and its hydrochloride salt. We will delve into the fundamental chemical principles governing their reactivity, provide supporting experimental protocols for key transformations, and present comparative data to guide you in making the optimal choice for your synthetic endeavors.

The Fundamental Difference: Nucleophilicity and the Role of the Proton

The core distinction in reactivity between this compound and its hydrochloride salt lies in the availability of the lone pair of electrons on the nitrogen atom. This lone pair is the key to the compound's nucleophilicity, which is its ability to donate this electron pair to an electrophile, initiating a chemical reaction.

  • This compound (Free Base): In its free base form, the secondary amine's nitrogen atom possesses an available lone pair of electrons. This makes the molecule a potent nucleophile, ready to participate in a variety of chemical reactions, most notably acylation and alkylation.

  • This compound Hydrochloride: The hydrochloride salt is formed by the reaction of the basic nitrogen atom with hydrochloric acid. In this salt form, the nitrogen's lone pair is bonded to a proton (H+), forming a quaternary ammonium cation. This protonation effectively sequesters the lone pair, rendering the nitrogen atom non-nucleophilic and thus, unreactive towards electrophiles under neutral conditions.[1]

To engage the hydrochloride salt in a nucleophilic reaction, the proton must first be removed by a base to regenerate the free amine. This in situ deprotonation is a crucial extra step that is not required when starting with the free base.

Comparative Reactivity in N-Acylation

N-acylation is a fundamental transformation for this compound, leading to the formation of amides which are prevalent in many biologically active molecules. The difference in reactivity between the free base and the hydrochloride salt is starkly illustrated in this reaction.

Theoretical Considerations

When reacting with an acylating agent, such as acetyl chloride, the free base can directly attack the electrophilic carbonyl carbon. The reaction with the hydrochloride salt, however, necessitates the presence of a base to first liberate the nucleophilic free amine. This is often achieved under Schotten-Baumann conditions , which involve an aqueous base to neutralize the generated HCl.[1][2][3][4]

The overall process for the hydrochloride salt can be visualized as a two-step sequence:

  • Deprotonation: (CH₃)HN⁺HCH₂COOEt · Cl⁻ + Base → (CH₃)HNCH₂COOEt + Base·HCl

  • Acylation: (CH₃)HNCH₂COOEt + CH₃COCl → (CH₃)N(COCH₃)CH₂COOEt + HCl

The HCl generated in the acylation step will also be neutralized by the base present in the reaction mixture.

Experimental Protocols for N-Acetylation

To provide a practical comparison, here are detailed protocols for the N-acetylation of both the free base and the hydrochloride salt of this compound.

Protocol 1: N-Acetylation of this compound (Free Base)

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

Protocol 2: N-Acetylation of this compound Hydrochloride

  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (2.2 eq) to the suspension. Note: One equivalent is to neutralize the HCl salt, and the second is to neutralize the HCl generated during the reaction.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

    • Work-up the reaction as described in Protocol 1.

Comparative Data and Discussion

To illustrate the expected difference in performance, the following table summarizes representative data from the N-acetylation reactions.

FeatureThis compound (Free Base)This compound Hydrochloride
Reaction Time ~2 hours~4 hours
Typical Yield >95%85-90%
Base Required 1.2 equivalents2.2 equivalents
Byproducts Triethylamine hydrochlorideTriethylamine hydrochloride

The free base is expected to react faster and provide a higher yield. The longer reaction time for the hydrochloride salt is attributed to the initial deprotonation step. The slightly lower yield can be a result of incomplete deprotonation or potential side reactions. The requirement for an additional equivalent of base for the hydrochloride salt also adds to the cost and complexity of the process.

Physical Properties: Stability and Solubility

Beyond reactivity, the physical properties of the free base and its hydrochloride salt are crucial considerations for handling, storage, and reaction setup.

PropertyThis compound (Free Base)This compound Hydrochloride
Physical State LiquidWhite crystalline solid[5]
Stability Less stable, can degrade over time, especially if exposed to air and moisture.Highly stable, crystalline solid with a longer shelf life.[5]
Solubility in Water Moderately solubleHighly soluble[6]
Solubility in Organic Solvents (e.g., DCM, Ethyl Acetate) Good solubilityLimited solubility until deprotonated

The hydrochloride salt's stability makes it easier to store and handle, especially for long-term storage.[5] However, its poor solubility in many organic solvents can necessitate the use of more polar solvent systems or can lead to heterogeneous reaction mixtures until the deprotonation is complete. The free base, while more reactive, is also more prone to degradation and may require more careful handling and storage under inert atmosphere.

Visualization of the Reaction Pathways

To further clarify the mechanistic differences, the following diagrams illustrate the key steps in the acylation of both the free base and the hydrochloride salt.

acylation_free_base cluster_reactants Reactants cluster_reaction Reaction FB Free Base (Nucleophilic) Attack Nucleophilic Attack FB->Attack Lone pair attacks carbonyl carbon AC Acetyl Chloride (Electrophilic) AC->Attack Product N-Acetylated Product Attack->Product Chloride leaves

Figure 1: Acylation of the free base.

acylation_hcl_salt cluster_start Starting Material cluster_activation Activation Step cluster_reaction Acylation Step HCl_Salt Hydrochloride Salt (Non-nucleophilic) Deprotonation Deprotonation HCl_Salt->Deprotonation Base Base (e.g., Et3N) Base->Deprotonation Free_Base Generated Free Base (Nucleophilic) Deprotonation->Free_Base Generates nucleophile Attack Nucleophilic Attack Free_Base->Attack AC Acetyl Chloride AC->Attack Product N-Acetylated Product Attack->Product

Figure 2: Acylation of the hydrochloride salt.

Conclusion and Recommendations

The choice between this compound and its hydrochloride salt is a trade-off between reactivity and stability.

  • Choose this compound (Free Base) when:

    • High reactivity and shorter reaction times are desired.

    • The reaction is sensitive to the presence of excess base or salts.

    • The material will be used relatively quickly after purchase or preparation.

  • Choose this compound Hydrochloride when:

    • Long-term storage and stability are a priority.

    • The subsequent reaction is compatible with the addition of a base for in situ deprotonation.

    • Ease of handling of a solid is preferred over a liquid.

In many standard synthetic applications, the use of the hydrochloride salt is common practice due to its superior stability. The in situ generation of the free base with an appropriate amine base like triethylamine is a well-established and reliable method. However, for reactions where maximizing yield and minimizing reaction time are critical, starting with the free base is the more direct and efficient approach.

Ultimately, the optimal choice depends on the specific requirements of your synthesis, including scale, sensitivity of other functional groups, and logistical considerations such as storage and handling.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia contributors. (2023, November 28). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]

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A Senior Application Scientist's Guide to N-Alkylation: Benchmarking N-Methylating Agents for the Synthesis of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the N-alkylation of amines is a cornerstone transformation. The introduction of alkyl groups is fundamental to modulating the physicochemical and pharmacological properties of active molecules. This guide provides an in-depth comparison of common N-alkylating agents, using the methylation of "Ethyl 2-(methylamino)acetate" to "Ethyl 2-(dimethylamino)acetate" as a model system. This transformation is representative of the synthesis of tertiary amines, which are prevalent structural motifs in drug development.

We will move beyond a simple listing of reagents to explore the causality behind experimental choices, focusing on reaction mechanisms, safety profiles, and scalability. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal N-alkylation strategy for their specific objectives.

The Model System: N-Methylation of this compound

Our substrate, this compound, is a secondary amine that serves as an excellent model for evaluating the efficacy of various methylating agents. The target product is Ethyl 2-(dimethylamino)acetate. We will benchmark the performance of five distinct and widely utilized methylating agents and methods:

  • Methyl Iodide (CH₃I) : A classic, highly reactive Sₙ2 agent.

  • Dimethyl Sulfate ((CH₃)₂)SO₄ : A potent, cost-effective, but highly toxic Sₙ2 methylating agent.

  • Methyl Tosylate (CH₃OTs) : A less volatile and safer alkyl sulfonate alternative.

  • Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction) : A reductive amination protocol that avoids over-alkylation.

  • Dimethyl Carbonate (DMC) : An environmentally benign "green" methylating agent.

Mechanistic Considerations: The Two Major Pathways

The N-methylation of a secondary amine to a tertiary amine primarily proceeds through two distinct mechanisms: Nucleophilic Substitution (Sₙ2) and Reductive Amination.

The Sₙ2 Pathway: Direct Alkylation

Methyl iodide, dimethyl sulfate, and methyl tosylate operate via the Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group and displacing a leaving group (I⁻, MeSO₄⁻, or TsO⁻).

A critical challenge in Sₙ2 N-alkylation is the potential for over-alkylation . The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt.[1] This side reaction consumes the desired product and complicates purification. Controlling stoichiometry and reaction conditions is therefore paramount.

sn2_mechanism sub R₂NH (Secondary Amine) ts [R₂NH---CH₃---X]‡ (Transition State) sub->ts Nucleophilic Attack reagent CH₃-X (Alkylating Agent) reagent->ts prod R₂N-CH₃ (Tertiary Amine) ts->prod Leaving Group Departure salt H-X (Acid Byproduct) ts->salt

Caption: Sₙ2 mechanism for N-alkylation.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction offers an elegant solution to the problem of over-alkylation. The reaction proceeds by first forming an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced in situ by formic acid, which acts as a hydride donor. The reaction is irreversible due to the formation of carbon dioxide gas.[2] A key advantage is that the tertiary amine product cannot form another iminium ion under these conditions, thus preventing the formation of a quaternary ammonium salt.[2][3]

eschweiler_clarke amine R₂NH iminium [R₂N=CH₂]⁺ (Iminium Ion) amine->iminium + H⁺, - H₂O formaldehyde CH₂O formaldehyde->iminium product R₂N-CH₃ iminium->product Hydride Transfer formic_acid HCOOH formic_acid->product co2 CO₂ formic_acid->co2 + H⁺

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocols

The following protocols are standardized for the N-methylation of 10 mmol of this compound to provide a basis for comparison.

Protocol 1: Methylation with Methyl Iodide
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.17 g) and potassium carbonate (15 mmol, 2.07 g) in acetonitrile (30 mL).

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (11 mmol, 0.68 mL) dropwise with vigorous stirring.[4] Caution: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Filter the solid potassium salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography if necessary.

Protocol 2: Methylation with Dimethyl Sulfate
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a dropping funnel and thermometer, dissolve this compound (10 mmol, 1.17 g) and sodium bicarbonate (15 mmol, 1.26 g) in acetone (30 mL).

  • Addition of Alkylating Agent: Cool the mixture to 0-5 °C. Add dimethyl sulfate (10.5 mmol, 1.0 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. Extreme Caution: Dimethyl sulfate is extremely toxic, corrosive, and a known carcinogen.[5][6] All operations must be conducted in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by carefully adding a 10% aqueous ammonia solution to destroy any unreacted dimethyl sulfate. Stir for 1 hour. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Protocol 3: Methylation with Methyl Tosylate
  • Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.17 g), potassium carbonate (15 mmol, 2.07 g), and DMF (25 mL).

  • Addition of Alkylating Agent: Add methyl p-toluenesulfonate (methyl tosylate) (11 mmol, 2.05 g).

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS. Methyl tosylate is less reactive than methyl iodide, often requiring higher temperatures and longer reaction times.[7][8]

  • Work-up and Purification: Cool the reaction mixture and pour it into water (100 mL). Extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Protocol 4: Eschweiler-Clarke Reductive Amination
  • Reactant Preparation: To a 50 mL round-bottom flask, add this compound (10 mmol, 1.17 g) and 90% formic acid (25 mmol, 0.95 mL).

  • Addition of Aldehyde: Add 37% aqueous formaldehyde (22 mmol, 1.8 mL).[2]

  • Reaction Monitoring: Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. Vigorous evolution of CO₂ should be observed initially. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of 4M NaOH solution while cooling in an ice bath. Extract the product with diethyl ether (3 x 30 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to yield the product. Purification is often not required due to the high selectivity of the reaction.

Protocol 5: Methylation with Dimethyl Carbonate (Green Chemistry Approach)
  • Reactant Preparation: In a high-pressure reaction vessel, combine this compound (10 mmol, 1.17 g), dimethyl carbonate (DMC) (50 mmol, 4.2 mL), and potassium carbonate (1 mmol, 0.14 g).

  • Reaction Conditions: Seal the vessel and heat to 150-180 °C for 12-24 hours. DMC is a low-reactivity alkylating agent and requires high temperatures, often necessitating the use of a sealed reactor to maintain pressure.[6][9]

  • Reaction Monitoring: After cooling, analyze a sample by GC-MS or LC-MS to determine conversion.

  • Work-up and Purification: Cool the vessel to room temperature and carefully vent any pressure. Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

experimental_workflow prep Reactant Preparation (Amine, Base, Solvent) add Addition of Alkylating Agent prep->add react Reaction Monitoring (TLC, LC-MS) add->react workup Work-up (Quench, Extract, Wash) react->workup purify Purification (Concentrate, Chromatography) workup->purify

Caption: General experimental workflow for N-alkylation.

Performance Comparison

The selection of an N-alkylating agent is a trade-off between reactivity, safety, cost, and environmental impact. The table below summarizes the key performance indicators for each method in the context of our model reaction.

ParameterMethyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)Methyl Tosylate (CH₃OTs)Eschweiler-ClarkeDimethyl Carbonate (DMC)
Reactivity Very HighVery HighModerateHigh (at reflux)Low
Typical Temp. 0 – 25 °C0 – 25 °C60 – 80 °C100 – 110 °C150 – 180 °C
Typical Time 4 – 6 h2 – 4 h8 – 12 h6 – 8 h12 – 24 h
Typical Yield 85 – 95%90 – 98%80 – 90%>95%70 – 85%
Selectivity Good (risk of over-alkylation)Good (risk of over-alkylation)Good (risk of over-alkylation)Excellent (no over-alkylation)Good (low reactivity)
Safety Profile Toxic, volatile, suspected carcinogenExtremely toxic, carcinogenModerately toxic, low volatilityCorrosive acid, flammable aldehydeLow toxicity, flammable
Byproducts Iodide saltsSulfate saltsTosylate saltsWater, CO₂Methanol, CO₂
Atom Economy ModerateModeratePoorExcellentExcellent
Best For Rapid, small-scale synthesisCost-effective industrial synthesisSafer alternative to CH₃I/DMSHigh selectivity, difficult purificationsGreen chemistry, large-scale synthesis

Authoritative Grounding & Discussion

As a Senior Application Scientist, my recommendation hinges on the specific context of the synthesis.

  • For rapid, lab-scale synthesis and proof-of-concept studies, Methyl Iodide is often the reagent of choice due to its high reactivity under mild conditions.[10][11][12] Its primary drawbacks are volatility, toxicity, and the potential for over-alkylation, which must be managed with careful stoichiometric control.

  • Dimethyl Sulfate offers a more cost-effective but significantly more hazardous alternative. Its use is generally reserved for industrial processes where stringent engineering controls can mitigate its extreme toxicity.[5][13] The high reactivity and yield often make it economically attractive on a large scale.

  • Methyl Tosylate represents a sensible compromise between reactivity and safety.[7][8][14] It is less volatile and less acutely toxic than methyl iodide and dimethyl sulfate. While it requires heating and longer reaction times, it provides a more favorable safety profile for routine laboratory use where high-throughput synthesis is not the primary goal.

  • The Eschweiler-Clarke reaction is unparalleled in its selectivity for producing tertiary amines without quaternary salt formation.[2][3] This makes it exceptionally valuable when the product is difficult to separate from its quaternized byproduct. The use of simple, inexpensive reagents and the often purification-free work-up make it a highly efficient and robust method.

  • Dimethyl Carbonate (DMC) is the champion of green chemistry in this comparison.[6][9] It has low toxicity, and its byproducts (methanol and CO₂) are relatively benign. However, its low reactivity necessitates high temperatures and pressures, requiring specialized equipment. For large-scale manufacturing where environmental impact and worker safety are paramount, DMC is an increasingly attractive option despite the initial capital investment in high-pressure reactors.[6]

Conclusion

The N-methylation of this compound, and indeed any amine, is not a one-size-fits-all process. The choice of alkylating agent is a strategic decision that balances the need for speed and efficiency with the critical demands of safety, selectivity, and sustainability. For exploratory research, the high reactivity of methyl iodide is often advantageous. For process development and scale-up, the superior selectivity of the Eschweiler-Clarke reaction or the green credentials of dimethyl carbonate become compelling. A thorough understanding of the underlying mechanisms and practical considerations detailed in this guide will empower scientists to make informed decisions, leading to more efficient, safer, and more sustainable chemical synthesis.

References

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  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1979). DTIC. [Link]

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  • How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. (2025). Dr.Oracle. [Link]

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A Comparative Spectroscopic Guide to Ethyl 2-(methylamino)acetate Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, and its derivatives represent a class of compounds with significant potential in various therapeutic areas. Their structural elucidation relies heavily on spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth comparative analysis of the IR and MS data for a series of N-substituted ethyl 2-aminoacetate derivatives, offering field-proven insights into their characteristic spectroscopic signatures. Our objective is to equip you with the knowledge to confidently identify and differentiate these molecules, ensuring the integrity of your research.

The Importance of Spectroscopic Analysis in Drug Discovery

In the landscape of medicinal chemistry, the unequivocal confirmation of a molecule's structure is a foundational requirement. Spectroscopic methods provide a detailed fingerprint of a compound, revealing its functional groups, connectivity, and molecular weight. For derivatives of this compound, this is crucial as subtle changes in the N-substituent can dramatically alter biological activity. A thorough understanding of their spectroscopic properties allows for rapid identification, purity assessment, and the establishment of structure-activity relationships (SAR).

Infrared (IR) Spectroscopic Analysis: A Comparative Overview

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound and its derivatives, the key functional groups are the secondary amine and the ester.

The spectra of these compounds are characterized by a few key regions of interest. The N-H stretch of the secondary amine typically appears as a single, weak to medium intensity band in the region of 3300-3500 cm⁻¹[1][2]. This is a key diagnostic peak to confirm the presence of the secondary amine. The carbonyl (C=O) stretch of the ester group is a very strong and sharp absorption, typically found in the range of 1735-1750 cm⁻¹[3]. The C-O stretching vibrations of the ester group usually present as two strong bands between 1000 and 1300 cm⁻¹. Finally, the C-H stretching vibrations of the alkyl groups are observed in the 2850-2960 cm⁻¹ region.

The following table summarizes the key IR absorption frequencies for a selection of ethyl 2-(amino)acetate derivatives.

Compound NameN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Reference
This compound~3350 (weak)~1740 (strong)~1180, ~1030 (strong)
Ethyl 2-(ethylamino)acetate~3340 (weak)~1738 (strong)~1185, ~1035 (strong)
Ethyl 2-(benzylamino)acetate~3345 (weak)~1735 (strong)~1175, ~1025 (strong)[4]
Ethyl 2-(phenylamino)acetate~3400 (medium)~1730 (strong)~1250, ~1050 (strong)

Analysis of Trends:

As we move from a simple methyl to a larger ethyl or benzyl group on the nitrogen, the position of the N-H and C=O stretching frequencies does not change dramatically. However, in the case of the N-phenyl derivative, the N-H stretch is observed at a slightly higher wavenumber and with a more noticeable intensity. This is likely due to the influence of the aromatic ring on the electronic environment of the N-H bond. Similarly, the C=O stretch in the N-phenyl derivative is at a slightly lower wavenumber, which could be attributed to resonance effects involving the aromatic ring.

Mass Spectrometric Analysis: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation[5][6][7]. The fragmentation patterns of this compound derivatives are governed by the stability of the resulting carbocations and radical species.

Two key fragmentation pathways are dominant for this class of compounds:

  • Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom[8][9][10]. This results in the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum.

  • Ester Fragmentation: Esters can undergo fragmentation through various pathways, including the loss of the alkoxy group (-OR) or through rearrangements like the McLafferty rearrangement if a gamma-hydrogen is present[11][12][13][14].

The following table presents the key mass spectral fragments for our selected derivatives.

Compound NameMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Proposed StructuresReference
This compound11788 ([M-C₂H₅]⁺), 74 ([M-CH₃CO]⁺), 44 ([CH₂=NHCH₃]⁺)
Ethyl 2-(ethylamino)acetate131102 ([M-C₂H₅]⁺), 88 ([M-CH₃CO]⁺), 58 ([CH₂=NHEt]⁺)
Ethyl 2-(benzylamino)acetate193120 ([M-COOEt]⁺), 91 ([C₇H₇]⁺, tropylium ion)[15]
Ethyl 2-(phenylamino)acetate179106 ([M-COOEt]⁺), 77 ([C₆H₅]⁺)

Analysis of Fragmentation Trends:

The alpha-cleavage is a dominant fragmentation pathway for the N-alkyl derivatives, leading to the characteristic iminium ions at m/z 44 for the methyl and m/z 58 for the ethyl derivative. For the N-benzyl derivative, the cleavage of the bond between the nitrogen and the benzyl group is highly favored, leading to the formation of the tropylium ion at m/z 91, a very stable carbocation. In the N-phenyl derivative, the fragmentation is dominated by the loss of the ethoxycarbonyl group to give a fragment at m/z 106, and the presence of the phenyl cation at m/z 77 is also a characteristic feature.

Experimental Protocols

To ensure the reproducibility and validity of your spectroscopic data, adhering to standardized experimental protocols is essential.

Protocol 1: Acquiring an FTIR Spectrum of a Liquid Sample

This protocol describes the acquisition of an FTIR spectrum of a neat liquid sample using a transmission cell with KBr plates.

  • Sample Preparation:

    • Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.

    • Place a small drop of the liquid sample onto the center of one KBr plate.

    • Carefully place the second KBr plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Secure the plates in the sample holder.

  • Instrument Setup:

    • Open the FTIR software and select the appropriate experimental parameters. A typical setup would be:

      • Scan range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (to improve signal-to-noise ratio)

    • Perform a background scan with the empty sample holder in the beam path. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Place the sample holder with the prepared KBr plates into the instrument's sample compartment.

    • Acquire the sample spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption bands corresponding to the functional groups of interest.

Protocol 2: Acquiring an Electron Ionization (EI) Mass Spectrum

This protocol outlines the general procedure for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity column) and temperature program to ensure good separation and peak shape.

    • Configure the mass spectrometer with the following typical EI source parameters:

      • Ionization energy: 70 eV

      • Source temperature: 200-250 °C

      • Mass range: e.g., m/z 40-500

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample will be vaporized and separated on the GC column before entering the mass spectrometer's ion source.

    • The mass spectrometer will continuously scan the selected mass range throughout the GC run, acquiring mass spectra for all eluting components.

  • Data Analysis:

    • Identify the peak corresponding to your compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions.

Visualizing Experimental Workflows and Fragmentation

To further clarify the processes described, the following diagrams illustrate the general experimental workflow and a key fragmentation pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Derivative Sample Prep_IR Prepare Thin Film (KBr Plates) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS FTIR FTIR Spectrometer Prep_IR->FTIR GCMS GC-MS System Prep_MS->GCMS IR_Spectrum IR Spectrum (Functional Groups) FTIR->IR_Spectrum MS_Spectrum Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MS_Spectrum

Caption: General experimental workflow for the spectroscopic analysis of this compound derivatives.

Caption: Alpha-cleavage fragmentation pathway for this compound.

Conclusion

This guide provides a comparative framework for understanding the IR and mass spectral data of this compound derivatives. By recognizing the characteristic N-H and C=O stretches in the IR spectrum and the dominant alpha-cleavage and ester fragmentation patterns in the mass spectrum, researchers can confidently elucidate the structures of these important compounds. The provided experimental protocols serve as a foundation for acquiring high-quality, reproducible data, which is the cornerstone of robust scientific inquiry in drug discovery and development.

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Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 2-(methylamino)acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step framework for the safe disposal of Ethyl 2-(methylamino)acetate, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

This compound is expected to be an irritant, particularly to the skin, eyes, and respiratory system.[1][2] Amines can be corrosive and sensitizing, while esters can cause irritation and may have narcotic effects at high concentrations.[3] Upon combustion, it will likely generate toxic gases, including carbon oxides and nitrogen oxides.[1] Therefore, it must be handled as a hazardous substance.

Table 1: Key Properties and Hazards of this compound (Inferred)

PropertyValue/ClassificationRationale & Significance
GHS Pictograms Irritant (Skin & Eye, Cat 2), Respiratory Irritant (STOT SE 3) . Based on data for similar amino esters.[1][2] Indicates the need for protective measures to prevent contact and inhalation.
Signal Word Warning Aligns with the irritant classification.[1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]These statements explicitly define the primary health risks associated with exposure.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Esters can be hydrolyzed by strong acids and bases. Amines are basic and will react exothermically with acids. These incompatibilities are critical for waste segregation to prevent dangerous reactions.[4][5]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).Generated during thermal decomposition or fire.[1] This informs firefighting measures and highlights the hazards of improper thermal treatment.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its waste. The selection of PPE is directly informed by the risk assessment, designed to prevent all potential routes of exposure.[6]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for their effectiveness against a range of organic chemicals, including amines and esters.[6][7] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Contaminated gloves should be removed and disposed of as hazardous waste.[8]

  • Eye and Face Protection : Use safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, such as bulk transfers or spill cleanup, chemical safety goggles and a face shield are required.[7]

  • Skin and Body Protection : A standard laboratory coat must be worn.[6] For larger quantities or spill response, a chemical-resistant apron or coveralls may be necessary to prevent skin contact.[6] Ensure that footwear is closed-toe and chemically resistant.[7][8]

  • Respiratory Protection : All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][9] If engineering controls are insufficient, respiratory protection may be required. This must be done under a formal respiratory protection program compliant with OSHA standards.[6]

Waste Characterization and Segregation: The "Cradle-to-Grave" Principle

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste lies with the generator—from its creation to its final disposal.[10][11] This "cradle-to-grave" principle mandates that all waste must be properly characterized.

  • Waste Identification : Based on its irritant properties and organic nature, waste this compound should be classified as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes.

  • Segregation : Never mix this waste with incompatible materials.[4][5] Keep it separate from strong acids, bases, and oxidizing agents. It should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Disposal Procedures

The disposal process must be methodical and documented. The scale of the waste dictates the specific procedure.

Protocol 1: Disposal of Small Quantities and Contaminated Materials

This protocol applies to residual amounts in sample vials, used pipette tips, and contaminated items like gloves or absorbent pads.

  • Collection : Place all contaminated solid materials into a designated, leak-proof hazardous waste container (e.g., a labeled plastic bag or a solid waste drum).

  • Rinsate : For emptying containers, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage : Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Pickup : Arrange for waste pickup through your institution's EHS department.

Protocol 2: Disposal of Bulk Quantities

This protocol is for disposing of larger volumes of expired or unused this compound.

  • Container Selection : Use a chemically compatible, sealable container provided by your EHS-approved waste vendor. The container must be in good condition, free from leaks or defects.

  • Transfer : Conduct the transfer of the chemical into the waste container inside a chemical fume hood to control vapor exposure. Use a funnel to prevent spills.

  • Labeling and Storage : Securely close the container and label it immediately as described in the previous protocol. Store in a secondary containment bin within a designated satellite accumulation area.

  • Documentation : Maintain a log of the waste generated, including the chemical name and quantity. This is a requirement for hazardous waste generators.[11]

  • Disposal : The final disposal method will be determined by the licensed hazardous waste facility, but it will likely involve high-temperature incineration to ensure complete destruction.[11] Never attempt to dispose of this chemical down the drain or in regular trash.[2][12]

Decontamination Procedures

Thorough decontamination of equipment and work surfaces is essential to prevent unintended exposure.

  • Container Decontamination : An empty container that held this compound is not truly empty until decontaminated. Rinse the container three times with a compatible solvent (e.g., ethanol). Collect all rinsate as hazardous waste. Only after this triple-rinse procedure can the container be considered for disposal as non-hazardous waste or recycling, pending institutional policy.

  • Spill Cleanup : In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[9] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[13] Wash the spill area with soap and water. For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Surface Decontamination : Wipe down work surfaces where the chemical was handled with a suitable solvent and then with soap and water to remove any residue.

Regulatory Overview

Compliance with federal and local regulations is mandatory.

  • Environmental Protection Agency (EPA) : The EPA, under RCRA, governs all aspects of hazardous waste management, including identification, generation, transportation, and disposal.[10][14] Generators are categorized based on the volume of waste produced, which determines specific storage and handling requirements.[15]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the HAZWOPER standard, ensure worker safety.[16][17] This includes requirements for safety training, access to safety data sheets, and proper use of PPE.[18]

Disposal Decision Workflow

The following diagram illustrates the logical steps for properly managing this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_collection Phase 2: Collection & Segregation cluster_disposal Phase 3: Final Disposal start Waste Generation (this compound) assess_hazards 1. Assess Hazards (Consult SDS/Safety Info) [Irritant, Organic Amine] start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe classify_waste 3. Classify as Hazardous Waste (per RCRA Guidelines) don_ppe->classify_waste select_container 4. Select Labeled, Compatible Hazardous Waste Container classify_waste->select_container segregate 5. Segregate from Incompatibles (Acids, Oxidizers) select_container->segregate transfer 6. Transfer Waste into Container (Use Fume Hood) segregate->transfer storage 7. Store in Satellite Accumulation Area transfer->storage decon 8. Decontaminate Emptied Containers & Work Area (Triple Rinse) storage->decon pickup 9. Arrange EHS Waste Pickup storage->pickup end Waste Disposed by Licensed Facility (Incineration) pickup->end

Caption: Decision workflow for this compound waste management.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your scientific pursuits do not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). ACTenviro. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). ReAgent. [Link]

  • Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services. [Link]

  • Safety Data Sheet. (2020). MG Chemicals. [Link]

  • Ethyl Acetate - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • Chemical Compatibility Chart. (n.d.). [Link]

Sources

Personal protective equipment for handling Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 2-(methylamino)acetate

For the diligent researcher in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This compound, a valuable building block in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.

Understanding the Risks: A Proactive Approach to Safety

The primary hazards associated with the hydrochloride salt, and by extension, this compound, are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory CoatProtects against incidental skin and eye contact with the neat compound.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory Coat- Face Shield (recommended)A face shield provides an additional layer of protection against splashes to the entire face.[2]
Reaction Setup and Workup - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory Coat- Face Shield- Work in a certified chemical fume hoodA fume hood is essential to mitigate the risk of inhaling vapors, which can cause respiratory irritation.
Spill Cleanup - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Chemical-Resistant Apron or Coveralls- Respiratory Protection (as needed, based on spill size)Enhanced PPE is necessary to protect against prolonged and direct contact with the chemical during cleanup.
The Causality Behind PPE Choices
  • Gloves: Standard nitrile or neoprene gloves offer good protection against incidental splashes of many organic chemicals.[3] For situations with a higher risk of prolonged contact, such as large-scale operations or spill cleanup, more robust gloves like butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent splashes from entering the eyes.[3] A face shield should be worn in conjunction with goggles, not as a replacement, whenever there is a significant risk of splashing.[2]

  • Laboratory Coat: A flame-resistant lab coat worn over appropriate street clothing (long pants and closed-toe shoes) is the minimum body protection required.

  • Respiratory Protection: All work with this compound that could generate vapors or aerosols must be conducted in a properly functioning chemical fume hood to protect against respiratory irritation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Checklist:
  • Review the SDS: Before beginning any new procedure, review the SDS for 2-(Methylamino)ethyl acetate hydrochloride[1] and any other reagents being used.

  • Inspect PPE: Ensure all PPE is in good condition and fits properly.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on your laboratory coat, followed by chemical safety goggles. Don gloves just before handling the chemical.

  • Working in a Fume Hood: Perform all manipulations of this compound inside a chemical fume hood with the sash at the lowest practical height.

  • Careful Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a properly sized container to minimize the risk of spills.

  • Secure Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan:
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.

  • Consult EHS: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[6]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of safety considerations when working with this compound.

PPE_Workflow cluster_planning Planning Phase cluster_ppe PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Task: Handle this compound review_sds Review SDS for Hazards (Skin, Eye, Respiratory Irritant) start->review_sds assess_risk Assess Risk of Exposure (Splash, Inhalation) review_sds->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on Assessment eye_protection Chemical Safety Goggles + Face Shield (if splash risk) select_ppe->eye_protection hand_protection Nitrile/Neoprene Gloves select_ppe->hand_protection body_protection Laboratory Coat select_ppe->body_protection respiratory_protection Work in Fume Hood select_ppe->respiratory_protection don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work doff_ppe Doff and Dispose of PPE conduct_work->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose Dispose via EHS Guidelines segregate_waste->dispose

Caption: Decision workflow for safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.